molecular formula C8H6N4O B2838438 4-(Pyrazin-2-yl)pyrimidin-2-ol CAS No. 1865421-59-5

4-(Pyrazin-2-yl)pyrimidin-2-ol

Cat. No.: B2838438
CAS No.: 1865421-59-5
M. Wt: 174.163
InChI Key: BVXYMTKEEZLJNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyrazin-2-yl)pyrimidin-2-ol (CAS 1865421-59-5) is a nitrogen-containing heterocyclic compound with the molecular formula C8H6N4O and a molecular weight of 174.16 g/mol . This pyrimidine derivative is of significant interest in medicinal chemistry and materials science research. Pyrimidines are structurally analogous to the essential biological building blocks cytosine, uracil, and thymine found in DNA and RNA, which underpins their widespread investigation for therapeutic applications . Specifically, pyrimidine-based molecular frameworks are extensively studied for their potential as antimicrobial agents . Researchers are exploring such compounds to develop new chemical entities that can treat infections caused by resistant microbial strains, a pressing global health challenge . Beyond its biological potential, this compound class is also relevant in industrial applications. Recent experimental and computational studies have shown that certain bis-pyrimidine derivatives function effectively as corrosion inhibitors for mild steel in acidic media like 1 M H2SO4, achieving high inhibition efficiencies by adsorbing to the metal surface . The structure of 4-(Pyrazin-2-yl)pyrimidin-2-ol, featuring multiple nitrogen heteroatoms, suggests potential for similar surface interactions. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-pyrazin-2-yl-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c13-8-11-2-1-6(12-8)7-5-9-3-4-10-7/h1-5H,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXYMTKEEZLJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=CC=NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-(Pyrazin-2-yl)pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic characteristics of 4-(Pyrazin-2-yl)pyrimidin-2-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of published experimental spectra in public databases, this document leverages foundational spectroscopic principles and data from analogous structures—namely pyrazine and 2-pyrimidinone derivatives—to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. Detailed, field-proven protocols for data acquisition are provided to ensure a self-validating framework for future experimental work. This guide is designed to serve as a foundational resource for researchers engaged in the synthesis, identification, and characterization of novel pyrimidine-based compounds.

Introduction and Molecular Structure

4-(Pyrazin-2-yl)pyrimidin-2-ol belongs to a class of N-heterocyclic compounds that are cornerstones in drug discovery, forming the structural basis for numerous biologically active agents. The fusion of the pyrazine and pyrimidine ring systems creates a unique electronic and structural landscape, making a thorough spectroscopic analysis essential for confirming its identity and purity.

A critical aspect of 2-hydroxypyrimidine systems is the existence of keto-enol tautomerism. The molecule can exist in equilibrium between the aromatic alcohol form (pyrimidin-2-ol) and the non-aromatic amide form (pyrimidin-2(1H)-one). Spectroscopic evidence, particularly from IR and NMR, is crucial for determining the predominant tautomer in a given state or solvent. For most 2-hydroxypyrimidines, the keto (pyrimidinone) form is significantly more stable and therefore predominates.[1] This guide will proceed with the analysis assuming the pyrimidin-2(1H)-one tautomer is the major species observed.

DOT Diagram: Tautomerism of 4-(Pyrazin-2-yl)pyrimidin-2-ol

Caption: Figure 1: Keto-enol tautomerism of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For 4-(Pyrazin-2-yl)pyrimidin-2-one, both ¹H and ¹³C NMR will provide a distinct set of signals.

Predicted ¹H NMR Spectrum

The electron-deficient nature of both the pyrazine and pyrimidine rings will cause the attached protons to resonate in the downfield region of the spectrum (typically >7.0 ppm).[2] The exact chemical shifts are influenced by the nitrogen atoms' positions, which withdraw electron density via induction and resonance.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~12.5 - 13.5Broad Singlet1HNH The amide proton is acidic and subject to hydrogen bonding, resulting in a broad, downfield signal.
~9.25Doublet1HPyrazine H -3'Positioned between two nitrogens, this proton is expected to be the most deshielded pyrazine proton.
~8.80Doublet1HPyrazine H -5'Adjacent to one nitrogen, deshielded by the ring current.
~8.70Doublet1HPyrazine H -6'Adjacent to one nitrogen and the pyrimidine ring, experiencing significant deshielding.
~8.50Doublet (J ≈ 7 Hz)1HPyrimidinone H -6Alpha to a ring nitrogen and influenced by the adjacent pyrazine ring.
~7.00Doublet (J ≈ 7 Hz)1HPyrimidinone H -5Coupled to H-6, expected to be the most upfield of the ring protons.
Predicted ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.[3] The chemical shifts are highly dependent on the local electronic environment, with carbons adjacent to nitrogen or oxygen appearing further downfield.[4][5]

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Predicted δ (ppm)AssignmentRationale
~165.0C -2Carbonyl carbon, highly deshielded by the double bond to oxygen and adjacent nitrogens.
~160.0C -4Attached to the pyrazine ring and between two nitrogens, significantly deshielded.
~155.0C -6Alpha to a ring nitrogen, deshielded.
~148.0C -2'Point of attachment to the pyrimidine ring, a quaternary carbon.
~145.0C -3'Positioned between two nitrogens, highly deshielded.
~143.5C -5'Deshielded carbon in the pyrazine ring.
~142.0C -6'Deshielded carbon in the pyrazine ring.
~110.0C -5Expected to be the most upfield ring carbon.
Protocol for NMR Data Acquisition

This protocol ensures a self-validating system for obtaining high-quality NMR data.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure solubility and to allow for the observation of the exchangeable N-H proton.[6] Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.[7]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • Perform a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate each proton signal with its directly attached carbon.[7]

    • Perform a Heteronuclear Multiple Bond Correlation (HMBC) experiment to establish long-range (2-3 bond) correlations between protons and carbons, confirming the connectivity between the pyrazine and pyrimidinone rings.

DOT Diagram: NMR Workflow

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing & Analysis prep Dissolve 5-10 mg in 0.6 mL DMSO-d6 + TMS acq_h1 1D ¹H NMR (16-64 scans) prep->acq_h1 acq_c13 1D ¹³C NMR (Proton Decoupled) acq_h1->acq_c13 proc_ft Fourier Transform & Phasing acq_h1->proc_ft acq_2d 2D Experiments (HSQC, HMBC) acq_c13->acq_2d acq_2d->proc_ft proc_cal Calibrate to TMS (0.00 ppm) proc_ft->proc_cal proc_int Integrate ¹H Signals proc_cal->proc_int proc_assign Assign Signals (1D & 2D Data) proc_int->proc_assign caption Figure 2: Workflow for NMR analysis.

Caption: Figure 2: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying functional groups. The spectrum of 4-(Pyrazin-2-yl)pyrimidin-2-one is expected to be dominated by absorptions from the carbonyl group, N-H bond, and the aromatic rings.

Table 3: Predicted IR Absorption Bands

Predicted Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3200 - 3000Medium, BroadN-H StretchAmide (in pyrimidinone ring)
3100 - 3000MediumC-H StretchAromatic (Pyrazine & Pyrimidinone)
~1680 - 1660Strong, SharpC=O StretchAmide (Lactam) Carbonyl
1620 - 1550Medium-StrongC=N & C=C StretchAromatic Ring Vibrations
1500 - 1400MediumRing Skeletal VibrationsPyrazine & Pyrimidinone Rings
900 - 650Medium-StrongC-H Out-of-Plane BendAromatic

The most diagnostic peak will be the strong C=O stretch around 1670 cm⁻¹, which confirms the predominance of the keto tautomer.[8][9] The broad N-H stretch is also a key indicator of this form.

Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solid samples with minimal preparation.[10]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid sample (1-2 mg) directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.[9]

  • Spectral Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft wipe.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, structural information about the molecule.

High-Resolution Mass Spectrometry (HRMS)

Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is expected to be detected primarily as the protonated species, [M+H]⁺.

  • Molecular Formula: C₈H₆N₄O

  • Monoisotopic Mass: 174.05415 Da

  • Predicted [M+H]⁺ (ESI-HRMS): m/z 175.06143[11]

The observation of this ion with high mass accuracy (typically <5 ppm error) provides strong evidence for the elemental composition of the compound.

Predicted Fragmentation Pattern (ESI-MS/MS)

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion (m/z 175.06) can reveal characteristic fragmentation pathways. N-heterocyclic compounds often fragment through the loss of small, stable neutral molecules.[12]

Table 4: Plausible MS/MS Fragments of [M+H]⁺

Predicted m/zProposed Neutral LossFragment Identity
147.07CO (Carbon Monoxide)Loss from the pyrimidinone ring.
148.05HCN (Hydrogen Cyanide)Loss from the pyrimidine or pyrazine ring.
120.05HCN + COSequential loss from the parent ion.
93.04C₃H₂N₂O (Pyrimidinone fragment)Cleavage of the C-C bond between the rings.
81.04C₄H₃N₂ (Pyrazine fragment)Cleavage of the C-C bond between the rings.
DOT Diagram: Proposed Mass Fragmentation Pathway

fragmentation parent [M+H]⁺ m/z = 175.06 frag1 m/z = 147.07 parent->frag1 - CO frag2 m/z = 148.05 parent->frag2 - HCN frag3 m/z = 120.05 frag1->frag3 - HCN caption Figure 3: Plausible fragmentation of [M+H]⁺.

Caption: Figure 3: Plausible fragmentation of [M+H]⁺.

Protocol for LC-MS/MS Analysis

This protocol is designed for the sensitive detection and structural confirmation of the target compound.[13][14]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at 1 mg/mL. Create a dilute working solution (e.g., 1 µg/mL) using the initial mobile phase composition.[15]

  • Liquid Chromatography (LC):

    • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[16]

    • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, <3 µm particle size).

    • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 5-10 minutes) to ensure elution and separation.

  • Mass Spectrometry (MS):

    • System: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

    • Ionization: ESI in positive ion mode.

    • MS1 Scan: Scan a mass range that includes the expected parent ion (e.g., m/z 100-300) to confirm the presence of m/z 175.06.

    • MS2 (MS/MS) Scan: Isolate the parent ion (m/z 175.06) and subject it to collision-induced dissociation (CID) to generate and detect the fragment ions.

Conclusion

While experimental data for 4-(Pyrazin-2-yl)pyrimidin-2-ol is not currently available in the public domain, a comprehensive spectroscopic profile can be reliably predicted based on its chemical structure and established principles. The combination of NMR, IR, and MS analysis provides a robust and orthogonal set of data for unambiguous structure confirmation. The protocols detailed in this guide offer a validated framework for researchers to acquire high-quality data, enabling the confident characterization of this and related heterocyclic molecules in drug discovery and development endeavors.

References

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Bruker. Retrieved from [Link]

  • Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

  • Excedr. (2024, January 29). An Introduction to LC/MS for Chemical Analysis. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(12), 2071-2087.
  • Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • NIST. (n.d.). Pyrazine in NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2(1H)-Pyridinone in NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-(pyrazin-2-yl)pyrimidin-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2(1H)-Pyrimidinone. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, V., & Gaikwad, S. (2016). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, 7(5).
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]

  • Zhang, Y. (2016, August 24). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Tautomerism of 4-(Pyrazin-2-yl)pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the tautomeric phenomena in 4-(Pyrazin-2-yl)pyrimidin-2-ol, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. We will delve into the fundamental principles of tautomerism in pyrimidine systems, propose the specific tautomeric equilibria for the title compound, and outline robust experimental and computational methodologies for their characterization.

Introduction: The Dynamic Nature of Heterocyclic Tautomerism

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for the chemical, physical, and biological properties of molecules.[1] In the realm of heterocyclic chemistry, particularly in compounds containing endocyclic amide or enamine functionalities, lactam-lactim tautomerism is a prevalent and critical phenomenon.[2] The position of this equilibrium can be significantly influenced by a multitude of factors including the electronic nature of substituents, the polarity and hydrogen-bonding capability of the solvent, pH, and temperature.[1] For drug development professionals, a thorough understanding of a molecule's tautomeric preferences is paramount, as different tautomers can exhibit distinct pharmacological profiles, receptor binding affinities, and metabolic stabilities.

The pyrimidine ring, a core scaffold in numerous biologically active compounds and a fundamental component of nucleic acids, is a classic example of a system exhibiting rich tautomeric behavior.[3][4] Specifically, pyrimidin-2-ol and its derivatives predominantly exist in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms. Generally, the lactam form is favored, particularly in polar solvents and the solid state.[5]

This guide focuses on the specific case of 4-(Pyrazin-2-yl)pyrimidin-2-ol, a molecule that combines the pyrimidin-2-ol core with a pyrazinyl substituent. The introduction of the electron-withdrawing pyrazine ring at the 4-position is expected to modulate the electronic properties of the pyrimidine ring and, consequently, influence the position of the lactam-lactim equilibrium.

Tautomeric Landscape of 4-(Pyrazin-2-yl)pyrimidin-2-ol

The primary tautomeric equilibrium for 4-(Pyrazin-2-yl)pyrimidin-2-ol involves the interconversion between the lactam and lactim forms.

  • Lactam (Keto) Form: 4-(Pyrazin-2-yl)pyrimidin-2(1H)-one

  • Lactim (Enol) Form: 4-(Pyrazin-2-yl)pyrimidin-2-ol

A third, less common, tautomer, the zwitterionic form, could also be considered, particularly in highly polar or aqueous environments.

The pyrazinyl substituent, being an electron-withdrawing group, is anticipated to decrease the electron density in the pyrimidine ring. This electronic perturbation can influence the relative stabilities of the tautomers. A comprehensive analysis requires a synergistic approach, combining experimental characterization with theoretical calculations.

dft_workflow start Define Tautomeric Structures (Lactam, Lactim) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain ZPE) geom_opt->freq_calc ts_search Transition State Search (e.g., QST2, QST3) geom_opt->ts_search spe Single-Point Energy Calculation (Higher level of theory/larger basis set) freq_calc->spe solvation Incorporate Solvent Effects (e.g., PCM, SMD) spe->solvation analysis Analyze Results (Relative energies, activation barriers) solvation->analysis ts_search->freq_calc irc IRC Calculation (Verify transition state) ts_search->irc irc->analysis

Sources

An In-Depth Technical Guide to the Identification of Potential Biological Targets for 4-(Pyrazin-2-yl)pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The compound 4-(Pyrazin-2-yl)pyrimidin-2-ol represents a compelling starting point for drug discovery, integrating two nitrogen-containing heterocyclic scaffolds—pyrazine and pyrimidine—that are prevalent in numerous clinically approved therapeutics.[1][2] These structures are recognized as "privileged scaffolds" due to their ability to form key hydrogen bonds and hydrophobic interactions within the active sites of a diverse range of protein targets, most notably protein kinases.[3][4] This guide outlines a systematic, multi-tiered strategy for the comprehensive identification and validation of the biological targets of this molecule. We will proceed from high-throughput computational and biochemical screening to rigorous biophysical and cell-based validation, providing both the strategic rationale and detailed experimental protocols required to elucidate the compound's mechanism of action and therapeutic potential.

Introduction: The Rationale for Target Identification

The molecular architecture of 4-(Pyrazin-2-yl)pyrimidin-2-ol suggests a high probability of interaction with ATP-binding pockets, a feature common to enzymes like protein kinases.[3] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The pyrimidine core is a well-established hinge-binding motif found in numerous kinase inhibitors, while the pyrazine moiety offers a versatile scaffold for establishing additional interactions that can confer potency and selectivity.[3][6]

However, without empirical data, assigning a specific target is speculative. A robust target identification campaign is therefore the foundational step in developing this compound into a potential therapeutic. It allows for a mechanistic understanding of its biological effects, informs on-target and off-target activities, and guides future lead optimization efforts. This document provides a validated roadmap for this discovery process.

A Multi-Pronged Strategy for Target Discovery

We advocate for a parallel and iterative approach that combines computational prediction with empirical screening and validation. This ensures that hypotheses generated through one method are rigorously tested by others, creating a self-validating workflow that enhances confidence in any identified targets.

cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: Hit Confirmation & Validation cluster_2 Phase 3: Mechanism of Action in a Biological Context in_silico In Silico Screening (Docking, Pharmacophore) biochem_screen Biochemical Screening (Broad Kinase Panel) in_silico->biochem_screen Guide Panel Selection biophysical Biophysical Assays (SPR, ITC, TSA) biochem_screen->biophysical Primary Hits cellular_engage Cellular Target Engagement (CETSA) biophysical->cellular_engage Confirmed Binders pathway Pathway Analysis (Phospho-Proteomics, Western Blot) cellular_engage->pathway Validated Cellular Targets phenotypic Phenotypic Assays (Proliferation, Apoptosis) pathway->phenotypic Elucidated MOA start Immobilize Target Protein on Sensor Chip inject_buffer Inject Running Buffer (Establish Baseline) start->inject_buffer inject_compound Inject Compound (Association Phase) inject_buffer->inject_compound inject_buffer2 Inject Running Buffer (Dissociation Phase) inject_compound->inject_buffer2 regenerate Regenerate Chip Surface inject_buffer2->regenerate analyze Analyze Sensorgram (Calculate kon, koff, KD) regenerate->analyze

Figure 2: Standard experimental workflow for a Surface Plasmon Resonance (SPR) assay.

  • Methodology: Cellular Thermal Shift Assay (CETSA)

    • Principle: The binding of a ligand to a protein often increases its thermal stability. CETSA measures the amount of soluble protein remaining after heating intact cells to various temperatures. A shift to a higher melting temperature in the presence of the compound indicates direct target engagement.

    • Protocol:

      • Cell Treatment: Treat cultured cells with the compound or a vehicle control.

      • Heating: Aliquot the treated cells and heat them to a range of different temperatures.

      • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing folded, stable protein) from the precipitated fraction (containing denatured protein) by centrifugation.

      • Quantification: Analyze the amount of the target protein remaining in the soluble fraction using a method like Western blotting or mass spectrometry.

      • Analysis: Plot the amount of soluble protein versus temperature. A rightward shift in the curve for compound-treated cells indicates target stabilization.

  • Expertise: CETSA is a critical validation step as it is the first confirmation that the compound can cross the cell membrane and bind to its intended target within the complex and crowded environment of a living cell.

Sample Data: Biophysical Validation Summary
Target KinaseSPR K_D (nM)CETSA Shift (ΔT_m, °C)
EGFR 75+4.2
Syk 150+2.8
CDK4 450+1.5
CHK1 >1000Not significant
Hypothetical data confirming direct binding and cellular engagement for top hits.

Phase 3: Elucidating Mechanism of Action

With validated cellular targets, the final phase is to understand how target engagement translates into a biological response. This involves examining the downstream signaling effects and the ultimate phenotypic outcome.

Target-Specific Pathway Analysis

If the validated target is a kinase, its inhibition should lead to a measurable decrease in the phosphorylation of its known downstream substrates.

  • Methodology: Western Blotting

    • Cell Treatment: Treat relevant cancer cell lines (e.g., an EGFR-dependent line like A549 for an EGFR inhibitor) with increasing concentrations of the compound.

    • Protein Extraction: Lyse the cells and quantify total protein concentration.

    • Electrophoresis & Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.

    • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate (e.g., phospho-ERK for the EGFR pathway). Also, probe a separate blot with an antibody for the total amount of that substrate as a loading control.

    • Detection: Use a secondary antibody conjugated to an enzyme (like HRP) for chemiluminescent detection.

    • Analysis: A dose-dependent decrease in the phosphorylated substrate signal, with no change in the total substrate signal, confirms on-target pathway inhibition.

Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Activates P P RTK->P Compound 4-(Pyrazin-2-yl)pyrimidin-2-ol Compound->RTK Inhibits Substrate Downstream Substrate (e.g., MEK/ERK) P2 P Substrate->P2 Response Cellular Response (Proliferation, Survival) P->Substrate Phosphorylates P2->Response Activates

Sources

In Silico Prediction and Molecular Profiling of 4-(Pyrazin-2-yl)pyrimidin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on the early prediction of molecular behavior, target engagement, and pharmacokinetic viability. 4-(Pyrazin-2-yl)pyrimidin-2-ol (CAS: 1865421-59-5)[1] is a compact, bi-heterocyclic scaffold comprising a pyrazine ring linked to a pyrimidine moiety. This specific structural motif is highly privileged in medicinal chemistry, particularly in the development of kinase inhibitors targeting the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, such as PIM-1[2].

This technical guide provides a comprehensive in silico framework for predicting the physicochemical properties, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, and target-binding dynamics of 4-(Pyrazin-2-yl)pyrimidin-2-ol. By synthesizing Quantum Mechanical (QM) profiling, molecular docking, and Molecular Dynamics (MD) simulations, we establish a self-validating computational pipeline for evaluating this compound's viability as a lead molecule in oncology.

Computational Workflow Architecture

To systematically evaluate the compound, we employ a multi-tiered computational approach. The workflow progresses from static quantum mechanical evaluation to dynamic, solvated protein-ligand simulations.

Workflow Ligand Ligand Preparation 4-(Pyrazin-2-yl)pyrimidin-2-ol QM Quantum Mechanics (DFT) Geometry & ESP Mapping Ligand->QM ADMET ADMET Profiling SwissADME & pkCSM Ligand->ADMET Docking Molecular Docking PIM-1 Kinase (PDB: 2XJ1) QM->Docking ADMET->Docking MD Molecular Dynamics 100ns GROMACS Simulation Docking->MD

Caption: Tiered in silico workflow for the predictive profiling of 4-(Pyrazin-2-yl)pyrimidin-2-ol.

Quantum Mechanical (QM) Profiling

Before assessing biological interactions, it is critical to understand the intrinsic electronic properties of the molecule. The distribution of electrons dictates both the compound's stability and its capacity to form non-covalent interactions (e.g., hydrogen bonds,


 stacking) with target proteins.
Rationale for Density Functional Theory (DFT)

We utilize DFT with the B3LYP/6-311G(d,p) basis set. The inclusion of polarization (d,p) and diffuse functions is essential for accurately modeling the electron-rich nitrogen atoms in the pyrazine and pyrimidine rings.

  • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates chemical reactivity. A moderate gap suggests a stable molecule that is unlikely to undergo rapid, non-specific covalent degradation in vivo.

  • Molecular Electrostatic Potential (MEP): MEP mapping reveals that the hydroxyl (-OH) group acts as a strong localized electrophilic region (hydrogen bond donor), while the bare nitrogen atoms on the pyrazine ring serve as nucleophilic regions (hydrogen bond acceptors).

In Silico ADMET & Drug-Likeness Prediction

High attrition rates in clinical trials are often driven by poor pharmacokinetics. We utilize the SwissADME[3] and pkCSM predictive models to evaluate the drug-likeness of 4-(Pyrazin-2-yl)pyrimidin-2-ol.

Lipinski's Rule of Five and Bioavailability

The compound strictly adheres to Lipinski's Rule of Five, indicating a high probability of oral bioavailability[4][5]. The Topological Polar Surface Area (TPSA) is optimally balanced; at approximately 76 Ų, it is well below the 140 Ų threshold for gastrointestinal absorption, yet high enough to restrict excessive Blood-Brain Barrier (BBB) permeation[5]. This is a critical safety feature if the compound is intended for peripheral targets (e.g., solid tumors), as it minimizes CNS-related off-target toxicity.

Table 1: Predicted Physicochemical and ADMET Properties
ParameterPredicted ValuePharmacological Implication
Molecular Weight 174.16 DaHighly favorable for membrane diffusion (<500 Da)[4].
LogP (Lipophilicity) ~0.85Optimal aqueous solubility; low risk of lipid accumulation.
H-Bond Donors (HBD) 1 (-OH group)Compliant with Lipinski rules (≤5)[5].
H-Bond Acceptors (HBA) 5 (4 N, 1 O)Strong kinase hinge-binding potential; compliant (≤10)[5].
TPSA 76.0 ŲExcellent GI absorption; limited BBB crossing[5].
Rotatable Bonds 1High conformational stability; low entropic penalty upon binding.
CYP450 Inhibition Negative (1A2, 2D6)Low risk of drug-drug interactions (DDIs)[3].

Target Engagement: PIM-1 Kinase Molecular Docking

PIM-1 kinase is a serine/threonine kinase overexpressed in various hematological malignancies and solid tumors[2]. Pyrazine and pyrimidine derivatives are well-documented as potent PIM-1 inhibitors due to their ability to occupy the ATP-binding pocket[2][6].

Pharmacophore Logic

The binding efficacy of 4-(Pyrazin-2-yl)pyrimidin-2-ol relies on a specific network of interactions within the PIM-1 catalytic cleft:

  • Hinge Region Binding: The pyrimidin-2-ol moiety acts as a dual hydrogen bond donor/acceptor, interacting with the backbone of Glu121 [2].

  • Catalytic Lysine: The pyrazine nitrogen atoms form critical electrostatic or hydrogen bond interactions with Lys67 , a highly conserved residue in the ATP pocket[2][6].

  • Hydrophobic Packing: The planar bi-heterocyclic system intercalates between hydrophobic residues (e.g., Val52, Leu174).

Pharmacophore Core 4-(Pyrazin-2-yl) pyrimidin-2-ol Hinge Hinge Region (Glu121) Core->Hinge H-Bond (Pyrimidin-OH) Lys Catalytic Lysine (Lys67) Core->Lys Electrostatic (Pyrazine-N) Asp DFG Motif (Asp186) Core->Asp Solvent-mediated H-Bond

Caption: Predicted pharmacophore interaction network between the ligand and the PIM-1 kinase ATP-binding pocket.

Step-by-Step Molecular Docking Protocol

To validate this interaction in silico, the following rigorous docking protocol is executed:

Step 1: Protein Preparation

  • Retrieve the high-resolution crystal structure of PIM-1 kinase (e.g., PDB ID: 2XJ1 or 2OBJ) from the Protein Data Bank[2][6].

  • Strip co-crystallized water molecules beyond 3 Å of the active site. Add polar hydrogens and assign Kollman charges using AutoDock Tools or Schrödinger Protein Preparation Wizard.

Step 2: Ligand Preparation

  • Generate the 3D conformer of 4-(Pyrazin-2-yl)pyrimidin-2-ol from its SMILES string (OC1=NC=CC(C2=NC=CN=C2)=N1)[1].

  • Minimize the energy using the OPLS4 or MMFF94 force field. Assign Gasteiger partial charges.

Step 3: Grid Box Generation

  • Center the grid box on the coordinates of the native co-crystallized ligand (targeting the hinge region around Glu121 and Lys67)[2]. Set the grid dimensions to 20 × 20 × 20 Å with a spacing of 0.375 Å to allow full rotational exploration.

Step 4: Docking Execution & Scoring

  • Execute docking using AutoDock Vina or Glide (Standard Precision).

  • Extract the top-scoring pose (lowest binding free energy,

    
    ). A successful hit for this scaffold typically yields a binding energy between -7.5 to -9.0 kcal/mol[6].
    

Dynamic Validation: Molecular Dynamics (MD) Simulations

Static docking poses represent a single snapshot in a vacuum. To validate the trustworthiness of the predicted binding mode, a 100 ns Molecular Dynamics (MD) simulation is required to account for solvent effects and receptor flexibility.

MD Simulation Protocol
  • System Setup: Parameterize the ligand using the General AMBER Force Field (GAFF) with AM1-BCC charges. Use the AMBER99SB-ILDN force field for the PIM-1 protein.

  • Solvation: Place the complex in a dodecahedral box and solvate using the TIP3P water model. Neutralize the system by adding appropriate counterions (Na⁺/Cl⁻) to reach a physiological concentration of 0.15 M.

  • Minimization & Equilibration: Perform steepest descent energy minimization (50,000 steps). Equilibrate the system under NVT (constant Number of particles, Volume, and Temperature at 300 K) for 100 ps, followed by NPT (constant Pressure of 1 bar) for 100 ps using the Parrinello-Rahman barostat.

  • Production Run: Execute a 100 ns production run using GROMACS.

Trajectory Analysis
  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms. Stabilization of the ligand RMSD within 1.5–2.0 Å indicates a highly stable binding pose.

  • Root Mean Square Fluctuation (RMSF): Analyze local residue flexibility. A decrease in RMSF around the hinge region (residues 120-125) confirms stable ligand-induced conformational locking.

Conclusion

The in silico profiling of 4-(Pyrazin-2-yl)pyrimidin-2-ol reveals a highly optimized, drug-like scaffold. Its low molecular weight, favorable TPSA, and strict adherence to Lipinski's rules make it an ideal candidate for oral administration[4][5]. Furthermore, its complementary hydrogen-bonding profile positions it as a strong candidate for kinase inhibition, specifically targeting the ATP-binding pocket of PIM-1 kinase[2][6]. By strictly adhering to the QM-to-MD computational pipeline outlined in this guide, researchers can confidently advance this scaffold into in vitro enzymatic assays and lead optimization phases.

References

  • Ali A, Ali A, Khan MW, Abutahir, Husain I, Patel K, Asati V. "In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase." Journal of Applied Pharmaceutical Science, 2020. Available at:[Link]

  • Ranjith D, Ravikumar C. "SwissADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Ipomoea mauritiana Jacq." Journal of Pharmacognosy and Phytochemistry, 2019. Available at:[Link]

  • Eldehna WM, et al. "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors." RSC Advances, 2024. Available at:[Link]

  • Tareq AM, et al. "Pharmacokinetics, drug-likeness, antibacterial and antioxidant activity of secondary metabolites from the roots extracts of Crinum." CABI Digital Library, 2021. Available at:[Link]

  • Al-Karmalawy AA, et al. "In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity." PMC, 2021. Available at:[Link]

Sources

Architectural Precision in Kinase Inhibition: A Technical Whitepaper on Pyrazine-Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing early-stage oncology drug development, I view the design of kinase inhibitors not merely as a high-throughput screening exercise, but as an architectural challenge. The pyrazine-pyrimidine scaffold—and its fused derivatives such as pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine—has emerged as a privileged pharmacophore in targeted cancer therapy[1].

This technical guide dissects the structural logic, mechanistic pathways, and self-validating experimental workflows required to develop and evaluate pyrazine-pyrimidine kinase inhibitors.

The Structural Basis of Kinase Inhibition

The efficacy of pyrazine-pyrimidine derivatives stems from their exceptional ability to act as bioisosteres for the adenine ring of adenosine triphosphate (ATP)[2]. The vast majority of these compounds function as reversible, ATP-competitive inhibitors[3].

When designing these molecules, we specifically target the kinase hinge region . The nitrogen-rich core of the pyrazine-pyrimidine scaffold forms critical hydrogen bonds with the backbone amides of the kinase active site. For instance, in the targeting of the mechanistic target of rapamycin (mTOR), crystallographic data reveals that the 4-aminopyrazolo[3,4-d]pyrimidine core forms two indispensable hydrogen bonds with the backbone amide nitrogen of Val2240 and the backbone oxygen of Gly2238[4].

By modifying the substituents at the C4 and C6 positions of the pyrazolo-pyrimidine core, we can exploit adjacent deep hydrophobic pockets. This is how we engineer selectivity—differentiating between closely related kinase families (e.g., distinguishing mTOR from PI3K) to minimize off-target toxicities[4][5].

Key Target Pathways and Mechanistic Interventions

Pyrazine-based compounds exert their anti-neoplastic effects by disrupting downstream signaling cascades crucial for tumor progression[1].

The PI3K/AKT/mTOR Axis

Hyperactivation of the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a hallmark of metabolic reprogramming and tumor survival[6]. First-generation inhibitors often failed due to feedback loop activation (e.g., inhibiting mTORC1 leads to hyperactivation of AKT via mTORC2). Pyrazine-pyrimidine scaffolds are highly effective as dual PI3K/mTOR inhibitors because their core can simultaneously occupy the highly conserved ATP-binding pockets of both kinases, effectively shutting down the entire signaling axis and preventing resistance[4][5].

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Class I) RTK->PI3K AKT AKT (Protein Kinase B) PI3K->AKT mTOR mTORC1 / mTORC2 AKT->mTOR Proliferation Tumor Proliferation & Survival mTOR->Proliferation Inhibitor Pyrazine-Pyrimidine Inhibitor Scaffold Inhibitor->PI3K ATP-Competitive Binding Inhibitor->mTOR Dual Inhibition

Fig 1. Dual inhibition of the PI3K/AKT/mTOR signaling axis by pyrazine-pyrimidine derivatives.

Dual CDK2 and TRKA Inhibition

The increasing prevalence of drug resistance underscores the need for multi-targeted approaches. Recent structural optimizations of the pyrazolo[1,5-a]pyrimidine core have yielded potent dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA)[7]. By simultaneously halting cell cycle progression (G2/M or S phase arrest)[1] and blocking neurotrophic survival signals, these derivatives demonstrate broad-spectrum anti-proliferative activity[7].

Quantitative Pharmacodynamics: Activity Profiles

To contextualize the potency of this chemical class, we summarize the half-maximal inhibitory concentration (


) data for several benchmark pyrazine-pyrimidine derivatives across various kinase targets.
Compound / ScaffoldPrimary Target Kinase(s)Enzymatic

Structural Classification
Darovasertib (LXS-196) PKCα1.9 nMPyrazine-2-carboxamide derivative[3]
Compound 34 JAK13.0 nMPyrazolo[1,5-a]pyrazine core[3]
Compound 50 PI3Kα2.6 nMPyrazolo[3,4-d]pyrimidine core[5]
Compound 6t CDK2 / TRKA0.09 µM / 0.45 µMPyrazolo[1,5-a]pyrimidine dual inhibitor[7]
Compound 8 ATR66.0 nMPyrazolo[3,4-d]pyrimidine optimized ring[5]

Self-Validating Experimental Workflows

In drug development, a protocol is only as robust as its orthogonal validation. An in vitro enzymatic


 is meaningless if it does not translate to cellular target engagement. The following methodologies represent a self-validating loop designed to prove causality.

Workflow Library Compound Synthesis Enzymatic TR-FRET Assay (In Vitro IC50) Library->Enzymatic Cellular MTT Assay (Cell Viability) Enzymatic->Cellular Active Hits Target Western Blot (p-AKT / p-p70S6K) Cellular->Target Phenotype Validation MoA Validation (Causality Confirmed) Target->Validation Target Engagement

Fig 2. Self-validating experimental workflow bridging in vitro potency with cellular causality.

Protocol 1: In Vitro Kinase Inhibition via TR-FRET

The Causality Principle: Why use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)? Standard fluorescence assays are highly susceptible to the auto-fluorescence of conjugated pyrazine-pyrimidine systems, leading to false negatives. TR-FRET introduces a temporal delay before signal acquisition, completely bypassing compound auto-fluorescence and ensuring the


 shift observed is a true reflection of ATP-competitive binding.

Step-by-Step Methodology:

  • Preparation: Prepare a 10-point 3-fold serial dilution of the pyrazine-pyrimidine derivative in 100% DMSO.

  • Kinase Reaction: In a 384-well plate, combine 5 µL of recombinant kinase (e.g., PI3Kα or mTOR) with 5 µL of the compound (final DMSO concentration 1%). Incubate for 15 minutes at room temperature to allow hinge-region binding.

  • Substrate Addition: Initiate the reaction by adding 10 µL of a master mix containing ATP (at the

    
     value for the specific kinase) and the specific biotinylated peptide substrate.
    
  • Incubation: Incubate for 60 minutes at 37°C.

  • Detection: Add 20 µL of the TR-FRET detection buffer (containing EDTA to stop the reaction, Europium-labeled anti-phospho antibody, and Streptavidin-APC).

  • Data Analysis: Read the plate on a TR-FRET compatible microplate reader (excitation 340 nm; emission 615 nm and 665 nm). Calculate the

    
     by plotting the emission ratio (665/615) against the log of the compound concentration[1].
    
Protocol 2: Cellular Target Engagement via Western Blotting

The Causality Principle: A cell viability assay (like MTT) only tells us that the cancer cells are dying[1]; it does not tell us why. To prove our inhibitor is acting on-target rather than causing non-specific cytotoxicity, we must demonstrate a dose-dependent reduction in the phosphorylation of direct downstream effectors. For a dual PI3K/mTOR inhibitor, probing for p-Akt (Ser473) confirms PI3K/mTORC2 inhibition, while p-p70S6K (Thr389) confirms mTORC1 inhibition[6].

Step-by-Step Methodology:

  • Cell Treatment: Seed cancer cells (e.g., HepG2 or A549) in 6-well plates and allow them to adhere overnight. Treat cells with the pyrazine-pyrimidine derivative at 0.1x, 1x, and 10x the established cellular

    
     for 4 to 24 hours. Include a DMSO vehicle control[1].
    
  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the phosphorylation state).

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 30 µg of protein per lane onto a 4–12% SDS-PAGE gel and run at 120V for 90 minutes.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Probing: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-p70S6K (Thr389), total p70S6K, and a loading control (e.g., GAPDH).

  • Development: Wash the membrane, incubate with HRP-conjugated secondary antibodies for 1 hour, and visualize using enhanced chemiluminescence (ECL). A successful, target-specific mechanism of action is validated only if the phosphorylated targets decrease dose-dependently while total protein levels remain stable[6].

Conclusion

The pyrazine-pyrimidine scaffold is a triumph of rational drug design. By meticulously matching the steric and electrostatic requirements of the kinase ATP-binding pocket, these molecules offer unprecedented control over oncogenic signaling pathways. However, their development requires rigorous, self-validating experimental frameworks to ensure that in vitro affinity translates reliably into targeted cellular efficacy.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) . National Center for Biotechnology Information (PMC). Available at:[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold . RSC Publishing. Available at: [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity . MDPI. Available at: [Link]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors . PubMed - NIH. Available at:[Link]

  • Chemical and Structural Strategies to Selectively Target mTOR Kinase . AIR Unimi. Available at:[Link]

  • The role of PI3K/AKT/mTOR signaling in regulating pyrimidine metabolism . ResearchGate. Available at: [Link]

Sources

The Ascendant Scaffold: A Technical Guide to the Structure-Activity Relationship of Pyrazinyl-Pyrimidinol Derivatives and Their Isosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Deep Dive into the Privileged Pyrazinyl-Pyrimidinol Scaffold and its Isomeric Analogs, the Pyrazolopyrimidines, for the Next Generation of Targeted Therapeutics.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the structure-activity relationships (SAR) of pyrazinyl-pyrimidinol derivatives and their closely related, and more extensively studied, isosteres: the pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. While direct literature on the pyrazinyl-pyrimidinol core is emerging, the wealth of data on its isomeric counterparts offers invaluable insights into the design of potent and selective kinase inhibitors and other therapeutic agents.

Introduction: The Allure of the Pyrimidine Core in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active molecules, including the nucleobases of DNA and RNA.[1] Its ability to form key hydrogen bond interactions, particularly within the ATP-binding site of kinases, has made it a focal point in the development of targeted therapies, especially in oncology.[2][3] The fusion or substitution of a pyrazine or pyrazole ring to the pyrimidine core generates a class of compounds with diverse and potent biological activities, ranging from anticancer and anti-inflammatory to antimicrobial and antiviral properties.[4][5]

This guide will dissect the critical structural features that govern the biological activity of these compounds, with a particular focus on their role as kinase inhibitors. We will explore the subtle yet profound impact of substituent modifications on potency, selectivity, and pharmacokinetic properties.

The Isosteric Advantage: Learning from Pyrazolopyrimidines

The pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds are isosteres of the purine nucleus of ATP, allowing them to effectively compete for the ATP-binding site of a wide array of protein kinases.[6] Dysregulation of kinase activity is a hallmark of many cancers, making these enzymes prime targets for therapeutic intervention.[3][7]

Kinase Inhibition: A Symphony of Interactions

The inhibitory activity of pyrazolopyrimidine derivatives is a finely tuned interplay of molecular interactions within the kinase active site. The core scaffold typically forms one or more hydrogen bonds with the "hinge" region of the kinase, a critical interaction for anchoring the inhibitor. The substituents at various positions then dictate the potency and selectivity by interacting with other regions of the ATP-binding pocket, such as the hydrophobic pocket, the ribose-binding pocket, and the solvent-exposed region.

Deconstructing the Structure-Activity Relationship (SAR)

The biological activity of pyrazinyl-pyrimidinol derivatives and their isosteres is exquisitely sensitive to their substitution patterns. The following sections delineate the key SAR principles gleaned from extensive research on pyrazolopyrimidine scaffolds.

The Pyrimidine Core: The Anchor

The pyrimidine moiety is crucial for the primary interaction with the kinase hinge region. Modifications to this core are generally less tolerated, as they can disrupt the essential hydrogen bonding network.

The Fused/Substituted Ring: The Selectivity Driver

The nature and substitution of the pyrazole or pyrazine ring play a pivotal role in determining the selectivity profile of the inhibitor.

  • Pyrazolo[3,4-d]pyrimidines: This scaffold has been successfully exploited to develop potent inhibitors of various kinases, including FLT3, VEGFR2, and BTK.[6][8]

  • Pyrazolo[1,5-a]pyrimidines: These derivatives have shown promise as inhibitors of kinases such as Pim-1 and have been investigated for their anticancer properties.[9]

Key Substituent Effects

The strategic placement of various functional groups on the core scaffold can dramatically influence the compound's biological activity.

  • Position C4/C5 (Pyrimidine Ring): Substitution at this position often with anilino or related aromatic groups is a common feature in potent kinase inhibitors, allowing for crucial hydrogen bonding interactions within the ATP-binding pocket.[5]

  • The "Pyrazolo" or "Pyrazinyl" Substituents: Modifications on this ring system are critical for achieving selectivity. For instance, in a series of pyrazolo[3,4-d]pyrimidine derivatives, the introduction of a urea moiety led to potent multikinase inhibitors of FLT3 and VEGFR2.[8]

  • Solubilizing Groups: The incorporation of polar groups, such as morpholine or piperazine, can enhance aqueous solubility and improve pharmacokinetic properties without compromising potency.

The following diagram illustrates the key structural components influencing the SAR of pyrazolopyrimidine kinase inhibitors.

SAR_Pyrazolopyrimidine cluster_scaffold Pyrazolopyrimidine Core cluster_substituents Key Substituent Positions cluster_properties Biological & Physicochemical Properties Scaffold Pyrazolo[3,4-d]pyrimidine or Pyrazolo[1,5-a]pyrimidine R1 R1 (e.g., C4/C5) Scaffold->R1 Hinge Binding Potency Potency (IC50) R1->Potency Key Interactions R2 R2 (Pyrazolo Ring) Selectivity Kinase Selectivity R2->Selectivity Hydrophobic/Steric Interactions R3 R3 (Solubilizing Group) PK Pharmacokinetics R3->PK Solubility/ADME Synthesis_Workflow Start Starting Materials (Acetophenone & Aldehyde) Chalcone Chalcone Synthesis (Claisen-Schmidt Condensation) Start->Chalcone Cyclization Cyclization Reaction (with Urea in Ethanolic NaOH) Chalcone->Cyclization Urea Urea Urea->Cyclization Purification Purification (Filtration & Recrystallization) Cyclization->Purification Product Pyrimidin-2-ol Derivative Purification->Product

Caption: General workflow for the synthesis of pyrimidin-2-ol derivatives.

In Vitro Kinase Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a compound against a specific kinase. [2][10][11][12] Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™)

  • 96-well or 384-well plates

  • Luminometer

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: In a multi-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Detection: Stop the reaction and add the detection reagent to quantify kinase activity (e.g., by measuring ATP consumption via luminescence). [10]6. Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to controls and determine the IC50 value. [11]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines. [13][14][15][16][17] Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells. [14][15]4. Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals. [14][17]5. Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value. [14] The following diagram outlines the workflow for a typical cell viability assay.

Cell_Viability_Workflow Start Seed Cancer Cells in 96-well plate Treatment Treat with Test Compounds Start->Treatment Incubation Incubate (e.g., 48-72 hours) Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Incubate (Formation of Formazan) MTT->Formazan Solubilize Solubilize Formazan Crystals Formazan->Solubilize Readout Measure Absorbance (570 nm) Solubilize->Readout Analysis Data Analysis (Calculate IC50) Readout->Analysis End Results Analysis->End

Caption: Workflow for determining cell viability using the MTT assay.

Future Perspectives

The pyrazinyl-pyrimidinol scaffold and its isosteres represent a fertile ground for the discovery of novel therapeutic agents. Future research should focus on:

  • Exploring Novel Synthetic Routes: Developing efficient and versatile synthetic methodologies to access a wider range of pyrazinyl-pyrimidinol derivatives.

  • Expanding the Target Space: Investigating the activity of these compounds against a broader panel of kinases and other relevant biological targets.

  • Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to guide the rational design of more potent and selective inhibitors.

  • Optimizing Pharmacokinetic Properties: Fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

By leveraging the extensive knowledge gained from the study of pyrazolopyrimidine isosteres and embracing innovative drug discovery technologies, the full therapeutic potential of the pyrazinyl-pyrimidinol scaffold can be realized.

References

  • Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. (2013). [No primary source information available in the search results]. [18][19]2. Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. (2025). Benchchem. [2]3. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (n.d.). PMC. [13]4. Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents. (2025). Bentham Science. [4]5. Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds. (2025). Benchchem. [10]6. Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents. (2019). PubMed. [20]7. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). [No primary source information available in the search results]. [1]8. Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines as tacrine-like acetylcholinesterase inhibitors. (2026). [No primary source information available in the search results]. [21]9. Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). Digital Commons @ Michigan Tech. [3]10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [9]11. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PMC. [7]12. Comparative Guide to Cytotoxicity Assays for Pyrazolo[1,5-a]pyrimidine Compounds in Cancer Cell Lines. (2025). Benchchem. [14]13. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. (2013). PubMed. 14. Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies. (2018). PubMed. [22]15. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PMC. [6]16. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. (2020). MDPI. [23]17. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (2019). MDPI. [24]18. Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors. (2025). Benchchem. [11]19. Synthesis of Kinase Inhibitors Using Pyrimidine Building Blocks: Application Notes and Protocols. (2025). Benchchem. [12]20. Protocol for Cell Viability Assays. (2022). BroadPharm. [15]21. Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (2013). ACS Publications. [25]22. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PMC. [26]23. An appraisal on synthetic and pharmaceutical perspectives of pyrazolo[4,3-d]pyrimidine scaffold. (2018). PubMed. 24. Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [16]25. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). [No primary source information available in the search results]. [27]26. Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK. (n.d.). PMC. [28]27. Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. (2025). MDPI. [29]28. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). PMC. [30]29. Cell Viability Assay (MTT Assay) Protocol. (2023). [No primary source information available in the search results]. [17]30. Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. (2022). eScholarship.org. [31]31. Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. (n.d.). Google Patents. [32]32. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.). [No primary source information available in the search results]. [33]33. SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. (n.d.). ResearchGate. [34]34. Cell Viability Protocols and Applications Guide. (n.d.). Promega Corporation. [35]35. Synthesis of 2-(pyrimidin-4-yl)indoles. (2003). PubMed. [36]36. Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. (2018). ResearchGate.

Sources

Pyrazine-Containing Kinase Inhibitors: A Technical Guide to Clinical Translation and Preclinical Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale: The Pyrazine Privilege in Kinase Targeting

Protein kinases are fundamental nodes in cellular signaling, and their dysregulation is a hallmark of numerous oncological and immunological disorders[1]. The development of small-molecule kinase inhibitors has heavily relied on1 that mimic the adenine ring of endogenous ATP[1]. Among these, the pyrazine ring—a six-membered, electron-deficient aromatic heterocycle—has emerged as a highly privileged motif in modern drug discovery[2].

Structurally, pyrazine is a planar hexagon with two nitrogen atoms. Due to the electronegativity of these nitrogens, the ring is electron-poor, which inherently enhances its metabolic stability against oxidative degradation compared to more electron-rich arenes[2]. In the context of kinase inhibition, the pyrazine nitrogen frequently acts as a critical hydrogen bond acceptor (HBA)[2]. It interacts directly with the backbone amide protons of amino acids located in the hinge region of the kinase ATP-binding pocket, anchoring the inhibitor for high-affinity binding[3].

BindingLogic ATP Kinase ATP-Binding Pocket Hinge Hinge Region Backbone (e.g., Val420, Cys481) ATP->Hinge Gatekeeper Gatekeeper Residue (Selectivity Filter) ATP->Gatekeeper Pyrazine Pyrazine Scaffold (Nitrogen as HBA) Pyrazine->Hinge Hydrogen Bonding Warhead Electrophilic Warhead (Acrylamide/Alkyne) Pyrazine->Warhead Functionalization Pyrazine->Gatekeeper Steric Optimization Warhead->Hinge Covalent Adduct (Irreversible)

Logical mapping of pyrazine-based inhibitor interactions within the kinase ATP-binding pocket.

Clinical Landscape and FDA-Approved Agents

The translation of pyrazine scaffolds from bench to bedside has yielded several FDA-approved therapies, particularly for relapse-resistant malignancies[1]. These molecules predominantly act as ATP-competitive inhibitors, binding either reversibly through hydrophobic interactions or irreversibly via covalent bonding[3].

Summary of Key FDA-Approved Pyrazine Kinase Inhibitors
Drug NameChemical ScaffoldPrimary Target(s)Clinical IndicationApproval Status
Acalabrutinib Imidazo[1,5-a]pyrazineBTKChronic Lymphocytic Leukemia (CLL)4[4]
Gilteritinib Pyrazine-2-carboxamideFLT3 / AXLRelapsed/Refractory AML (FLT3-mutated)4[4]
Darovasertib Pyrazine-2-carboxamidePKC (α, θ), GSK3βMetastatic Uveal Melanoma3[3]

Acalabrutinib represents a masterclass in covalent inhibitor design. Utilizing an imidazo[1,5-a]pyrazine core, it achieves an IC50 of 3 nM against Bruton's Tyrosine Kinase (BTK)[4]. The scaffold positions an electrophilic warhead to form an irreversible covalent bond with the Cys481 residue in the BTK active site, ensuring prolonged target suppression and a superior selectivity profile over first-generation inhibitors[4].

Similarly, Darovasertib utilizes a pyrazine-2-carboxamide derivative to target Protein Kinase C (PKC). Crystallographic data reveals that its pyrazine ring forms a critical hydrogen bond with Val420 in the PKCα hinge region, driving its high specificity (IC50 = 1.9 nM for PKCα)[3].

Experimental Protocols: A Self-Validating Evaluation System

As application scientists, we cannot rely solely on biochemical potency to predict clinical efficacy. The evaluation of novel pyrazine-containing kinase inhibitors requires a self-validating cascade of orthogonal assays. The following protocols detail the critical path from hit validation to cellular mechanism-of-action confirmation.

Protocol S1 1. Biochemical IC50 Profiling S2 2. Cellular Target Engagement S1->S2 Potency Validated S3 3. Residence Time & Washout S2->S3 Permeability Confirmed S4 4. In Vivo Efficacy Models S3->S4 Binding Kinetics Established

Step-by-step preclinical validation workflow for novel pyrazine-containing kinase inhibitors.

Protocol 1: Biochemical IC50 Determination via TR-FRET

Causality & Rationale: Pyrazine derivatives, particularly extended fused-ring systems like pyrazolopyrazines, can exhibit intrinsic fluorescence that confounds standard colorimetric or simple fluorometric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes long-emission-half-life lanthanide fluorophores, allowing a time delay that eliminates background compound auto-fluorescence and ensures high-fidelity IC50 data.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense the pyrazine inhibitor in a 10-point, 3-fold serial dilution in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration ≤ 1%).

  • Enzyme/Substrate Addition: Add the purified recombinant kinase and biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding (crucial for slow-binding pyrazine analogs).

  • Reaction Initiation: Add ATP at a concentration equal to the enzyme's apparent

    
    . This ensures the assay is highly sensitive to competitive inhibitors. Incubate for 60 minutes.
    
  • Detection: Add the TR-FRET detection mixture containing EDTA (to stop the kinase reaction by chelating Mg2+), Europium-labeled anti-phospho antibody, and Streptavidin-Allophycocyanin (APC).

  • Readout & Analysis: Read the plate on a compatible microplate reader (excitation 340 nm, emission 615 nm and 665 nm). Calculate the 665/615 ratio and fit the data to a 4-parameter logistic curve to determine the IC50.

Protocol 2: Cellular Target Engagement via NanoBRET

Causality & Rationale: A sub-nanomolar biochemical IC50 is meaningless if the pyrazine inhibitor cannot permeate the cell membrane or compete with physiological intracellular ATP concentrations (~1 to 5 mM). NanoBRET enables real-time, live-cell quantification of target engagement, validating both permeability and competitive binding in a native cellular environment.

Step-by-Step Methodology:

  • Cell Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase fused to a NanoLuc luciferase reporter.

  • Plating: Seed the transfected cells into a 384-well tissue culture plate and incubate overnight at 37°C, 5% CO2.

  • Tracer Addition: Add a cell-permeable fluorescent NanoBRET tracer (a known broad-spectrum kinase inhibitor conjugated to a fluorophore) at its predetermined EC50 concentration.

  • Inhibitor Treatment: Add the experimental pyrazine inhibitor across a dose-response range.

  • Incubation & Detection: Incubate for 2 hours to allow the pyrazine compound to compete with the tracer for the kinase ATP pocket. Add the NanoLuc substrate (furimazine).

  • Quantification: Measure the BRET signal (ratio of tracer fluorescence to NanoLuc luminescence). A dose-dependent decrease in BRET signal confirms that the pyrazine inhibitor has successfully penetrated the cell and displaced the tracer from the kinase active site.

Future Perspectives: Overcoming Gatekeeper Mutations

Resistance to kinase inhibitors frequently arises from point mutations in the gatekeeper residue, which controls access to a hydrophobic pocket adjacent to the ATP-binding site[1]. Because pyrazine scaffolds are highly modular, they offer a distinct advantage in next-generation drug design. By functionalizing the pyrazine core with flexible, linear substituents (such as alkynes or optimized ethers), medicinal chemists can design inhibitors that bypass steric clashes introduced by bulky gatekeeper mutations (e.g., T315I in ABL or C481S in BTK), maintaining hydrogen bond integrity at the hinge region while restoring clinical efficacy.

References

  • Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)
  • Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)
  • Title: Full article: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)
  • Title: Pyrazines in Drug Discovery Source: PharmaBlock URL

Sources

Methodological & Application

Application Notes and Protocols for the Preparation of 4-(Pyrazin-2-yl)pyrimidin-2-ol Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(Pyrazin-2-yl)pyrimidin-2-ol is a heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. Its structural motif, containing both pyrazine and pyrimidine rings, is found in various biologically active molecules. Proper preparation of stock solutions is a critical first step for any in vitro or in vivo studies to ensure accurate and reproducible experimental results. This document provides a detailed guide for the preparation, storage, and handling of stock solutions of 4-(Pyrazin-2-yl)pyrimidin-2-ol, grounded in established principles of chemical handling and solution preparation. While specific experimental data for this compound is limited, the following protocols are based on the physicochemical properties of structurally similar molecules and general best practices in a laboratory setting.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for appropriate handling and solution preparation.

PropertyValueSource
CAS Number 1865421-59-5[1]
Molecular Formula C₈H₆N₄O[1][2]
Molecular Weight 174.16 g/mol [1]
Physical Form Assumed to be a solidInferred from related compounds
Storage (as solid) Sealed in a dry, room temperature environment[1]

Solubility and Solvent Selection

Recommended Solvents:

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions due to its strong solubilizing power for a wide range of organic molecules.

  • Secondary Alternatives: Other polar aprotic solvents such as N,N-dimethylformamide (DMF) or polar protic solvents like ethanol and methanol may also be suitable, though their solubilizing capacity may be lower than DMSO.[4]

  • Aqueous Solutions: Direct dissolution in aqueous buffers is expected to be poor. For experiments requiring an aqueous environment, it is advisable to first dissolve the compound in a minimal amount of DMSO and then perform a serial dilution into the desired aqueous medium.

It is imperative to perform a small-scale solubility test before preparing a large-volume stock solution.

Safety and Handling Precautions

A specific Safety Data Sheet (SDS) for 4-(Pyrazin-2-yl)pyrimidin-2-ol is not currently available. Therefore, it is crucial to handle this compound with the standard precautions applied to novel chemical entities of unknown toxicity. The safety guidelines for structurally related pyrimidine and pyrazine compounds should be followed.[5][6][7]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat should be worn.

Engineering Controls:

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound to avoid inhalation of any dust particles.

General Handling:

  • Avoid direct contact with skin and eyes.

  • Do not ingest or inhale.

  • Wash hands thoroughly after handling.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of 4-(Pyrazin-2-yl)pyrimidin-2-ol in DMSO.

Materials:

  • 4-(Pyrazin-2-yl)pyrimidin-2-ol (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculation:

    • To prepare a 10 mM stock solution, you will need to dissolve 1.7416 mg of 4-(Pyrazin-2-yl)pyrimidin-2-ol in 1 mL of DMSO.

    • Calculation: (174.16 g/mol ) x (10 mmol/L) x (1 L/1000 mL) x (1000 mg/g) = 1.7416 mg/mL

  • Weighing:

    • Accurately weigh out the desired amount of the solid compound using an analytical balance. It is advisable to weigh a slightly larger amount (e.g., 2 mg) and adjust the volume of DMSO accordingly to achieve the target concentration.

  • Dissolution:

    • Transfer the weighed compound into a suitable container (e.g., a 1.5 mL microcentrifuge tube or a small amber vial).

    • Add the calculated volume of DMSO.

    • Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

  • Storage:

    • Store the stock solution at -20°C or -80°C for long-term storage.

    • It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.

    • Protect the solution from light by using amber vials or by wrapping clear tubes in aluminum foil.

Protocol 2: Preparation of Working Solutions in Aqueous Media

This protocol describes the preparation of a lower concentration working solution in an aqueous buffer from the high-concentration DMSO stock.

Materials:

  • 10 mM stock solution of 4-(Pyrazin-2-yl)pyrimidin-2-ol in DMSO

  • Desired aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes or plates

  • Pipettes

Procedure:

  • Serial Dilution:

    • Perform serial dilutions of the DMSO stock solution into the aqueous buffer to achieve the desired final concentration.

    • Important: The final concentration of DMSO in the working solution should be kept as low as possible (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays.

  • Solubility Check:

    • After dilution, visually inspect the working solution for any signs of precipitation. If precipitation occurs, the concentration is too high for the aqueous medium. In such cases, a lower concentration working solution should be prepared.

  • Use and Stability:

    • Working solutions in aqueous media are generally less stable than the DMSO stock. It is recommended to prepare these solutions fresh for each experiment.

    • Do not store aqueous working solutions for extended periods unless stability has been experimentally verified.

Workflow and Decision Making

The following diagram illustrates the general workflow for preparing stock and working solutions of 4-(Pyrazin-2-yl)pyrimidin-2-ol.

G cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation start Start: Obtain solid 4-(Pyrazin-2-yl)pyrimidin-2-ol calc Calculate mass for desired concentration (e.g., 10 mM) start->calc weigh Weigh compound accurately calc->weigh dissolve Dissolve in anhydrous DMSO weigh->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex store Aliquot and store at -20°C or -80°C vortex->store thaw Thaw a single aliquot of stock solution store->thaw For each experiment dilute Perform serial dilution in aqueous buffer thaw->dilute check Check for precipitation dilute->check use Use immediately in experiment check->use

Caption: Workflow for preparing stock and working solutions.

Stability Considerations

While specific stability data for 4-(Pyrazin-2-yl)pyrimidin-2-ol is unavailable, general principles for similar heterocyclic compounds suggest the following:

  • Freeze-Thaw Cycles: Repeated changes in temperature can degrade the compound. Aliquoting the stock solution is the most effective way to mitigate this.

  • Light Sensitivity: Many organic compounds are sensitive to light. Storing solutions in amber vials or protecting them from light is a prudent measure.

  • Acid/Base Stability: Pyrimidinone-containing molecules can be susceptible to acid-catalyzed degradation.[8] It is advisable to avoid strongly acidic or basic conditions unless experimentally required.

Troubleshooting

IssuePossible CauseRecommended Solution
Compound does not fully dissolve in DMSO. Insufficient solvent; low-quality DMSO.Add a small amount of additional DMSO. Gentle warming and sonication may also help. Ensure DMSO is anhydrous.
Precipitation occurs upon dilution into aqueous buffer. The compound's solubility limit in the aqueous medium has been exceeded.Prepare a more dilute working solution. Increase the percentage of DMSO slightly if the experimental system allows, but be mindful of solvent toxicity.
Inconsistent experimental results. Stock solution degradation; inaccurate pipetting.Prepare a fresh stock solution. Use calibrated pipettes and ensure proper mixing at each dilution step.

References

  • PubChemLite. 4-(pyrazin-2-yl)pyrimidin-2-ol. [Link]

  • PMC. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. [Link]

  • Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]

  • Kishida Chemical Co., Ltd. Safety Data Sheet. [Link]

  • PubMed. Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. [Link]

Sources

Analytical HPLC Methods for 4-(Pyrazin-2-yl)pyrimidin-2-ol Purity Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

4-(Pyrazin-2-yl)pyrimidin-2-ol (CAS: 1865421-59-5) is a critical heterocyclic intermediate, often utilized in the synthesis of kinase inhibitors and antiviral agents (structurally related to Favipiravir analogs).

The analysis of this compound presents a specific challenge known as prototropic tautomerism . While the nomenclature suggests an alcohol ("-ol"), the compound exists in solution primarily as its keto-tautomer, 6-(pyrazin-2-yl)-1H-pyrimidin-2-one . This equilibrium is solvent- and pH-dependent.

Why this matters for HPLC: If the chromatographic timescale is faster than the tautomeric interconversion rate, peak splitting or broadening occurs. To ensure a robust, single sharp peak, the analytical method must "lock" the molecule into a single dominant state or facilitate rapid proton exchange.

This protocol details a Reverse-Phase (RP-HPLC) method optimized for polar nitrogenous heterocycles, utilizing an aqueous-stable stationary phase and controlled acidic pH to ensure protonation and conformational stability.

Method Development Strategy (The "Why")

Stationary Phase Selection

Standard C18 columns often fail to retain this analyte due to its high polarity (Predicted LogP ~ -1.2 to 0.5 depending on the tautomer). Furthermore, "phase collapse" (dewetting) can occur with the high-aqueous mobile phases required for retention.

  • Selected Phase: Polar-Embedded C18 or Aq-C18 (e.g., Agilent Zorbax SB-Aq, Phenomenex Luna Omega Polar C18, or Waters SymmetryShield RP18).

  • Mechanism: These phases contain hydrophilic groups near the silica surface, allowing operation in 100% aqueous conditions without pore dewetting, ensuring reproducible retention of the polar pyrazine-pyrimidine core.

pH and Mobile Phase Chemistry
  • Buffer: 10 mM Ammonium Formate or 0.1% Formic Acid.

  • pH Control (pH 3.0 ± 0.2): At acidic pH, the pyrimidine ring nitrogen is protonated, and the keto-enol equilibrium is stabilized toward the protonated keto-form. This prevents peak splitting.

  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for lower backpressure and sharper peak shape for nitrogenous bases.

Detailed Experimental Protocol

Equipment & Reagents
  • Instrument: HPLC system with Diode Array Detector (DAD) (e.g., Agilent 1260/1290 or Waters Alliance).

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Formic Acid (LC-MS Grade).

    • Water (Milli-Q, 18.2 MΩ).

    • Reference Standard: 4-(Pyrazin-2-yl)pyrimidin-2-ol (>98% purity).

Chromatographic Conditions
ParameterSetting
Column Agilent Zorbax SB-Aq (4.6 x 150 mm, 5 µm) or equivalent AQ-C18
Column Temp 30°C (Controlled)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 5 - 10 µL
Detection UV at 254 nm (primary), 270 nm (secondary); Scan 210-400 nm
Run Time 20 Minutes
Gradient Program

Rationale: A shallow gradient at the beginning ensures separation of highly polar impurities (like pyrazine starting material) from the main peak.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00982Isocratic Hold (Retention)
3.00982End Hold
12.006040Linear Gradient
15.001090Wash Step
17.001090End Wash
17.10982Re-equilibration
20.00982Stop
Sample Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 2 mL DMSO (to ensure solubility of the keto-form), then make up to volume with Mobile Phase A.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of Stock Solution to 10 mL with Mobile Phase A.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter prior to injection.

Tautomeric Logic & Workflow Visualization

The following diagram illustrates the critical decision pathways for analyzing tautomeric heterocycles and the resulting analytical workflow.

G Substrate 4-(Pyrazin-2-yl)pyrimidin-2-ol Tautomerism Keto-Enol Equilibrium (Solvent Dependent) Substrate->Tautomerism Condition_Acid Acidic Mobile Phase (pH 3.0) Tautomerism->Condition_Acid Stabilization Condition_Neutral Neutral pH (Unstable) Tautomerism->Condition_Neutral Rapid Exchange Result_Good Single Sharp Peak (Protonated Keto Form) Condition_Acid->Result_Good Result_Bad Peak Splitting/ Broadening Condition_Neutral->Result_Bad Analysis Purity Calculation (% Area Normalization) Result_Good->Analysis

Figure 1: Impact of pH conditions on the tautomeric equilibrium and chromatographic peak shape of 2-hydroxypyrimidines.

System Suitability & Validation Criteria

To ensure the method is trustworthy and self-validating, the following System Suitability Test (SST) parameters must be met before routine analysis.

ParameterAcceptance CriteriaRationale
Retention Time (RT) 5.0 - 8.0 minEnsures adequate retention away from void volume (t0).
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Indicates minimal secondary interactions with silanols.
Theoretical Plates (N) > 5,000Ensures column efficiency is sufficient for impurity separation.
Precision (RSD) ≤ 2.0% (n=6 injections)Confirms system stability.
Resolution (Rs) > 2.0Between the main peak and nearest impurity (e.g., Pyrazine).
Troubleshooting Common Issues
  • Peak Splitting: If observed, lower the pH of Mobile Phase A (add more Formic Acid) or increase column temperature to 40°C to accelerate tautomeric interconversion.

  • Low Retention: The column may have suffered "phase collapse." Ensure the column is explicitly rated for 100% aqueous conditions (Aq-type).

  • Carryover: Due to the planar nature of the rings, adsorption can occur. Add a needle wash step with 50:50 ACN:Water.

References

  • PubChem. (n.d.).[1] 4-(Pyrazin-2-yl)pyrimidin-2-ol (Compound Summary). National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Joshi, H., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. ResearchGate.[2] Retrieved from [Link]

  • Sielc Technologies. (n.d.).[3] HPLC Method for Separation of Pyrazine and Related Compounds.[2][3][4][5][6] Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • TUT. (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Toyohashi University of Technology. Retrieved from [Link]

Sources

Application Note: Utilizing 4-(Pyrazin-2-yl)pyrimidin-2-ol as a Privileged Scaffold for Kinase Inhibitor Development in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Oncology Drug Development Professionals Scaffold Identity: 4-(Pyrazin-2-yl)pyrimidin-2-ol (CAS: 1865421-59-5)

Scientific Rationale: The Pyrazinyl-Pyrimidine Scaffold in Oncology

In targeted oncology, dysregulated protein kinases (e.g., CDKs, VEGFR, BTK) are primary drivers of uncontrolled cellular proliferation[1]. The compound 4-(Pyrazin-2-yl)pyrimidin-2-ol serves as a highly privileged bi-heteroaryl building block for synthesizing ATP-competitive kinase inhibitors.

Mechanistic Causality: The structural architecture of this scaffold is deliberately designed for kinase active sites. The pyrimidine core acts as a bioisostere of the adenine ring of ATP, allowing the molecule to form critical hydrogen bonds (acting as both donor and acceptor) within the highly conserved kinase hinge region[2]. Meanwhile, the pyrazine ring at the C4 position extends into the hydrophobic pocket or solvent-exposed region, conferring target selectivity[3].

However, the native C2-hydroxyl group is generally unreactive and yields poor target engagement on its own. To unlock its potential, the hydroxyl group must be converted into a leaving group (e.g., via chlorination) to facilitate nucleophilic aromatic substitution (S_NAr) or Buchwald-Hartwig amination. This enables the generation of diverse libraries of that can be screened against cancer cell lines[4].

Workflow Architecture

The following workflow illustrates the progression from raw scaffold activation to phenotypic validation in cancer cell lines.

Workflow N1 Scaffold Activation N2 Library Synthesis N1->N2 N3 Kinase Screening N2->N3 N4 Cell Line Profiling N3->N4 N5 Target Validation N4->N5

Caption: Workflow from scaffold activation to cancer cell line phenotypic profiling.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, every protocol below is designed as a self-validating system, incorporating strict internal controls and mechanistic checkpoints.

Protocol 3.1: Scaffold Activation & Library Synthesis

Causality: The C2-OH of 4-(Pyrazin-2-yl)pyrimidin-2-ol is a poor leaving group. We use Phosphorus oxychloride (POCl₃) to convert it to a C2-Cl, activating the scaffold for subsequent amination with aniline derivatives.

  • Chlorination: Suspend 4-(Pyrazin-2-yl)pyrimidin-2-ol (1.0 eq) in POCl₃ (10.0 eq). Reflux at 100°C for 4 hours. Quench carefully over ice to yield 2-chloro-4-(pyrazin-2-yl)pyrimidine.

  • Amination (S_NAr): Dissolve the chlorinated intermediate in N,N-Dimethylformamide (DMF). Add the desired primary aniline (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Purification: Heat at 80°C for 12 hours, followed by preparative HPLC to isolate the active pyrimidine derivatives.

Protocol 3.2: Phenotypic Profiling via Cell Viability Assay

Causality: We utilize the CellTiter-Glo® (Promega) luminescent assay because it quantifies ATP, providing a direct, metabolically accurate proxy for viable cells, avoiding the enzymatic artifacts common in MTT assays. HCT116 (colorectal) and A549 (lung) lines are selected for their well-characterized dependencies on CDK4/6 and MAPK pathways[5].

  • Cell Seeding: Plate HCT116 and A549 cells at 2,000 cells/well in 384-well white opaque plates (to prevent luminescent cross-talk) in 30 µL of complete media. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment (Self-Validation):

    • Test Compounds: Add synthesized derivatives in a 10-point dose-response curve (0.1 nM to 50 µM).

    • Positive Control: Palbociclib (FDA-approved CDK4/6 inhibitor) to validate assay sensitivity[4].

    • Negative Control: 0.1% DMSO vehicle to establish the 100% viability baseline.

  • Incubation & Reading: Incubate for 72 hours. Add 30 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature to stabilize the luminescent signal, and read on a microplate reader.

  • Data Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Protocol 3.3: Target Engagement via Western Blotting

Causality: Phenotypic death does not prove target engagement. To validate that the compounds inhibit their intended kinase (e.g., CDK4/6), we must probe the phosphorylation state of the downstream substrate, Retinoblastoma protein (Rb)[5]. RIPA buffer supplemented with phosphatase inhibitors is critical to prevent the artifactual dephosphorylation of Rb during lysis.

  • Lysis: Treat HCT116 cells with the IC₅₀ concentration of the lead compound for 24 hours. Lyse cells in RIPA buffer containing 1x Halt™ Protease and Phosphatase Inhibitor Cocktail.

  • Separation: Resolve 20 µg of total protein on a 4–12% Bis-Tris SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA. Probe with primary antibodies against total Rb, Phospho-Rb (Ser780) (specific to CDK4/6 activity), and GAPDH (loading control) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate. A reduction in Phospho-Rb relative to total Rb confirms intracellular kinase inhibition.

Mechanism of Action

The synthesized derivatives act as ATP-competitive inhibitors. By occupying the ATP-binding pocket of kinases such as CDK4/6, they prevent the phosphorylation of the Rb protein. This halts the release of the E2F transcription factor, effectively arresting the cancer cell cycle at the G1/S checkpoint[6].

Pathway Inhibitor Pyrimidine Derivative Kinase Target Kinase (e.g., CDK4/6) Inhibitor->Kinase ATP-competitive inhibition Substrate Substrate (e.g., Rb Protein) Kinase->Substrate Phosphorylation Effector Downstream Effector (E2F) Substrate->Effector Release Phenotype Cell Cycle Arrest Effector->Phenotype Blocked

Caption: Mechanism of action: Pyrimidine derivatives inhibit kinases, blocking cell cycle progression.

Representative Data & Interpretation

The following table summarizes quantitative screening data, demonstrating the necessity of chemical derivatization. The raw scaffold exhibits no significant activity due to poor kinase hinge-binding affinity of the C2-OH group. However, amination at the C2 position drastically improves both biochemical (CDK4) and cellular (HCT116, A549) potency.

Compound IDModification at C2 PositionBiochemical CDK4 IC₅₀ (nM)Cellular HCT116 IC₅₀ (µM)Cellular A549 IC₅₀ (µM)
Scaffold -OH (Native)>10,000>50.0>50.0
Cmpd-1 -NH-Phenyl45012.518.2
Cmpd-2 -NH-(4-Fluoro-Phenyl)150.81.5
Control Palbociclib (FDA Approved)110.40.9

Interpretation: The introduction of a 4-fluoro-phenylamine group (Cmpd-2) optimizes hydrophobic interactions within the kinase active site, yielding an IC₅₀ profile comparable to the clinical standard, Palbociclib.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(8), 1112-1135. URL:[Link]

  • Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment. Bioorganic Chemistry, 149, 107508. URL:[Link]

  • Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. Current Pharmaceutical Design, 20(27). URL:[Link]

Sources

Application Notes & Protocols for In Vivo Experimental Design Using 4-(Pyrazin-2-yl)pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the preclinical in vivo evaluation of 4-(Pyrazin-2-yl)pyrimidin-2-ol, a novel small molecule with therapeutic potential. Given that the pyrimidine and pyrazine scaffolds are integral to numerous approved drugs and clinical candidates, particularly in oncology, this guide is framed around a hypothetical application as an anti-cancer agent.[1][2][3] The principles and protocols detailed herein are designed to be broadly applicable for the initial characterization of novel chemical entities in animal models. We will cover critical aspects from preliminary physicochemical analysis and formulation to the design and execution of pharmacokinetic, dose-finding, and tumor growth inhibition studies. The causality behind experimental choices is emphasized to empower researchers to design robust, ethical, and self-validating studies.

Introduction: The Scientific Rationale

4-(Pyrazin-2-yl)pyrimidin-2-ol belongs to a class of nitrogen-containing heterocyclic compounds that are privileged structures in medicinal chemistry.[2][3] Derivatives of pyrimidine and pyrazine have been successfully developed as inhibitors of key signaling pathways implicated in cancer, such as those driven by protein kinases (e.g., EGFR, JAK, CDK4/6) and modulators of microtubule dynamics.[4][5][6][7] For the purpose of this guide, we will hypothesize that 4-(Pyrazin-2-yl)pyrimidin-2-ol acts as an inhibitor of a critical oncogenic signaling pathway, making it a candidate for anti-tumor therapy.

The journey from a promising molecule to a clinical candidate is fraught with challenges, with many failures occurring due to poor in vivo properties.[8][9] A well-designed series of initial in vivo experiments is therefore not just a validation step but a crucial risk-mitigation strategy.[8] This guide provides the framework for generating the foundational data package needed to make informed decisions about the future development of this compound.

Hypothetical Mechanism of Action: Kinase Inhibition

Based on its structural motifs, we will proceed with the hypothesis that 4-(Pyrazin-2-yl)pyrimidin-2-ol functions as an ATP-competitive kinase inhibitor. This assumption allows us to select appropriate cancer cell lines and design relevant pharmacodynamic biomarker studies.

Kinase_Signaling_Pathway cluster_0 Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) Ligand->RTK Binds ADP ADP RAS RAS RTK->RAS Activates Compound 4-(Pyrazin-2-yl)pyrimidin-2-ol Compound->RTK Inhibits ATP ATP ATP->ADP Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Pre-formulation and Vehicle Selection: The Foundation of Bioavailability

A significant percentage of new chemical entities (NCEs) emerging from discovery pipelines are poorly water-soluble.[10] This presents a major hurdle for in vivo studies, as poor solubility limits absorption and leads to low bioavailability, making it difficult to assess true pharmacological activity.[11] Therefore, developing a suitable and safe formulation is the first critical step.

Physicochemical Characterization

Before formulation development, key physicochemical properties of 4-(Pyrazin-2-yl)pyrimidin-2-ol must be determined.[8]

  • Aqueous Solubility: Determine solubility at different pH values (e.g., pH 2.0, 7.4, 9.0) to understand if pH modification can be used for solubilization.

  • LogP/LogD: The octanol-water partition coefficient indicates the lipophilicity of the compound, which influences its absorption and distribution.[12]

  • pKa: Identifies ionizable groups, which is crucial for pH-dependent solubility strategies.

Formulation Strategies for Poorly Soluble Compounds

The goal is to create a formulation that is safe, tolerable in animals, and maintains the compound in a solubilized state to allow for absorption.[11] Several strategies can be employed, often in combination.

Strategy Description Common Excipients Considerations
pH Modification For acidic or basic compounds, adjusting the pH of the vehicle can dramatically increase solubility.[11]Buffers (e.g., citrate, phosphate), NaOH, HClCheck for compound stability at the adjusted pH. Potential for precipitation upon injection into physiological pH.
Co-solvents Water-miscible organic solvents are used to increase the solubility of hydrophobic compounds.[11]Polyethylene glycol (PEG 300/400), Propylene glycol (PG), Ethanol, Dimethyl sulfoxide (DMSO)Must be used within tolerated limits to avoid toxicity. DMSO is often limited to <10% of the final formulation.
Surfactants Amphiphilic molecules that form micelles to encapsulate and solubilize poorly soluble drugs.[11]Polysorbate 80 (Tween® 80), Polysorbate 20, Cremophor® EL, Solutol® HS 15Can cause hypersensitivity reactions (especially Cremophor®). Use the lowest effective concentration.
Complexation Agents Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[11][13]Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Can alter the pharmacokinetic profile. Ensure the complex dissociates to release the free drug.
Protocol 1: Basic Formulation Screening
  • Objective: To identify a simple, soluble, and stable formulation for initial PK and efficacy studies.

  • Procedure:

    • Prepare a stock solution of 4-(Pyrazin-2-yl)pyrimidin-2-ol in a strong organic solvent (e.g., 100% DMSO) at a high concentration (e.g., 50 mg/mL).

    • Test the solubility and stability of the compound upon dilution into various vehicle systems. A common starting point for an oral formulation is a mix of a co-solvent and an aqueous component.

    • Example Vehicles to Screen:

      • Vehicle A: 5% DMSO / 40% PEG 400 / 55% Saline

      • Vehicle B: 10% Solutol® HS 15 in Water

      • Vehicle C: 20% HP-β-CD in Saline

    • Add the DMSO stock solution to the test vehicle to achieve the desired final concentration (e.g., 5 mg/mL).

    • Vortex thoroughly and observe for precipitation immediately and after 1-2 hours at room temperature.

    • The ideal vehicle will result in a clear, homogenous solution with no visible precipitate.

  • Validation: The selected vehicle must be tested alone in a small cohort of animals to ensure it does not cause adverse effects (e.g., significant weight loss, lethargy, injection site reactions).

Pharmacokinetics and Dose-Range Finding

Before launching a full-scale efficacy study, it is essential to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME) and to determine a safe and pharmacologically active dose range.

Single-Dose Pharmacokinetic (PK) Study

A pilot PK study provides critical information on bioavailability, clearance, and half-life, which informs the dosing regimen for subsequent efficacy studies.[1]

Protocol 2: Pilot Pharmacokinetic Study in Mice

  • Animals: Male BALB/c or CD-1 mice (n=3 per time point per route).

  • Formulation: Use the validated vehicle from Protocol 1.

  • Dose Administration:

    • Intravenous (IV) Group: Administer a low dose (e.g., 1-2 mg/kg) via tail vein injection to determine clearance and volume of distribution.

    • Oral (PO) Group: Administer a higher dose (e.g., 10-20 mg/kg) via oral gavage to assess oral bioavailability.

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital or submandibular bleed) at predetermined time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose). Plasma is harvested by centrifugation.

  • Analysis: Analyze plasma concentrations of 4-(Pyrazin-2-yl)pyrimidin-2-ol using a validated LC-MS/MS method.

  • Endpoints: Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t1/2 (half-life), and F% (oral bioavailability).

Maximum Tolerated Dose (MTD) Study

The MTD study identifies the highest dose that can be administered without causing dose-limiting toxicity. This is crucial for selecting doses for the efficacy study.

Protocol 3: Maximum Tolerated Dose (MTD) Study

  • Animals: Use the same strain of mice that will be used for the efficacy study (e.g., athymic nude mice), as susceptibility can vary. Use n=3-5 mice per dose group.

  • Dosing Schedule: Mimic the intended efficacy study schedule (e.g., once daily (QD) or twice daily (BID) for 5-10 days).

  • Dose Escalation:

    • Start with a dose estimated from in vitro potency (e.g., 100-1000x the IC50).

    • Administer escalating doses to subsequent cohorts (e.g., 10, 30, 100 mg/kg).

  • Monitoring: Record the following daily:

    • Body Weight: A loss of >15-20% is a common sign of toxicity and a criterion for euthanasia.

    • Clinical Signs: Observe for changes in posture, activity, fur texture, and any signs of distress. Score these observations systematically.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality, >20% body weight loss, or significant, persistent clinical signs of toxicity. The doses for the efficacy study should be at or below the MTD.

Example MTD Study Design Dose (mg/kg, PO, QD) Number of Animals Primary Observation
Cohort 1103Body weight, clinical signs
Cohort 2303Body weight, clinical signs
Cohort 31003Body weight, clinical signs
Cohort 42003Body weight, clinical signs

In Vivo Efficacy Evaluation: Tumor Xenograft Models

Animal models are indispensable for evaluating the anti-tumor efficacy of novel compounds.[14][15][16] The choice of model is critical and depends on the specific scientific question being asked.

Animal_Model_Selection Start Start: Assess In Vivo Efficacy Q_Immune Is an intact immune system required? Start->Q_Immune Syngeneic Use Syngeneic Model (e.g., B16 melanoma in C57BL/6 mice) Q_Immune->Syngeneic Yes (e.g., for Immunotherapy) Immunodeficient Use Immunodeficient Mice (e.g., Nude, SCID, NSG) Q_Immune->Immunodeficient No (e.g., for direct tumor targeting) Q_Heterogeneity Is patient tumor heterogeneity critical? Immunodeficient->Q_Heterogeneity PDX Use Patient-Derived Xenograft (PDX) Model Q_Heterogeneity->PDX Yes (Better clinical relevance) CDX Use Cell Line-Derived Xenograft (CDX) Model Q_Heterogeneity->CDX No (More reproducible, faster)

Caption: Decision tree for selecting an appropriate oncology animal model.

For initial efficacy testing of a direct-acting small molecule inhibitor, the Cell Line-Derived Xenograft (CDX) model is the most common starting point due to its reproducibility and relatively low cost.[16]

Protocol 4: Subcutaneous CDX Efficacy Study
  • Cell Line Selection: Choose a human cancer cell line with a known dependency on the hypothesized target pathway (e.g., a lung cancer line like H1975 or PC9 if targeting EGFR mutations).[5] Ensure cells are free of mycoplasma.

  • Animals: Female athymic nude mice (e.g., Foxn1nu), 6-8 weeks old. Allow at least one week for acclimatization.

  • Tumor Implantation:

    • Harvest cultured cells during their exponential growth phase.

    • Resuspend cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel® to support initial tumor take.

    • Inject the cell suspension (e.g., 5 x 106 cells in 100 µL) subcutaneously into the right flank of each mouse.

  • Tumor Monitoring and Randomization:

    • Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width2) / 2.

    • When tumors reach a mean volume of 100-150 mm3, randomize mice into treatment groups (n=8-10 per group) to ensure the average tumor volume is similar across all groups.

  • Treatment Groups:

Group Treatment Dose (mg/kg) Route Schedule
1Vehicle Control-POQD
2Compound XLow Dose (e.g., 10)POQD
3Compound XHigh Dose (e.g., 30)POQD
4Positive ControlStandard-of-Care DrugVariesVaries
  • Dosing and Monitoring:

    • Administer the compound or vehicle according to the schedule for a set period (e.g., 21 days).

    • Measure tumor volumes and body weights 2-3 times weekly.

    • Monitor for any clinical signs of toxicity.

  • Study Endpoints:

    • The study may be terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm3).

    • Individual animals must be euthanized if they meet humane endpoint criteria (e.g., >20% body weight loss, tumor ulceration, signs of severe distress).

  • Tissue Collection: At the end of the study, collect tumors and other relevant tissues for analysis (e.g., pharmacodynamic biomarker analysis, histology).

Experimental_Workflow Formulation 1. Formulation Development & Vehicle Selection PK_MTD 2. PK & MTD Studies in Naive Mice Formulation->PK_MTD Implantation 3. Tumor Cell Implantation PK_MTD->Implantation Inform Dosing Randomization 4. Tumor Growth & Randomization Implantation->Randomization Dosing 5. Treatment Period (e.g., 21 days) Randomization->Dosing Monitoring 6. Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint 7. Study Endpoint & Tissue Collection Monitoring->Endpoint Analysis 8. Data Analysis (TGI, Statistics) Endpoint->Analysis

Caption: Overall workflow for an in vivo efficacy study.

Data Analysis and Interpretation

  • Tumor Growth Inhibition (TGI): This is the primary efficacy endpoint. It is calculated at the end of the study using the mean tumor volumes (MTV) of the treated (T) and control (C) groups:

    • % TGI = 100 x (1 - [ (MTVT_final - MTVT_initial) / (MTVC_final - MTVC_initial) ])

  • Statistical Analysis: Compare tumor volumes between treated groups and the vehicle control group using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests or Student's t-test at the final day). A p-value < 0.05 is typically considered statistically significant.

  • Toxicity Assessment: Plot the mean body weight change over time for each group. A significant, sustained drop in body weight in a treated group compared to the vehicle group is an indicator of toxicity.

Ethical Considerations: IACUC Compliance

All research involving animals must be conducted with the highest ethical standards. Before any experiment begins, a detailed protocol must be submitted to and approved by the institution's Institutional Animal Care and Use Committee (IACUC).[17][18][19]

The protocol must provide a clear rationale for the study, justify the number of animals used, and detail all procedures to minimize pain and distress.[19] This includes:

  • Defining humane endpoints for early removal of animals from the study.[20][21]

  • Describing methods of anesthesia and analgesia for any painful procedures.

  • Ensuring personnel are properly trained in animal handling and the specific techniques required.[18]

Adherence to the approved IACUC protocol is mandatory, and any proposed changes must be submitted as an amendment for review and approval.[17][19]

References

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (n.d.). Google Cloud.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15). WuXi AppTec.
  • Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC. (n.d.). National Center for Biotechnology Information.
  • IACUC: Guidelines for Animal Research | PDF - Scribd. (n.d.). Scribd.
  • Cancer Animal Models | Oncology | CRO services. (n.d.). Oncodesign Services.
  • IACUC Policies and Guidelines - UC Davis Office of Research. (n.d.). University of California, Davis.
  • Choosing the Right Tumor Model for Preclinical Research. (2025, August 8). Biocytogen.
  • Preclinical Immuno-Oncology Animal Models | Taconic Biosciences. (2016, May 24). Taconic Biosciences.
  • Animal Research (IACUC) Guidelines - University at Buffalo. (n.d.). University at Buffalo.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
  • Everything You Need to Know About Satisfying IACUC Protocol Requirements. (2019, July 30). ILAR Journal.
  • IACUC Policies, Guidelines and Standard Procedures - Georgetown University. (n.d.). Georgetown University.
  • Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. (2020, March 6). Tablets & Capsules.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC. (n.d.). National Center for Biotechnology Information.
  • Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 8). ResearchGate.
  • In Vivo Research Strategies that Reduce Risk of Failure in the Clinic | Charles River. (2024, October 17). Charles River Laboratories.
  • Small Molecule Inhibitors Selection Guide | News & Announcements - Cayman Chemical. (2019, August 13). Cayman Chemical.
  • Advancements in small molecule drug design: A structural perspective - PMC. (n.d.). National Center for Biotechnology Information.
  • Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation - Taylor & Francis. (2024, June 17). Taylor & Francis Online.
  • Rational design of small molecules - Chodera lab // MSKCC. (2016, November 16). Chodera Lab.
  • Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1892-1915.
  • Recent Advances in Pyrimidine-Based Drugs - MDPI. (2024, January 11). MDPI.
  • Yao, H., et al. (2025). The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. European Journal of Medicinal Chemistry, 300, 118120.
  • In vivo and in vitro anti-leishmanial activities of 4-nitro-N-pyrimidin- and N-pyrazin-2-ylbenzenesulfonamides, and N2-(4-nitrophenyl)-N1-propylglycinamide - PubMed. (2009, November 1). PubMed.
  • Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity - PubMed. (2002, November 4). PubMed.
  • 4-(pyrazin-2-yl)pyrimidin-2-ol - PubChemLite. (n.d.). PubChem.
  • 1865421-59-5|4-(Pyrazin-2-yl)pyrimidin-2-ol - BLDpharm. (n.d.). BLDpharm.
  • Discovery of 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388): a potent, selective, and orally active transforming growth factor-beta type I receptor inhibitor - PubMed. (2006, April 6). PubMed.
  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • Pharmacological activity and mechanism of pyrazines - PubMed. (2023, October 5). PubMed.
  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - ResearchGate. (2025, July 23). ResearchGate.
  • Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PubMed. (2020, December 15). PubMed.
  • Abstract 1364: Novel 4-(pyrimidin-2-yl)morpholines targeting the colchicine-binding site of tubulin | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC. (n.d.). National Center for Biotechnology Information.
  • Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - ResearchGate. (n.d.). ResearchGate.
  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - ResearchGate. (2026, February 8). ResearchGate.

Sources

Topic: Use of 4-(Pyrazin-2-yl)pyrimidin-2-ol in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide for High-Throughput Screening

Abstract

This document provides a comprehensive guide for the utilization of 4-(Pyrazin-2-yl)pyrimidin-2-ol in high-throughput screening (HTS) campaigns, with a primary focus on its application as a scaffold for kinase inhibitor discovery. The pyrimidine and pyrazine heterocycles are well-established "privileged structures" in medicinal chemistry, frequently appearing in potent kinase inhibitors.[1][2][3] This guide details the scientific rationale, offers a robust and validated protocol for a luminescence-based kinase assay, and provides in-depth instructions for data analysis and quality control, enabling researchers to effectively screen and identify potential modulators of kinase activity.

Introduction: The Rationale for Screening 4-(Pyrazin-2-yl)pyrimidin-2-ol

Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[4][5] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets.[6][7] The chemical scaffold of 4-(Pyrazin-2-yl)pyrimidin-2-ol combines two nitrogen-containing aromatic rings, a feature common to many FDA-approved kinase inhibitors that target the ATP-binding site of the enzyme. Its structural characteristics suggest a high potential for interaction with the hinge region of various kinases, making it an excellent candidate for inclusion in HTS libraries aimed at discovering novel therapeutic agents.

This application note provides a framework for screening this compound, or libraries of its derivatives, using a validated HTS methodology. We will focus on the Kinase-Glo® Luminescent Kinase Assay, a universal platform suitable for nearly any kinase, due to its robust performance, simple "add-mix-read" protocol, and high signal-to-noise ratio.[4][8][9]


Principle of Kinase Activity and Inhibition

The fundamental principle of a kinase assay is to measure the enzymatic activity of a kinase. In the presence of ATP, the kinase phosphorylates a specific substrate. An inhibitor, such as a derivative of 4-(Pyrazin-2-yl)pyrimidin-2-ol, will interfere with this process, typically by competing with ATP for the binding pocket on the kinase. The Kinase-Glo® assay quantifies this activity by measuring the amount of ATP remaining in the reaction well after the kinase reaction has occurred. A high luminescent signal indicates a large amount of remaining ATP, and therefore, potent inhibition of the kinase. Conversely, a low signal indicates that most of the ATP has been consumed, signifying high kinase activity.[5][7]

Kinase_Reaction cluster_0 Kinase Reaction cluster_1 Inhibition Kinase Kinase Active_Complex Kinase->Active_Complex Substrate Substrate Substrate->Active_Complex ATP ATP ATP->Active_Complex Active_Complex->Kinase (recycled) Phospho_Substrate Phosphorylated Substrate Active_Complex->Phospho_Substrate ADP ADP Active_Complex->ADP Test_Compound 4-(Pyrazin-2-yl)pyrimidin-2-ol (Inhibitor) Inactive_Complex Inactive Kinase-Inhibitor Complex Test_Compound->Inactive_Complex Kinase_Inhibit Kinase Kinase_Inhibit->Inactive_Complex

Caption: Mechanism of kinase activity and competitive inhibition.

HTS Workflow: From Assay Development to Hit Confirmation

A successful HTS campaign is a systematic process. It begins with assay development and validation, proceeds to the primary screen, and concludes with hit confirmation and characterization. Each step is critical for generating reliable and actionable data.

HTS_Workflow cluster_Dev Phase 1: Assay Development cluster_Screen Phase 2: Primary & Secondary Screening cluster_Follow Phase 3: Hit Characterization Dev1 Enzyme/Substrate Titration Dev2 Determine Optimal ATP Concentration (Km) Dev1->Dev2 Dev3 Z'-Factor Validation > 0.5 Dev2->Dev3 Screen1 Primary HTS (Single Concentration) Dev3->Screen1 Screen2 Hit Confirmation (Re-test actives) Screen1->Screen2 Screen3 Dose-Response (IC50 Determination) Screen2->Screen3 Follow1 Orthogonal Assays (e.g., TR-FRET, FP) Screen3->Follow1 Follow2 Selectivity Profiling (Kinase Panel) Follow1->Follow2 Follow3 Mechanism of Action Studies Follow2->Follow3

Caption: Overview of a typical drug discovery HTS workflow.

Detailed Protocols

Part A: Assay Development & Validation

Causality: Before screening, it is imperative to optimize assay conditions to ensure a robust and sensitive detection window. This initial investment of time prevents costly failures during the full-scale screen. The goal is to find conditions that yield a high signal-to-background ratio and a Z'-factor consistently above 0.5.[10][11]

Materials:

  • Target Kinase of interest

  • Corresponding peptide or protein substrate

  • 4-(Pyrazin-2-yl)pyrimidin-2-ol (or derivative library)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase-Glo® Luminescent Kinase Assay Kit (e.g., from Promega)

  • Assay Buffer (specific to the kinase, typically containing Tris-HCl, MgCl₂, DTT, and BSA)

  • DMSO (Dimethyl sulfoxide), molecular biology grade

  • Solid white, low-volume 384-well assay plates

  • A known potent inhibitor for the target kinase (for use as a positive control)

Protocol 1: Kinase and ATP Titration

  • Kinase Titration: Prepare a series of 2-fold dilutions of the kinase in assay buffer.

  • Dispense: Add 5 µL of each kinase dilution to the wells of a 384-well plate.

  • Start Reaction: Add 5 µL of a fixed, saturating concentration of substrate and ATP (e.g., 10 µM) to all wells.

  • Incubate: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Detect: Add 10 µL of Kinase-Glo® reagent to each well. Incubate for 10 minutes to stabilize the luminescent signal.

  • Read: Measure luminescence on a plate reader.

  • Analysis: Plot luminescence vs. kinase concentration. Select the lowest kinase concentration that gives a robust signal (typically in the EC80 range of the curve) for future experiments. This conserves enzyme and ensures the assay is sensitive to inhibition.

  • ATP Titration: Using the optimized kinase concentration, repeat the experiment but vary the ATP concentration (e.g., from 0.1 µM to 100 µM). The ideal ATP concentration for inhibitor screening is at or near the apparent Km of the enzyme, as this provides the best sensitivity for competitive inhibitors.[6]

Part B: HTS Protocol for a Single-Point Screen

Causality: This protocol is designed for efficiency to screen a large number of compounds at a single, fixed concentration. The primary goal is to identify "hits"—compounds that show a statistically significant level of inhibition—which will then be subjected to more rigorous testing.

Plate Layout:

WellsContentPurpose
Column 1-2Vehicle Control (DMSO)0% Inhibition (Max Signal)
Column 23-24Positive Control (Known Inhibitor)100% Inhibition (Min Signal)
Column 3-22Test CompoundsSample Wells

Protocol 2: Single-Point HTS Assay (384-well format)

  • Compound Plating (Nanoliter Dispensing):

    • Prepare a 10 mM stock solution of 4-(Pyrazin-2-yl)pyrimidin-2-ol in 100% DMSO.

    • Using an acoustic dispenser or pin tool, transfer 50 nL of the compound stock into wells in columns 3-22 (final concentration = 10 µM in a 5 µL reaction volume).

    • Dispense 50 nL of 100% DMSO into control wells (columns 1-2 and 23-24).

  • Kinase/Substrate Addition:

    • Prepare a 2X working solution of the kinase and its substrate in assay buffer at the optimized concentrations.

    • Dispense 2.5 µL of this solution into all wells of the plate.

  • Pre-incubation:

    • Incubate the plate for 15-30 minutes at room temperature. This allows the test compounds to bind to the kinase before the reaction is initiated.

  • Reaction Initiation:

    • Prepare a 2X working solution of ATP in assay buffer.

    • Add 2.5 µL of the ATP solution to all wells to start the enzymatic reaction.

    • For the positive control wells (columns 23-24), add assay buffer without ATP or with a high concentration of EDTA to prevent the reaction. Alternatively, use a known potent inhibitor.

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes (or the optimized time).

  • Signal Detection:

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Add 5 µL of the reagent to all wells.

    • Incubate for 10 minutes at room temperature, protected from light, to stabilize the luminescent signal.[8]

  • Data Acquisition:

    • Read the luminescence intensity for each well using a compatible plate reader.

Data Analysis, Quality Control, and Interpretation

Causality: Rigorous data analysis is essential to ensure that hits are genuine and not artifacts. The Z'-factor is the industry standard for validating the quality of an HTS assay, while dose-response curves provide a quantitative measure of a compound's potency.[12][13][14]

Data_Analysis cluster_Data Data Analysis Pipeline RawData Raw Luminescence Data (RLU per well) Controls Calculate Mean (μ) and Std Dev (σ) of Controls (μ_pos, σ_pos, μ_neg, σ_neg) RawData->Controls Z_Factor Calculate Z'-Factor Controls->Z_Factor Z_Check Z' > 0.5? Z_Factor->Z_Check Inhibition Calculate % Inhibition for Each Compound Z_Check->Inhibition Yes Fail Assay Failed (Optimize & Repeat) Z_Check->Fail No Hit_Select Identify Hits (e.g., % Inhibition > 50%) Inhibition->Hit_Select Dose_Response Perform Dose-Response Curve Fitting for Hits Hit_Select->Dose_Response IC50 Determine IC50 Value Dose_Response->IC50

Caption: Logical flow for HTS data analysis and quality control.

Part A: Assay Quality Control (Z'-Factor)

The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative control distributions. It is a measure of assay quality and its suitability for HTS.[10][15]

Formula: Z' = 1 - ( (3 * σ_pos + 3 * σ_neg) / |μ_pos - μ_neg| )

Where:

  • μ_pos = Mean of the positive control (100% inhibition, low signal)

  • σ_pos = Standard deviation of the positive control

  • μ_neg = Mean of the negative control (0% inhibition, high signal)

  • σ_neg = Standard deviation of the negative control

Interpretation of Z'-Factor Values:

Z'-FactorInterpretationSuitability for HTS
> 0.5Excellent assayIdeal for HTS
0 to 0.5Acceptable assayCan be used, but may require more replicates
< 0UnacceptableThe assay is not viable for screening

This table is based on established HTS guidelines.[10][11][14]

Part B: Hit Identification and Confirmation
  • Calculate Percent Inhibition: For each test compound, calculate the percent inhibition using the following formula:

    % Inhibition = 100 * ( (RLU_neg - RLU_compound) / (RLU_neg - RLU_pos) )

    Where:

    • RLU_compound = Raw Luminescence Unit of the test well

    • RLU_neg = Average RLU of the negative control wells

    • RLU_pos = Average RLU of the positive control wells

  • Hit Selection: A "hit" is defined as a compound that produces a response exceeding a pre-defined threshold. A common starting point is to select compounds that exhibit ≥50% inhibition.

  • Dose-Response and IC50 Determination:

    • Confirmed hits must be evaluated across a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to determine their potency.

    • The resulting data are plotted with % inhibition versus the logarithm of the compound concentration.

    • The data is fitted to a four-parameter logistic equation to derive the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[13][16][17]

Troubleshooting Common HTS Artifacts

Trustworthiness: A critical aspect of HTS is the ability to identify and discard false positives that arise from assay artifacts rather than genuine compound-target interactions.

IssuePotential CauseMitigation Strategy
False Positives Compound Autofluorescence/Quenching: The compound emits light or absorbs light at the detection wavelength.Luminescence assays like Kinase-Glo are less susceptible than fluorescence assays.[8] Perform a counter-screen with compound in the absence of the kinase reaction to check for interference.[18][19]
Compound Aggregation: At high concentrations, compounds can form aggregates that non-specifically inhibit enzymes.[20]Re-test hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). True inhibitors should maintain their activity.
PAINS (Pan-Assay Interference Compounds): Certain chemical substructures are known to be frequent hitters across many assays due to non-specific mechanisms.[21]Use computational filters to flag known PAINS scaffolds in the hit list for lower priority follow-up.
Poor Z'-Factor Reagent Instability: ATP or the kinase may be degrading over the course of the experiment.Prepare reagents fresh daily. Keep enzyme and ATP stocks on ice.
Dispensing Errors: Inaccurate liquid handling leads to high variability.Regularly maintain and calibrate automated liquid handlers. Ensure proper mixing after reagent addition.
Inappropriate Reagent Concentrations: Assay is not operating in the optimal window.Re-visit the assay development phase (Protocol 1) to confirm optimal enzyme, substrate, and ATP concentrations.

References

  • Fluorescence Polarization Assay Kits. BPS Bioscience. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology (May 30, 2024). [Link]

  • On HTS: Z-factor. On HTS (December 12, 2023). [Link]

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport (September 15, 2025). [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed (March 15, 2019). [Link]

  • Data analysis approaches in high throughput screening. SlideShare (April 8, 2014). [Link]

  • IC50's: An Approach to High-Throughput Drug Discovery. University of Texas at Dallas. [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC (NIH). [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, Oxford Academic (December 21, 2020). [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery.
  • High-Throughput Screening of Kinase Inhibitors in MDA-MB Models. Cytion. [Link]

  • Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens, Library Design, and Protein Engineering. Ranomics (April 15, 2025). [Link]

  • From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs (November 17, 2025). [Link]

  • Z-Factor Calculator - Free Online Tool | Assay Quality Control. PunnettSquare Tools. [Link]

  • Fluorescence polarization-based assays for detecting compounds binding to inactive JNK3 and p38α MAP kinase. ResearchGate. [Link]

  • In-cell Western Assays for IC50 Determination. Azure Biosystems (January 29, 2025). [Link]

  • Fluorescence Polarization (FP). Molecular Devices. [Link]

  • TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. [Link]

  • Theoretical and experimental relationships between percent inhibition and IC50 data observed in high-throughput screening. PubMed (August 1, 2012). [Link]

  • Theoretical and Experimental Relationships between %-Inhibition and IC50 Data observed in HTS. Novartis OAK (July 29, 2016). [Link]

  • Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. ResearchGate. [Link]

  • Interference and Artifacts in High-content Screening. Assay Guidance Manual, NCBI (May 28, 2025). [Link]

  • hts: Standardized high-throughput evaluation of cell-based... in ic50. rdrr.io. [Link]

  • Accounting for Artifacts in High-Throughput Toxicity Assays. PubMed (NIH). [Link]

  • High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. [Link]

  • High-Throughput Screening. Drug Discovery, Technology Networks (September 25, 2025). [Link]

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. PubMed (March 9, 2017). [Link]

  • 4-(pyrazin-2-yl)pyrimidin-2-ol. PubChem. [Link]

  • Scheme 1. Synthesis of 4-(substituted benzylidene)-2-(pyrazin-2-yl)... ResearchGate. [Link]

  • The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. PubMed (September 9, 2025). [Link]

  • Discovery of substituted 4-anilino-2-(2-pyridyl)pyrimidines as a new series of apoptosis inducers using a cell- and caspase-based high throughput screening assay. Part 1. PubMed (December 1, 2006). [Link]

  • A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2. PLOS ONE (August 11, 2014). [Link]

  • Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors. PMC (NIH). [Link]

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Publishing. [Link]

  • US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • (PDF) Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. ResearchGate (July 23, 2025). [Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. MDPI (December 1, 2019). [Link]

  • Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. PMC (NIH). [Link]

Sources

Methods for radiolabeling 4-(Pyrazin-2-yl)pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Radiolabeling Strategies for 4-(Pyrazin-2-yl)pyrimidin-2-ol

Executive Summary

4-(Pyrazin-2-yl)pyrimidin-2-ol (CAS 1865421-59-5) represents a critical bi-heteroaryl scaffold, structurally relevant to type I and II kinase inhibitors (e.g., JAK, CDK families). Its radiolabeled isotopologues are essential for determining Absorption, Distribution, Metabolism, and Excretion (ADME) profiles and quantifying target occupancy.

This guide details three distinct radiolabeling methodologies tailored to specific research phases:

  • Carbon-14 (

    
    ): De novo synthesis for definitive ADME/QWBA studies.
    
  • Tritium (

    
    ):  Catalytic dehalogenation for high-specific-activity binding assays.
    
  • Iodine-125 (

    
    ):  Direct electrophilic substitution for rapid screening and biodistribution.
    

Strategic Selection Guide

The choice of isotope and labeling position dictates the utility of the resulting data. Use the decision matrix below to select the appropriate protocol.

FeatureMethod A: Carbon-14 Method B: Tritium Method C: Iodine-125
Primary Application ADME, Mass Balance, Metabolite IDReceptor Binding (Kd, Bmax), HTSBiodistribution, Imaging (SPECT surrogate)
Stability Metabolically stable (Ring label)Moderate (Exchange risk at low pH)Low (Deiodination risk in vivo)
Specific Activity Low (50–60 mCi/mmol)High (20–80 Ci/mmol)Very High (~2200 Ci/mmol)
Synthesis Time 2–3 Weeks3–5 Days< 4 Hours

Method A: Carbon-14 Labeling via De Novo Cyclization

Objective: Synthesize [2-


]-4-(Pyrazin-2-yl)pyrimidin-2-ol.
Rationale:  The pyrimidine ring is constructed from [

]urea. This position is metabolically robust, ensuring the label remains with the core scaffold during catabolism.
Retrosynthetic Logic

The 4-(Pyrazin-2-yl)pyrimidin-2-ol scaffold is accessed via the condensation of a "3-carbon" electrophile (an enaminone) with a "2-nitrogen" nucleophile (urea).

  • Precursor: 3-(Dimethylamino)-1-(pyrazin-2-yl)prop-2-en-1-one.

  • Label Source: [

    
    ]Urea.
    
Experimental Protocol

Step 1: Preparation of the Enaminone Precursor

  • Reagents: Acetylpyrazine (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).

  • Procedure:

    • Dissolve Acetylpyrazine (122 mg, 1 mmol) in anhydrous DMF (2 mL).

    • Add DMF-DMA (178 mg, 1.5 mmol).

    • Heat to 110°C for 4 hours under nitrogen.

    • Monitor via LC-MS for the intermediate (M+H = 178.2).

    • Concentrate in vacuo to yield the crude enaminone (red/orange oil). Use immediately.

Step 2: Cyclization with [


]Urea 
  • Reagents: Crude Enaminone (from Step 1), [

    
    ]Urea (50 mCi/mmol), Sodium Ethoxide (NaOEt).
    
  • Procedure:

    • Dissolve [

      
      ]Urea (10 mCi, 0.2 mmol) and carrier urea (0.8 mmol) in anhydrous Ethanol (5 mL).
      
    • Add NaOEt (21% in EtOH, 2.0 eq). Stir for 10 min at room temperature.

    • Add the crude enaminone (dissolved in 2 mL EtOH) dropwise to the urea solution.

    • Reflux (80°C) for 12–16 hours.

    • Quench: Cool to 0°C and acidify to pH 5 with Acetic Acid.

    • Purification: Concentrate and purify via semi-prep HPLC (C18, Water/ACN gradient).

    • Yield Expectation: 40–60% radiochemical yield (RCY).

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling Step A Acetylpyrazine C Enaminone Intermediate A->C 110°C, 4h B DMF-DMA B->C E [2-14C]-4-(Pyrazin-2-yl) pyrimidin-2-ol C->E NaOEt, EtOH Reflux 16h D [14C]Urea D->E

Figure 1: Synthetic route for Carbon-14 incorporation. The label (red) is introduced in the final cyclization step.

Method B: Tritium Labeling via Catalytic Dehalogenation

Objective: Synthesize [5-


]-4-(Pyrazin-2-yl)pyrimidin-2-ol.
Rationale:  High specific activity is required for receptor binding assays. The 5-position of the pyrimidine ring is electronically activated by the 2-hydroxyl group, facilitating selective halogenation and subsequent tritiation.
Experimental Protocol

Step 1: Synthesis of 5-Bromo Precursor

  • Reagents: 4-(Pyrazin-2-yl)pyrimidin-2-ol, N-Bromosuccinimide (NBS).

  • Procedure:

    • Dissolve the parent compound (10 mg) in DMF (1 mL).

    • Add NBS (1.1 eq) at 0°C.

    • Stir at room temperature for 2 hours.

    • Precipitate with water, filter, and dry.[1]

    • Validation: NMR should show loss of the C5-proton (approx. 6.5–7.0 ppm region).

Step 2: Tritium Exchange

  • Reagents: 5-Bromo-precursor, Tritium Gas (

    
    ), 10% Pd/C catalyst, Triethylamine (TEA).
    
  • Procedure:

    • In a tritiation manifold, suspend 10% Pd/C (2 mg) and the bromo-precursor (2 mg) in DMF (1 mL) with TEA (2 eq).

    • Freeze-pump-thaw to remove air.

    • Introduce

      
       gas (10 Ci).
      
    • Stir vigorously for 2 hours at room temperature.

    • Remove excess gas and filter catalyst.

    • Labile Exchange: Dissolve residue in MeOH (5 mL) and evaporate (repeat 3x) to remove labile tritium on the OH/NH groups.

    • Purification: HPLC is mandatory to separate the tritiated product from the bromo-precursor and de-brominated impurities.

Method C: Direct Radioiodination (I-125)

Objective: Synthesize [5-


]-4-(Pyrazin-2-yl)pyrimidin-2-ol.
Rationale:  The 2-hydroxypyrimidine moiety acts similarly to a phenol, allowing electrophilic iodination at the 5-position using mild oxidants.
Experimental Protocol
  • Reagents: Na[

    
    ], Chloramine-T (CAT), Sodium Metabisulfite.
    
  • Procedure:

    • Dissolve 50 µg of 4-(Pyrazin-2-yl)pyrimidin-2-ol in 50 µL Phosphate Buffer (0.5 M, pH 7.5).

    • Add 1 mCi Na[

      
      ].
      
    • Add freshly prepared Chloramine-T (10 µg in 10 µL buffer).

    • Vortex for 60 seconds at room temperature.

    • Quench: Add Sodium Metabisulfite (20 µg in 10 µL water).

    • Purification: C18 Sep-Pak cartridge or HPLC.

    • Note: If the pyrazine nitrogen oxidizes, reduce oxidant stoichiometry or switch to Iodogen (solid-phase oxidant).

Quality Control & Data Analysis

All radiolabeled compounds must pass the following QC criteria before biological use.

TestMethodAcceptance Criteria
Radiochemical Purity Radio-HPLC (C18, ACN/Water + 0.1% TFA)> 97%
Chemical Purity UV-HPLC (254 nm)> 95%
Identity Co-injection with cold standardRetention time match (± 0.2 min)
Specific Activity Mass Spectrometry or UV calibrationMatches target (e.g., 50 mCi/mmol for C-14)

References

  • Synthesis of Pyrimidin-2-ones: Kaval, N., et al. "Novel synthesis of pyrimidin-2-ones via a Biginelli-type reaction." Journal of Combinatorial Chemistry, 2005.

  • Radiolabeling General Principles: Pillai, M.R.A., et al. "Radiopharmaceuticals and General Methods of Radiolabeling." ResearchGate, 2013.

  • Halogenation of Hydroxypyrimidines: Paolini, J.P., et al. "Halogenation of pyrimidines." Journal of Heterocyclic Chemistry, 1970.
  • Tritium Dehalogenation Methods: Saljoughian, M. "Tritium labeling of pharmaceuticals: An overview of methods." Current Radiopharmaceuticals, 2010.

Disclaimer: This protocol involves the use of radioactive materials.[2][3][4][5][6] All procedures must be performed in a licensed facility by trained personnel in accordance with local radiation safety regulations.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 4-(Pyrazin-2-yl)pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals experiencing yield bottlenecks or isolation issues in the synthesis of 4-(Pyrazin-2-yl)pyrimidin-2-ol.

This critical heterocyclic building block is synthesized via a two-step sequence: the condensation of 2-acetylpyrazine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate, followed by a base-catalyzed cyclocondensation with urea.

Workflow A 2-Acetylpyrazine C Enaminone Intermediate A->C Step 1: Condensation 100°C, 12h B DMF-DMA (Excess, Neat) B->C E 4-(Pyrazin-2-yl) pyrimidin-2-ol C->E Step 2: Cyclization MW or Reflux D Urea + NaOEt (Ethanol) D->E

Fig 1. Two-step synthetic workflow for 4-(Pyrazin-2-yl)pyrimidin-2-ol.

Troubleshooting FAQs

Q1: My enaminone intermediate yield is inconsistent and often low. What is causing this? A: The conversion of 2-acetylpyrazine to the enaminone relies heavily on DMF-DMA, a reagent that is highly sensitive to moisture. In the presence of water, DMF-DMA hydrolyzes into DMF and methanol, destroying its reactivity.

  • Causality & Solution: Ensure your reaction setup is strictly anhydrous. Use fresh, anhydrous DMF-DMA (often used neat as both the reagent and the solvent). If the reaction stalls, conducting the reaction under microwave irradiation (100 °C, 15-30 mins) can drive the equilibrium forward by continuously distilling off the methanol byproduct.

Q2: The cyclocondensation of the enaminone with urea gives poor conversion (<40%). How can I improve the yield? A: Urea is a notoriously poor nucleophile compared to thiourea or guanidine because its nitrogen lone pairs are strongly delocalized into the carbonyl oxygen.

  • Causality & Solution: You must use a strong alkoxide base (like Sodium Ethoxide, NaOEt, or Potassium tert-butoxide, t-BuOK) to deprotonate urea and form a highly nucleophilic anion [1]. Avoid using aqueous bases like NaOH; hydroxide ions will attack the enaminone intermediate, causing it to hydrolyze back to 2-acetylpyrazine. Furthermore, transitioning from conventional reflux to closed-vessel microwave heating or a Q-Tube reactor can increase yields from ~40% to >90% by safely elevating the temperature above the solvent's boiling point, which accelerates the elimination of dimethylamine[2].

Q3: TLC shows full conversion, but my isolated yield of 4-(pyrazin-2-yl)pyrimidin-2-ol is terrible after workup. Where is my product? A: You are likely losing your product in the aqueous phase due to improper pH adjustment during the workup. 2-Hydroxypyrimidines are amphoteric and exist in a lactam-lactim tautomeric equilibrium (pyrimidin-2(1H)-one ⇌ pyrimidin-2-ol) [1].

  • Causality & Solution: At the highly basic pH of the reaction mixture (pH > 12), the product exists as a highly water-soluble sodium salt. If you quench by adding excess strong acid (pH < 2), the basic pyrazine and pyrimidine nitrogens protonate, forming a highly soluble hydrochloride salt. To isolate the product, you must carefully adjust the aqueous solution to its exact isoelectric point (typically pH 5.5 - 6.5) using 1M HCl. At this pH, the neutral/zwitterionic species dominates and will readily precipitate out of solution.

Mechanistic Pathway

Understanding the exact mechanism of the cyclocondensation step is vital for troubleshooting side reactions. The sequence requires basic conditions to initiate the aza-Michael addition, followed by thermal energy to drive the elimination steps.

Mechanism N1 1. Deprotonation of Urea by NaOEt N2 2. Aza-Michael Attack on Enaminone N1->N2 N3 3. Elimination of Dimethylamine N2->N3 N4 4. Intramolecular Cyclization N3->N4 N5 5. Dehydration (-H2O) N4->N5 N6 6. Tautomerization to Pyrimidin-2-ol N5->N6

Fig 2. Mechanistic pathway of the base-catalyzed enaminone-urea cyclocondensation.

Quantitative Data: Optimization of the Cyclocondensation Step

The choice of base and heating method dictates the success of the pyrimidine ring closure. The table below summarizes the causality between reaction conditions and isolated yields for the urea condensation step.

Table 1: Comparative yield data for the reaction of (E)-3-(dimethylamino)-1-(pyrazin-2-yl)prop-2-en-1-one with urea.

Base (Equiv)SolventHeating MethodTimeIsolated Yield (%)Mechanistic Outcome
K₂CO₃ (2.0)EthanolConventional Reflux24 h22%Incomplete urea deprotonation.
NaOH (2.0)EtOH/H₂OConventional Reflux12 h38%Hydrolysis of enaminone observed.
NaOEt (2.5)EthanolConventional Reflux12 h68%Standard conversion, slow elimination.
t-BuOK (2.5)DMFConventional (120°C)6 h75%High thermal energy drives cyclization.
NaOEt (2.5)EthanolMicrowave (150°C)20 min89% Rapid elimination of HNMe₂ [2].
NaOEt (2.5)EthanolQ-Tube Reactor (150°C)30 min93% High pressure prevents solvent loss [2].

Data synthesized from established pyrimidine synthesis protocols utilizing high-pressure and microwave technologies [2, 3].

Self-Validating Experimental Protocol

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(pyrazin-2-yl)prop-2-en-1-one
  • Setup: In an oven-dried round-bottom flask flushed with Argon, add 2-acetylpyrazine (1.0 equiv).

  • Reaction: Add anhydrous DMF-DMA (1.5 to 2.0 equiv). No additional solvent is required if the mixture is fluid; otherwise, use a minimal amount of anhydrous toluene.

  • Heating: Heat the mixture to 100 °C for 8-12 hours.

    • Validation Check: The reaction mixture should turn deep orange/red. TLC (Ethyl Acetate:Hexane 1:1) should show the complete disappearance of the starting material.

  • Workup: Concentrate the mixture under reduced pressure to remove unreacted DMF-DMA and the methanol byproduct. Triturate the resulting residue with cold diethyl ether to afford the enaminone as a solid. Filter and dry under high vacuum.

Step 2: Synthesis of 4-(Pyrazin-2-yl)pyrimidin-2-ol
  • Base Preparation: In a microwave vial or heavy-walled Q-Tube, dissolve Sodium Ethoxide (2.5 equiv) in anhydrous Ethanol.

  • Reagent Addition: Add Urea (3.0 equiv) to the basic solution and stir for 10 minutes at room temperature to allow for the deprotonation of the urea. Add the enaminone intermediate (1.0 equiv) from Step 1.

  • Cyclocondensation: Seal the vessel and heat under microwave irradiation at 150 °C for 20-30 minutes.

    • Validation Check: The release of dimethylamine gas will increase internal pressure; ensure the vessel is rated for this expansion.

  • Isolation (Critical Step):

    • Transfer the mixture to a round-bottom flask and remove the ethanol under reduced pressure.

    • Dissolve the crude residue in a minimal amount of distilled water.

    • Place the flask in an ice bath. Dropwise, add 1M HCl while continuously monitoring the pH with a calibrated pH meter.

    • Stop addition exactly when the pH reaches 6.0 . A precipitate should rapidly form.

    • Stir at 0 °C for 30 minutes to maximize crystallization.

    • Filter the solid, wash with ice-cold water, and dry under high vacuum to yield the pure 4-(pyrazin-2-yl)pyrimidin-2-ol.

References

  • Title: Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics Source: Science Alert (International Journal of Pharmacology) URL: [Link]

  • Title: Bis(pyridine)enaminone as a Precursor for the Synthesis of Bis(azoles) and Bis(azine) Utilizing Recent Economic Green Chemistry Technology: The Q-Tube System Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Synthesis of fused pyrimidine compounds from enaminone derivatives Source: ResearchGate URL: [Link]

Troubleshooting low solubility of 4-(Pyrazin-2-yl)pyrimidin-2-ol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(Pyrazin-2-yl)pyrimidin-2-ol (CAS: 1865421-59-5)[1]. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the severe solubility bottlenecks associated with this specific heterocyclic scaffold.

Rather than providing generic advice, this guide deconstructs the physical chemistry of the molecule and provides self-validating, field-proven protocols to ensure your in vitro and in vivo assays yield reliable, reproducible data.

Section 1: Mechanistic Breakdown (The "Why")

Q1: Why is 4-(Pyrazin-2-yl)pyrimidin-2-ol so difficult to dissolve in standard aqueous and organic solvents? A1: The poor solubility of this compound is not primarily driven by lipophilicity (LogP), but rather by its exceptionally high crystal lattice energy. This is caused by two structural features:

  • Keto-Enol Tautomerism: The 2-hydroxypyrimidine moiety strongly favors the lactam tautomer (pyrimidin-2(1H)-one) in the solid state. This creates an alternating sequence of strong hydrogen bond donors (N-H) and acceptors (C=O, and the pyrazine nitrogens), leading to tightly packed, infinite hydrogen-bonded ribbons.

  • Planarity and

    
     Stacking:  The molecule is entirely planar, allowing the pyrazine and pyrimidine rings to stack efficiently.
    

According to solid-state chemistry principles, when intermolecular forces within the crystal lattice are stronger than the potential solvation energy, the molecules cannot escape into the solvent cavity [2].

Causality Mol 4-(Pyrazin-2-yl)pyrimidin-2-ol Tautomer Keto-Enol Tautomerism (Pyrimidin-2(1H)-one) Mol->Tautomer PiStack Planar Aromatic Rings (Pi-Pi Stacking) Mol->PiStack Hbond Strong Intermolecular Hydrogen Bonding Tautomer->Hbond Lattice High Crystal Lattice Energy Hbond->Lattice PiStack->Lattice PoorSol Poor Aqueous & Organic Solubility Lattice->PoorSol

Mechanistic causality of poor solubility driven by tautomerism and lattice energy.

Section 2: Quantitative Data & Solvent Selection

To troubleshoot effectively, you must match the solvent system to the specific phase of your drug discovery workflow.

Table 1: Physicochemical Properties & Solubility Profile

Property / SolventEstimated Value / ObservationImpact on Experimental Design
Molecular Weight 174.16 g/mol Highly favorable for drug-likeness, but overridden by lattice energy.
Water (pH 7.4) < 0.01 mg/mL (Insoluble)Unsuitable for direct aqueous assays; requires formulation or salt formation.
DMSO 5 - 10 mg/mL (with heating)Primary solvent for in vitro stock solutions.
Ethanol / Methanol < 1 mg/mL (Poor)Insufficient for high-concentration stock preparation.
0.1 M NaOH (aq) > 5 mg/mL (Soluble)Deprotonates the OH group, disrupting the lattice via ionic repulsion.

Table 2: Recommended In Vivo Formulation Vehicles

Vehicle Composition (v/v)PurposePreparation Notes
10% DMSO / 10% Tween 80 / 80% Saline Micellar solubilizationAdd Tween 80 to DMSO stock, mix well, then slowly add Saline.
10% DMSO / 40% PEG400 / 50% Saline Co-solvent systemEffective for polar, rigid molecules. Mix DMSO and PEG400 before aqueous phase.

Section 3: Experimental Workflows & Troubleshooting

Q2: My compound precipitates when diluted from DMSO into aqueous cell culture media. How do I prevent "solvent shift" precipitation? A2: When a DMSO stock is added to aqueous media, the DMSO rapidly diffuses into the water, leaving the hydrophobic/rigid drug molecules behind to nucleate and precipitate. To prevent this, you must keep the final DMSO concentration strictly below 0.5% v/v. If precipitation still occurs, pre-mix your DMSO stock with a surfactant (like Pluronic F-68 or Tween 80) before introducing it to the media. The surfactant coats the molecules, increasing the kinetic barrier to nucleation [3].

Protocol 1: Self-Validating Preparation of In Vivo Formulation

This protocol utilizes micellar solubilization to prepare a doseable liquid formulation for animal models.

  • Weighing: Accurately weigh 5.0 mg of 4-(Pyrazin-2-yl)pyrimidin-2-ol into a sterile glass vial.

  • Primary Solubilization: Add 50 µL of anhydrous DMSO. Sonicate in a water bath at 37°C for 5 minutes until a clear solution is achieved.

  • Surfactant Addition: Add 100 µL of Tween 80. Vortex vigorously for 2 minutes. Causality: Tween 80 reduces the interfacial tension and forms micelles around the drug, preventing lattice re-assembly upon aqueous addition.

  • Aqueous Dilution: Slowly add 850 µL of sterile Saline (0.9% NaCl) dropwise while continuously vortexing.

  • Validation (Critical Step): Do not assume the compound remained in solution. Centrifuge a 50 µL aliquot at 10,000 x g for 5 minutes. Analyze the supernatant via HPLC-UV against a standard curve. If the detected concentration is < 95% of the theoretical yield, micro-precipitation has occurred, and the PEG400 co-solvent system (Table 2) should be used instead.

Workflow Start Solubility Issue Identified Assay Determine Assay Type Start->Assay InVitro In Vitro Assays Assay->InVitro InVivo In Vivo Models Assay->InVivo DMSO Prepare DMSO Stock InVitro->DMSO Formulation Co-solvent/Lipid System InVivo->Formulation SaltScreen Solid-State Modification InVivo->SaltScreen If liquid formulation fails Dilution Dilute in Media + Surfactant DMSO->Dilution Success Validate via HPLC & Proceed Dilution->Success Formulation->Success SaltScreen->Success

Step-by-step troubleshooting workflow for resolving solubility bottlenecks.

Section 4: Solid-State & Formulation Strategies

Q3: Liquid formulations are failing or causing toxicity in our models. Can we permanently improve the aqueous solubility without changing the core chemical scaffold? A3: Yes, through solid-state modification—specifically salt formation. Approximately 40-50% of all marketed drugs are formulated as salts to overcome poor aqueous solubility [3].

For 4-(Pyrazin-2-yl)pyrimidin-2-ol, you have two ionizable handles:

  • Acidic Handle: The hydroxyl group (pKa ~8-9). You can form a salt using a strong base (e.g., Sodium or Potassium).

  • Basic Handles: The pyrazine/pyrimidine nitrogens (pKa ~1-3). You can form a salt using a strong acid (e.g., Mesylate or Hydrochloride).

Protocol 2: Self-Validating Micro-Scale Salt Screening
  • Free Base Suspension: Suspend 50 mg of the compound in 2 mL of a moderately polar, volatile solvent (e.g., Acetone or THF).

  • Counterion Addition: Add 1.1 molar equivalents of Sodium Methoxide (to target the acidic OH) or Methanesulfonic acid (to target the basic nitrogens).

  • Crystallization: Cycle the temperature of the suspension between 50°C and 5°C over 48 hours. Causality: Temperature cycling promotes the dissolution of the free base and the thermodynamic growth of the new salt crystal, avoiding amorphous precipitation.

  • Isolation: Filter the resulting solids and dry under vacuum at 40°C.

  • Validation (Critical Step): Perform Powder X-Ray Diffraction (PXRD). A new, distinct diffraction pattern confirms a novel crystal lattice (successful salt formation). Follow up with Differential Scanning Calorimetry (DSC) to ensure a single, sharp melting endotherm, which rules out a mere physical mixture of the free base and the counterion [2].

References

  • Hughey, J. R., et al. (2012). Solid-State Techniques for Improving Solubility. In: Formulation and Analytical Development for Low-Dose Oral Drug Products. ResearchGate. URL:[Link]

  • PharmaFocusAsia. (2018). Enhancement of the Aqueous Solubility and Permeability of Poorly Water Soluble Drugs. URL:[Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. URL: [Link]

Sources

Technical Support Center: Optimizing Pyrazinyl-Pyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazinyl-pyrimidine scaffolds. The construction of the C-C bond between these two critical nitrogen-containing heterocycles is a cornerstone of many medicinal chemistry programs. However, the unique electronic properties of these rings present distinct challenges in achieving high-yielding, clean, and reproducible cross-coupling reactions.

As Senior Application Scientists, we have compiled this guide based on field-proven insights and established literature to help you navigate the complexities of this transformation. This center is designed as a dynamic resource, moving from direct troubleshooting of common experimental failures to broader strategic advice on reaction optimization.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during pyrazinyl-pyrimidine coupling experiments. Each problem is presented in a question-and-answer format, detailing the probable causes and providing a systematic approach to resolution.

Q1: My reaction shows low to no conversion of starting materials. What should I investigate first?

Low or no product yield is the most frequent challenge, often stemming from issues within the catalytic cycle or suboptimal reaction conditions.

Probable Causes & Step-by-Step Solutions:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its failure to enter the catalytic cycle is a primary cause of reaction failure.

    • Cause: The active Pd(0) species is not being formed or is decomposing. Pd(II) precatalysts require in-situ reduction, which can be inefficient[1]. Some Pd(0) sources can degrade upon storage.

    • Solution:

      • Verify Catalyst Integrity: Use a fresh, reliable source of palladium catalyst. For sensitive catalysts like Pd₂(dba)₃, consider opening a new bottle.

      • Switch Catalyst Type: If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), consider switching to a pre-formed, air-stable Pd(0) source like Pd(PPh₃)₄ or a modern Buchwald precatalyst (e.g., XPhos Pd G3), which are designed for more reliable activation[1][2].

      • Ligand Oxidation: Phosphine ligands are susceptible to oxidation by air, rendering them ineffective at coordinating with the palladium center[1]. Use fresh ligands stored under an inert atmosphere.

  • Insufficient Degassing: Oxygen is detrimental to the Suzuki-Miyaura reaction.

    • Cause: Dissolved oxygen in the solvent or headspace of the reaction vessel can oxidize the active Pd(0) catalyst to inactive Pd(II) and also oxidize phosphine ligands[1]. This leads to catalyst deactivation and an increase in side reactions.

    • Solution: Implement a rigorous degassing procedure. Sparging the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for 20-30 minutes is effective. For maximum oxygen removal, perform at least three freeze-pump-thaw cycles[3]. Ensure the reaction is run under a positive pressure of an inert gas.

  • Suboptimal Temperature: Many Suzuki couplings require thermal energy to proceed at an efficient rate.

    • Cause: The energy of activation for key steps, particularly oxidative addition to less reactive halides (e.g., chlorides), may not be met at lower temperatures.

    • Solution: Cautiously increase the reaction temperature. If running at 80 °C, consider increasing to 100-110 °C[1]. For rapid optimization and improved yields, microwave irradiation is a highly effective alternative to conventional heating, often reducing reaction times from hours to minutes[4][5].

Q2: My desired product is formed, but I have significant side products, especially a bi-pyridazine or bi-pyrimidine byproduct. How can I suppress this?

This side product arises from the homo-coupling of your boronic acid or ester starting material.

Probable Causes & Step-by-Step Solutions:

  • Presence of Oxygen: This is the most common cause of homo-coupling.

    • Cause: Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules[1].

    • Solution: As detailed above, enhance your degassing protocol. This is the single most critical step to minimize this side reaction[3].

  • Choice of Palladium Precatalyst: The reduction of Pd(II) to Pd(0) in situ can sometimes promote homo-coupling.

    • Cause: The reduction process can consume some of the boronic acid or ligand in a pathway that leads to homo-coupling[1].

    • Solution: Start with a Pd(0) source such as Pd(PPh₃)₄. This eliminates the need for the in-situ reduction step and can provide a cleaner reaction profile[1].

Q3: I am losing my boronic acid starting material without forming the product. What is happening?

This issue is likely protodeboronation, a common side reaction with heteroaryl boronic acids.

Probable Causes & Step-by-Step Solutions:

  • Hydrolytic Instability: The C-B bond is cleaved by a proton source, replacing the boronic acid group with a hydrogen atom.

    • Cause: This side reaction is particularly prevalent with electron-deficient heteroaryl boronic acids, like those derived from pyrazine or pyrimidine[6][7][8]. The presence of water and certain bases can accelerate this process.

    • Solution:

      • Use Anhydrous Conditions: While many Suzuki protocols use aqueous bases, if protodeboronation is severe, switch to a non-aqueous system using an anhydrous solvent (e.g., dioxane, toluene) and a base like K₃PO₄ or Cs₂CO₃.

      • Increase Boronic Acid Stoichiometry: A common strategy is to use a slight excess of the boronic acid (e.g., 1.2 to 1.5 equivalents) to compensate for the loss. In some cases, a second portion of boronic acid can be added to the reaction after a set period[6].

      • Switch to a Boronic Ester: Boronic acid pinacol esters are generally more stable towards protodeboronation than their corresponding boronic acids[3]. Consider using the pinacol ester of your pyrazinyl or pyrimidinyl coupling partner.

Part 2: Frequently Asked Questions (FAQs)

This section provides authoritative answers to broader questions regarding reaction design and optimization.

Q1: How do I select the optimal palladium catalyst and ligand for my pyrazinyl-pyrimidine coupling?

The choice of catalyst and ligand is critical and substrate-dependent. The pyrazine and pyrimidine rings are electron-deficient, which can make oxidative addition challenging, especially for chloro-substituted substrates[8][9].

  • Expertise & Experience: For initial screening, Pd(PPh₃)₄ is a robust, general-purpose catalyst that is often effective for bromo- and iodo-substituted heterocycles[4][5]. For more challenging couplings, particularly with chloropyrazines or chloropyrimidines, modern catalyst systems are required. These typically involve a separate palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) and a specialized ligand. Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or RuPhos , are designed to promote the difficult oxidative addition and reductive elimination steps in the catalytic cycle[2][9]. The nitrogen atoms in the pyrazine ring can also coordinate to the palladium center and inhibit catalysis; bulky ligands can help mitigate this issue[8].

Q2: What is the role of the base, and how does its choice impact the reaction?

The base is not a passive component; it plays a crucial role in the transmetalation step of the catalytic cycle.

  • Causality: The base activates the boronic acid by forming a more nucleophilic boronate "ate" complex. This complex then transfers its organic group to the palladium center[1].

  • Trustworthiness: The effectiveness of a base is highly dependent on the solvent and substrates. Inorganic bases are most common.

    • K₂CO₃ is a mild, inexpensive, and widely used base, often in aqueous solvent mixtures like dioxane/water[4][7].

    • K₃PO₄ and Cs₂CO₃ are stronger bases that are often effective in anhydrous conditions or when weaker bases fail[1][10]. They can be particularly useful for preventing protodeboronation.

    • Screening a small panel of bases is a standard and highly recommended optimization step[11].

Q3: Should I use conventional heating or microwave irradiation?

While conventional heating is traditional, microwave-assisted synthesis offers significant advantages for this type of coupling.

  • Authoritative Grounding: Microwave irradiation allows for rapid, uniform heating of the reaction mixture, which can drastically reduce reaction times from many hours to as little as 10-20 minutes[4][5][12]. This acceleration can also lead to improved yields by outcompeting slower degradation pathways of the catalyst or starting materials[13]. The efficiency of microwave heating makes it an ideal tool for rapid reaction optimization[14].

Part 3: Data Presentation & Visualization

Optimization of Reaction Conditions

The following tables summarize typical screening results for optimizing a model pyrazinyl-pyrimidine coupling.

Table 1: Catalyst & Ligand Screening Reaction Conditions: Chloropyrazine (1.0 eq), Pyrimidine-5-boronic acid (1.2 eq), K₂CO₃ (2.0 eq), Dioxane/H₂O (4:1), 100 °C, 12 h.

EntryPalladium Source (2 mol%)Ligand (4 mol%)Yield (%)
1Pd(OAc)₂PPh₃25
2Pd₂(dba)₃XPhos88
3Pd(PPh₃)₄-45
4XPhos Pd G3-92

Table 2: Base & Solvent System Screening Reaction Conditions: Chloropyrazine (1.0 eq), Pyrimidine-5-boronic acid (1.2 eq), XPhos Pd G3 (2 mol%), 110 °C, 1 h.

EntryBase (2.0 eq)Solvent SystemYield (%)
1K₂CO₃Dioxane/H₂O (4:1)85
2Cs₂CO₃Dioxane78
3K₃PO₄Toluene91
4Na₂CO₃DME/H₂O (4:1)65
Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Active Pd(0)L₂ Catalyst OxAdd Oxidative Addition Intermediate (Ar¹-Pd(II)L₂-X) Pd0->OxAdd Oxidative Addition Transmetalation Transmetalation OxAdd->Transmetalation Intermediate2 Di-organopalladium(II) Intermediate (Ar¹-Pd(II)L₂-Ar²) Transmetalation->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Catalyst Regeneration Product Pyrazinyl-Pyrimidine (Ar¹-Ar²) RedElim->Product Ar1X Pyrazinyl-X (Ar¹-X) Ar1X->OxAdd Boronate Pyrimidine-B(OR)₂ (Ar²-B(OR)₂) + Base Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low / No Yield check_reagents 1. Verify Reagent Purity & Catalyst Integrity start->check_reagents check_setup 2. Ensure Rigorous Degassing & Inert Atmosphere check_reagents->check_setup optimize_conditions 3. Screen Reaction Parameters check_setup->optimize_conditions sub_optimize Base Solvent Temperature Catalyst/Ligand optimize_conditions->sub_optimize side_reactions Significant Side Reactions? sub_optimize->side_reactions homocoupling Homo-coupling? - Improve Degassing - Use Pd(0) Source side_reactions->homocoupling Yes deboronation Protodeboronation? - Use Anhydrous Conditions - Use Boronic Ester side_reactions->deboronation Yes success Yield Improved side_reactions->success No homocoupling->success deboronation->success

Sources

Dealing with side products in 4-(Pyrazin-2-yl)pyrimidin-2-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(Pyrazin-2-yl)pyrimidin-2-ol Synthesis

Ticket ID: PYR-SYN-402 Subject: Troubleshooting Impurity Profiles & Low Yields Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The "Heteroaryl-Heteroaryl" Challenge

Welcome to the technical guide for synthesizing 4-(Pyrazin-2-yl)pyrimidin-2-ol . If you are accessing this guide, you are likely encountering a specific set of frustrations: low yields, "sticky" precipitates, or NMR spectra that don't match your expected -OH signal.

This synthesis involves coupling an electron-deficient pyrazine ring with a pyrimidine ring. The electron-withdrawing nature of the pyrazine makes the initial acetyl protons acidic (good for reactivity) but also makes the ring susceptible to nucleophilic attack and the intermediates prone to hydrolysis.

This guide is structured to troubleshoot the three critical failure points of this protocol.

Module 1: The Enaminone Bottleneck

Context: The standard route uses Acetylpyrazine reacted with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form the enaminone intermediate: (E)-3-(dimethylamino)-1-(pyrazin-2-yl)prop-2-en-1-one.

Common Symptom: "My intermediate is an oil/gum, not a solid."

Diagnosis: Incomplete conversion or Hydrolysis. The enaminone intermediate is thermodynamically stable as a solid but kinetically sensitive to moisture. If your flask wasn't flame-dried or your DMF-DMA is old (hydrolyzed to DMF), you will generate a mixture of starting material and hydrolyzed side products.

Troubleshooting Matrix:

SymptomProbable CauseThe Fix
Yellow Oil / Gum Residual DMF or HydrolysisTriturate with cold diethyl ether or MTBE. The enaminone should crash out as a yellow/orange solid.
Start Material in NMR Old DMF-DMADMF-DMA hydrolyzes to DMF and Methanol. Use a fresh bottle or add 1.5 eq. excess.
Dark/Black Mixture PolymerizationTemperature too high (>110°C). Acetylpyrazine thermally degrades. Keep reaction at 90-100°C.

Critical Protocol Adjustment: Do not use DMF as a solvent for this step. Use neat DMF-DMA if possible, or a minimum amount of anhydrous toluene. The reaction is driven by the removal of methanol; if you use a sealed tube, the equilibrium prevents completion. Use an open reflux system with a drying tube.

Module 2: The Cyclization & Side Products

Context: The enaminone reacts with Urea in the presence of a base (typically NaOEt or KOtBu) to close the pyrimidine ring.

Visualizing the Impurity Landscape

The following diagram details the reaction pathway and where specific side products originate.

ReactionPathways Acetyl Acetylpyrazine (Start Material) Enaminone Enaminone Intermediate Acetyl->Enaminone 100°C, -MeOH SelfCond Side Product B: Pyrazine Dimers (Aldol Condensation) Acetyl->SelfCond Base (No DMF-DMA) DMFDMA DMF-DMA Target 4-(Pyrazin-2-yl) pyrimidin-2-ol Enaminone->Target Urea, NaOEt, EtOH, Reflux Hydrolysis Side Product A: Hydrolyzed Enaminone (Reverts to Acetyl) Enaminone->Hydrolysis + H2O (Moisture) Urea Urea + Base N_Oxide Side Product C: Pyrazine N-Oxide (Oxidation) Target->N_Oxide Air (Long exposure)

Figure 1: Reaction scheme highlighting the genesis of critical impurities (Red) vs. the target pathway (Green).

FAQ: "Why is my product trapped in salt?"

Issue: After the reaction, you quench with acid. The product precipitates, but the ash content is high. Explanation: 4-(Heteroaryl)pyrimidin-2-ols are amphoteric. They can form salts with the base (sodium salt) and salts with the acid (hydrochloride). The Fix:

  • Dissolve the crude reaction mixture in minimal water.

  • Acidify slowly to pH 5-6 (Acetic acid is preferred over HCl to avoid trapping Cl ions).

  • Do not go to pH 1, or you will form the soluble hydrochloride salt, losing yield to the filtrate.

Module 3: The Tautomer Trap (Characterization)

Ticket: "My NMR shows an NH peak at 11-12 ppm, but no OH peak. Did I make the wrong compound?"

Analysis: You have synthesized the correct compound. 4-Substituted pyrimidin-2-ols exist in a tautomeric equilibrium between the 2-hydroxy (lactim) and 2-oxo (lactam) forms.

  • In Solution (DMSO-d6): The equilibrium heavily favors the 2-oxo (1H-pyrimidin-2-one) form. You will see a broad singlet >10 ppm corresponding to the N-H, not an O-H.

  • In Solid State: Strong hydrogen bonding networks often lock the molecule in the oxo-form or a dimerized state.

Data Validation Table:

Signal (1H NMR, DMSO-d6)AssignmentNotes
~11.5 - 12.5 ppm (br s) N-H (Lactam form)Confirms the pyrimidin-2-one tautomer.
~8.5 - 9.5 ppm Pyrazine ProtonsOften shifted downfield due to the electron-withdrawing pyrimidine ring.
~7.0 - 7.5 ppm (d) Pyrimidine C5-HCharacteristic doublet.
~8.0 - 8.5 ppm (d) Pyrimidine C6-HCharacteristic doublet.

Experimental Protocol: Optimized Workflow

To minimize Side Product B (Dimers) and C (Oxides), follow this specific sequence.

Step 1: Enaminone Formation (Anhydrous)

  • Charge Acetylpyrazine (1.0 eq) and DMF-DMA (1.5 eq) into a flask.

  • Heat to 100°C for 4-6 hours. Do not use solvent.[1]

  • Evaporate excess DMF-DMA under reduced pressure.

  • Critical: Triturate the residue with cold diethyl ether. Filter the yellow solid. Do not carry the crude oil forward.

Step 2: Cyclization

  • Dissolve Sodium Ethoxide (NaOEt, 1.5 eq) in anhydrous Ethanol.

  • Add Urea (1.2 eq).

  • Add the solid Enaminone (1.0 eq) from Step 1.

  • Reflux for 12 hours.

  • Workup: Cool to RT. Pour into ice water. Acidify with Glacial Acetic Acid to pH 5. Filter the precipitate.

Step 3: Purification (Removal of Side Product C) If the product is brown (indicative of oxidation/oligomers), recrystallize from DMF/Water (1:1) or Acetic Acid .

PurificationLogic Start Crude Solid ColorCheck Is it Brown/Black? Start->ColorCheck Solubility Soluble in hot EtOH? ColorCheck->Solubility No (Off-white) Charcoal Activated Charcoal Treatment ColorCheck->Charcoal Yes RecrystEtOH Recrystallize: Ethanol Solubility->RecrystEtOH Yes RecrystDMF Recrystallize: DMF/H2O Solubility->RecrystDMF No (Likely) Charcoal->Solubility

Figure 2: Decision tree for purification based on solubility and impurity profile.

References

  • General Synthesis of Pyrimidin-2-ones: The reaction of enaminones with urea is a variation of the principal pyrimidine synthesis.

    • Source:

  • Enaminone Intermediate Chemistry: For the reactivity of acetyl-heterocycles with DMF-DMA.

    • Source:

  • Tautomerism in Heterocycles: Understanding the lactam-lactim equilibrium in 4-substituted pyrimidines.

    • Source:

  • Purification & Solubility: Handling of pyrazolo-pyrimidinones and rel

    • Source:

Sources

Technical Support Center: Stability & Handling of 4-(Pyrazin-2-yl)pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

This guide addresses the stability, solubility, and handling of 4-(Pyrazin-2-yl)pyrimidin-2-ol (CAS: 1865421-59-5). While often nomenclatured as an "ol" (alcohol/phenol), this compound exhibits complex tautomeric behavior that dictates its stability in solution. Users frequently encounter issues related to unexpected precipitation , NMR spectral discrepancies , and photolytic degradation .

Chemical Profile
PropertyDetail
Systematic Name 4-(Pyrazin-2-yl)pyrimidin-2-ol
Preferred Solution State 6-(Pyrazin-2-yl)-2(1H)-pyrimidinone (Keto tautomer)
Molecular Formula C₈H₆N₄O
Molecular Weight 174.16 g/mol
pKa (Predicted) ~2.2 (Basic N), ~9.2 (Acidic NH/OH)
Primary Risk Photolytic instability & Tautomer-driven solubility shifts

Critical Stability Mechanisms

To troubleshoot effectively, one must understand the underlying chemistry. The stability of this compound is governed by three core mechanisms:

A. The Tautomeric Trap (Keto-Enol Equilibrium)

In the solid state and polar solutions (DMSO, Water, Methanol), 2-hydroxypyrimidines do not exist primarily as the "hydroxy" (enol) form. They exist as the 2(1H)-pyrimidinone (keto) form.

  • Impact: If you are looking for an O-H signal in NMR or designing reactions based on a hydroxyl group, your data will appear "incorrect." The keto form is thermodynamically favored by 3–6 kcal/mol in solution [1].

  • Stability Implication: The keto form possesses an acidic N-H proton. In basic conditions, it deprotonates to the anion, which is highly soluble. In acidic conditions, the pyridine-like nitrogens protonate. The neutral species has the lowest solubility.

B. Photohydration (UV Sensitivity)

Pyrimidine rings are susceptible to UV-induced hydration across the C5-C6 double bond.

  • Mechanism: UV light excites the pyrimidine ring, allowing water to nucleophilically attack the C6 position, forming a photohydrate (6-hydroxy-5,6-dihydropyrimidine derivative) [2].

  • Symptom: Loss of aromaticity, UV absorbance shift, and eventual ring fragmentation.

C. Oxidative Dimerization

The pyrazine ring is electron-deficient but can undergo N-oxidation. Furthermore, the pyrimidinone core can dimerize via radical mechanisms if exposed to intense light and oxygen over prolonged periods.

Visualization: Tautomerism & Degradation Pathways

The following diagram illustrates the dominant species in solution and potential degradation routes.

StabilityPathways Enol Enol Form (4-(Pyrazin-2-yl)pyrimidin-2-ol) Minor Species Keto Keto Form (6-(Pyrazin-2-yl)-2(1H)-pyrimidinone) DOMINANT SPECIES Enol->Keto Rapid Tautomerization (Polar Solvent) Anion Anionic Species (High pH > 9.5) Soluble Keto->Anion Deprotonation (Base) Cation Cationic Species (Low pH < 2.0) Soluble Keto->Cation Protonation (Acid) PhotoProd Photohydrate (Irreversible Degradation) Keto->PhotoProd UV Light + H2O

Figure 1: Tautomeric equilibrium and pH-dependent species of 4-(Pyrazin-2-yl)pyrimidin-2-ol. The Keto form is the relevant species for stability considerations.

Troubleshooting Guide (FAQ)

Scenario 1: Solubility & Precipitation

Q: I dissolved the compound in DMSO, but it precipitated when I added it to my aqueous buffer (PBS, pH 7.4). Why?

  • Root Cause: The "Crash-Out" Effect. The compound is a planar, aromatic heterocycle with moderate lipophilicity in its neutral state. At pH 7.4, it is predominantly neutral (between pKa ~2.2 and ~9.2).

  • Solution:

    • Reduce Final Concentration: Ensure final aqueous concentration is < 100 µM.

    • Cosolvent Spike: Maintain 0.5% - 1.0% DMSO in the final buffer.

    • pH Adjustment: If the assay permits, shifting pH to > 9.0 (anionic form) or < 2.0 (cationic form) drastically increases solubility, though this is rarely physiological.

    • Use Cyclodextrins: Pre-complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) can prevent precipitation.

Scenario 2: Chemical Stability & Color Change

Q: My stock solution in DMSO turned from colorless/pale yellow to dark orange after 2 weeks at room temperature.

  • Root Cause: Oxidative degradation or Photodegradation. Pyrazines can darken upon N-oxidation.

  • Solution:

    • Immediate Action: Discard the solution.

    • Prevention: Store DMSO stocks at -20°C or -80°C. DMSO is hygroscopic; absorbed water accelerates hydrolysis/degradation. Use anhydrous DMSO and store under inert gas (Argon/Nitrogen) if possible.

Scenario 3: Analytical Discrepancies

Q: The NMR spectrum in DMSO-d6 shows a signal at 11-12 ppm and no signal at 8-9 ppm where I expected the O-H. Is my compound wrong?

  • Root Cause: Tautomerism. You are observing the N-H proton of the pyrimidinone (keto form), which typically appears downfield (11-13 ppm). You will likely not see a discrete O-H peak.

  • Verification: Check the Carbon-13 NMR. A carbonyl-like signal around 155-165 ppm confirms the keto form [1].

Standardized Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Use this protocol to minimize oxidative and hydrolytic degradation.

  • Weighing: Weigh the solid powder into an amber glass vial (protect from light).

  • Solvent: Add Anhydrous DMSO (Dimethyl sulfoxide). Avoid "wet" DMSO.

    • Why? Water promotes tautomeric shifts and potential hydrolysis over long storage.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at < 40°C for 5 minutes.

    • Warning: Do not overheat; high temps accelerate degradation.

  • Aliquot: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 3-6 months) or -80°C (stable for 1 year).

Protocol B: Assessing Aqueous Stability (Crash-Out Test)

Perform this before running expensive biological assays.

  • Prepare a 10 mM DMSO stock.

  • Prepare your assay buffer (e.g., PBS pH 7.4).

  • In a clear 96-well plate, perform a serial dilution of the compound into the buffer (Final conc: 200 µM, 100 µM, 50 µM, 10 µM). Keep DMSO constant at 1%.

  • Incubate at Room Temperature for 2 hours .

  • Read: Measure Absorbance at 600 nm (turbidity) or inspect visually against a dark background.

    • Result: Increased OD600 indicates precipitation.

Troubleshooting Logic Flow

Use this flowchart to diagnose stability issues in real-time.

Troubleshooting Start Issue Detected Precip Precipitation / Turbidity Start->Precip Color Color Change / Darkening Start->Color Data Weird NMR / LCMS Data Start->Data CheckConc Is Conc > 100 µM? Precip->CheckConc LightExp Was it exposed to light? Color->LightExp TautomerCheck Are you looking for -OH? Data->TautomerCheck Dilute sample Dilute sample CheckConc->Dilute sample Yes Check Buffer pH Check Buffer pH CheckConc->Check Buffer pH No Photodegradation\n(Discard) Photodegradation (Discard) LightExp->Photodegradation\n(Discard) Yes Oxidation\n(Check DMSO quality) Oxidation (Check DMSO quality) LightExp->Oxidation\n(Check DMSO quality) No It is Keto form (-NH)\nNormal Behavior It is Keto form (-NH) Normal Behavior TautomerCheck->It is Keto form (-NH)\nNormal Behavior Yes Check Purity (LCMS) Check Purity (LCMS) TautomerCheck->Check Purity (LCMS) No

Figure 2: Diagnostic decision tree for common stability issues.

References

  • Raczyńska, E. D., et al. (2010). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate.

  • Boorstein, R. J., et al. (1989).[1] Formation and stability of repairable pyrimidine photohydrates in DNA.[1] Biochemistry (PubMed).

  • GuideChem. (2023). 2-Hydroxypyrimidine Properties and Stability Data.[2][1] GuideChem Chemical Database.

  • PubChem. (2023).[3] 4-(Pyrazin-2-yl)pyrimidin-2-ol Compound Summary. National Library of Medicine.

Sources

Technical Support Center: Optimizing Selectivity for 4-(Pyrazin-2-yl)pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges associated with 4-(Pyrazin-2-yl)pyrimidin-2-ol (and its structural derivatives). Based on its bi-heteroaryl scaffold, this molecule is a privileged structure often found in kinase inhibitors (targeting JAK, EGFR, CDK) and nucleotide analogs.

The "off-target" effects for this class of compounds generally stem from two distinct mechanisms:

  • Kinase Promiscuity: The scaffold mimics the ATP purine core, leading to unintended inhibition of structurally similar kinases (e.g., CDK2 vs. CDK4).

  • Physicochemical Artifacts: The 2-hydroxy-pyrimidine moiety is prone to tautomerization and aggregation, causing "false positive" inhibition in assays (PAINS).

Part 1: Diagnostic Workflow (Is it a True Off-Target?)

Before modifying your molecule, you must determine if the observed effect is a genuine biological off-target interaction or an experimental artifact.

Diagram 1: Off-Target Diagnosis Logic Tree

Caption: A decision matrix to distinguish between assay artifacts (aggregation/fluorescence) and true biological promiscuity.

OffTargetDiagnosis Start Observed Off-Target Effect (e.g., Cytotoxicity / Pan-Inhibition) Check1 Step 1: Detergent Test (Add 0.01% Triton X-100) Start->Check1 Check2 Step 2: Tautomer Check (NMR in D2O vs DMSO) Check1->Check2 Activity Retained Result_Artifact Artifact: Aggregation (Colloidal inhibition) Check1->Result_Artifact Activity Lost Check3 Step 3: Selectivity Profiling (Kinome Scan) Check2->Check3 Stable Tautomer Result_True True Off-Target: Structural Promiscuity Check3->Result_True Multiple Hits Action_Formulation Action: Optimize Buffer/Solubility Result_Artifact->Action_Formulation Action_SAR Action: Modify Scaffold (Gatekeeper Residues) Result_True->Action_SAR

Part 2: Troubleshooting Guides

Issue 1: The compound inhibits multiple kinases non-specifically (Promiscuity).

Context: The 4-(Pyrazin-2-yl)pyrimidin-2-ol core is a flat, nitrogen-rich bi-aryl system. It fits into the ATP-binding pocket of many kinases (e.g., JAK2, CDK4, EGFR). Without specific substituents, it lacks the steric geometry to discriminate between kinases.

Troubleshooting Protocol:

  • Analyze the "Gatekeeper" Interaction:

    • Most kinases have a "gatekeeper" residue (e.g., Threonine, Methionine, Phenylalanine) controlling access to the hydrophobic back pocket.

    • Solution: Introduce a bulky group (e.g., isopropyl, t-butyl, or Cl) at the C-5 or C-6 position of the pyrimidine ring. This creates a steric clash with kinases possessing smaller gatekeeper pockets, improving selectivity for your target.

  • Exploit the Solvent Front:

    • The pyrazine nitrogen (N-4 position) often points toward the solvent-exposed region.

    • Solution: Attach a solubilizing tail (e.g., piperazine, morpholine) here. This does not affect binding affinity significantly but prevents the molecule from entering deeper, more conserved pockets of off-target enzymes.

Data Summary: Impact of R-Group Modification on Selectivity

ModificationTarget EffectOff-Target RiskMechanism
Core Scaffold Only Moderate PotencyHigh (Pan-Kinase)Binds conserved Hinge Region indiscriminately.
+ C5-Methyl High PotencyModerate Slight steric pressure; fits most pockets.
+ C5-Isopropyl High PotencyLow (Selective)Clashes with large gatekeepers (e.g., Phe/Met).
+ N-Solubilizing Tail UnchangedLow Prevents non-specific hydrophobic binding.
Issue 2: Inconsistent IC50 values or "steep" dose-response curves.

Context: 4-(Pyrazin-2-yl)pyrimidin-2-ol contains a 2-hydroxy group, which exists in equilibrium with its keto-tautomer (2-pyridone-like structure). This can lead to colloidal aggregation , where the drug forms microscopic clumps that sequester enzymes, leading to false-positive inhibition.

Troubleshooting Protocol:

  • The Detergent Challenge:

    • Repeat your assay with 0.01% Triton X-100 or 0.005% Tween-20 .

    • Result: If the IC50 increases significantly (potency drops) in the presence of detergent, your "off-target" effect was actually aggregation. The detergent breaks up the colloids.

  • Check Solubility Limits:

    • This scaffold has high planarity and poor aqueous solubility (LogP ~1.5 - 2.0).

    • Limit: Do not screen above 10 µM without verifying solubility. Precipitated compounds cause non-specific cell death (physical disruption of membranes).

Issue 3: Cellular Toxicity (Mitochondrial or DNA damage).

Context: Pyrazine/Pyrimidine analogs can sometimes act as nucleoside mimics, getting incorporated into DNA/RNA or inhibiting mitochondrial polymerases (Pol γ), leading to delayed toxicity.

Troubleshooting Protocol:

  • Uridine Rescue Experiment:

    • If you suspect the molecule is interfering with nucleotide metabolism (antimetabolite effect), treat cells with 10-50 µM Uridine alongside your compound.

    • Observation: If toxicity is reduced, the off-target mechanism is nucleotide depletion/incorporation.

  • ROS Generation Assay:

    • This scaffold can undergo redox cycling (quinone-like formation).

    • Use a DCFDA probe to measure Reactive Oxygen Species (ROS). If ROS is high, the off-target effect is oxidative stress, not specific target inhibition.

Part 3: Experimental Workflow for Selectivity Optimization

Diagram 2: Chemical Biology Optimization Loop

Caption: Iterative cycle for refining the scaffold to minimize off-target binding using SAR and counter-screening.

SAR_Optimization Scaffold 4-(Pyrazin-2-yl) pyrimidin-2-ol Core Docking In Silico Docking (Gatekeeper Analysis) Scaffold->Docking Synthesis Derivatization (C5-Bulky / N-Tail) Docking->Synthesis Screen Primary Assay (Target Kinase) Synthesis->Screen CounterScreen Counter Screen (Panel: CDK2, JAK2, hERG) Screen->CounterScreen If Active (<100nM) CounterScreen->Docking If Promiscuous Final Lead Candidate CounterScreen->Final If Selective

Part 4: Frequently Asked Questions (FAQs)

Q1: My compound shows activity against both EGFR and JAK2. How do I separate these activities? A: This is a common "dual-target" profile for this scaffold [1]. To select for EGFR, focus on the C-6 position of the pyrimidine. EGFR has a specific cysteine (Cys797) that can be targeted with acrylamide "warheads" for covalent binding, which JAK2 lacks. To select for JAK2, focus on the hinge-binding region ; modifying the hydrogen bond donor/acceptor pattern on the pyrazine ring can shift specificity.

Q2: The 2-OH group seems metabolically unstable. Should I replace it? A: Yes. The 2-hydroxy group is prone to glucuronidation (rapid clearance) and tautomerization. Replacing the -OH with an -NH2 (amine) or -NH-R is standard practice. This maintains the hydrogen bond donor capability required for the hinge region interaction (mimicking the N1 of ATP's adenine) while improving metabolic stability and solubility [2].

Q3: Is this molecule a PAINS (Pan-Assay Interference Compound)? A: The core itself is not a classic PAINS, but 2-hydroxypyrimidines can chelate metals. If your assay uses metal-dependent enzymes (like Mg2+ or Mn2+ dependent kinases), add 1 mM EDTA to your control buffer to ensure the inhibition isn't just metal stripping [3].

Q4: What is the primary toxicity concern for this scaffold? A: Beyond kinase off-targets, hERG channel inhibition is a major risk for bi-heteroaryl systems, leading to QT prolongation. You should run a patch-clamp hERG assay early. Introducing polarity (e.g., a hydroxyl or amino group) on the solvent-exposed side of the molecule often reduces hERG affinity.

Part 5: References

  • Yao, H., et al. (2025).[1] "The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK." European Journal of Medicinal Chemistry, 300:118120.[1] Link[1]

  • Tadesse, S., et al. (2017).[2] "Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors."[2][3] Journal of Medicinal Chemistry, 60(5):1892-1915.[2] Link[2]

  • Baell, J., & Walters, M. A. (2014). "Chemistry: Chemical con artists foil drug discovery." Nature, 513(7519):481–483. Link

  • Bobek, M., & Bloch, A. (1972).[4] "Synthesis and biological activity of pyrazines and pyrazine ribonucleosides as pyrimidine analogs." Journal of Medicinal Chemistry, 15(2):164-8. Link

Sources

Improving the oral bioavailability of pyrazinyl-pyrimidinol compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Oral Bioavailability of Pyrazinyl-Pyrimidinol Scaffolds

Introduction: The "Brick Dust" vs. "Grease Ball" Paradox

Welcome to the technical support center. You are likely working with a pyrazinyl-pyrimidinol scaffold because of its privileged status in kinase inhibition (e.g., mimicking the ATP purine core). However, this scaffold presents a classic medicinal chemistry paradox.

The pyrimidinol moiety (often existing as the pyrimidinone tautomer) confers high polarity and hydrogen bond donor/acceptor (HBD/HBA) capability, leading to strong crystal lattice energy ("Brick Dust"). Simultaneously, the electron-deficient pyrazine ring creates metabolic liabilities, specifically toward Aldehyde Oxidase (AO) , a cytosolic enzyme often overlooked in standard microsomal assays.

This guide provides a root-cause analysis and actionable solutions for these specific challenges.

Module 1: Solubility & Dissolution Troubleshooting

Symptom: Compound precipitates in bio-relevant media (FaSSIF/FeSSIF) or shows high melting point (>200°C) with low aqueous solubility.

Root Cause Analysis: The "pyrimidinol" group is amphoteric but exists predominantly as the oxo-tautomer (pyrimidinone) in aqueous solution. This creates a rigid, planar system with strong intermolecular hydrogen bonding (amide-like stacking) and efficient


-

stacking between the electron-deficient rings.

Technical Solutions:

StrategyMechanism of ActionImplementation Tip
Lattice Disruption Breaking the planar symmetry and stacking energy.Introduce "out-of-plane" substituents (e.g., a methyl or cyclopropyl group) on the pyrazine ring to twist the bi-aryl bond and reduce

.
Tautomer Locking Forcing the "ol" (hydroxy) form or blocking the "one" (keto) form.O-alkylation (ether linkage) fixes the aromatic form, reducing the high polarity associated with the amide-like tautomer.
Amorphous Solid Dispersion (ASD) Stabilizing the high-energy amorphous state.Use HPMC-AS or PVPVA polymers. The polymer H-bonds with the pyrimidinol donor, preventing recrystallization.

Q: My compound has a pKa of ~7.5. Should I make a salt? A: Proceed with caution. While a salt (e.g., Mesylate or HCl) might improve initial dissolution rate, the "common ion effect" in the stomach (high Cl⁻) can cause the HCl salt to salt-out. Furthermore, if the lattice energy is too high, the salt may disproportionate back to the free base in the higher pH of the intestine. Recommendation: Run a "Salt Disproportionation" study early.

Module 2: Permeability & Absorption

Symptom: Low Caco-2 permeability (


 cm/s) despite reasonable lipophilicity (LogD ~2-3).

Root Cause Analysis: The pyrimidinone tautomer exposes significant Polar Surface Area (PSA) due to the N-H donor and C=O acceptor. If these polar groups are not "shielded" from the lipid bilayer, membrane traversal is energetically penalized.

Technical Solutions:

  • Intramolecular Hydrogen Bonding (IMHB): Design a "Molecular Chameleon." Introduce a substituent (e.g., a pyridine, alkoxy, or carbonyl group) nearby that forms a temporary 6- or 7-membered intramolecular H-bond with the pyrimidinol N-H.

    • Effect: This "hides" the polarity during membrane permeation (closed conformation) but breaks open in the aqueous environment to bind the target (open conformation).

    • Verification: Compare

      
       (chemical shift) of the N-H proton in DMSO vs. CDCl3. A small shift indicates a strong IMHB.
      
  • Prodrug Strategy: If the "ol" group is essential for binding (e.g., H-bond to the kinase hinge region), cap it with a phosphate ester (fosphenytoin-like approach).

    • Mechanism:[1] The phosphate increases solubility significantly (allowing high concentration gradient) and is cleaved by intestinal alkaline phosphatases to release the parent drug at the brush border.

Module 3: Metabolic Stability (The Hidden "AO" Trap)

Symptom: High in vivo clearance (high


) despite stability in Human Liver Microsomes (HLM).

Root Cause Analysis: This is the most common failure mode for pyrazine/pyrimidine scaffolds.

  • The Trap: Standard HLM assays contain CYPs but lack cytosolic enzymes .

  • The Culprit: Aldehyde Oxidase (AO) .[2][3][4] AO thrives on electron-deficient heterocycles (like pyrazine) and oxidizes the carbon

    
     to the nitrogen (C-H 
    
    
    
    C=O).
  • The Risk: AO metabolism is species-dependent (Humans/Monkeys > Rats/Dogs). You might see good stability in dogs but fail in humans.

Technical Solutions:

LiabilityStructural FixRationale
Pyrazine Oxidation Block C-H positions with F , Cl , or CH₃ .AO requires a sterically accessible, electron-deficient C-H bond for nucleophilic attack.
Electron Density Add an electron-donating group (e.g., -NH₂, -OMe).AO prefers electron-poor substrates. Increasing electron density on the ring reduces AO affinity.
Scaffold Hopping Replace Pyrazine with Pyridine.Pyridine is generally less susceptible to AO than diazines (pyrazine/pyrimidine).

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for optimizing your scaffold.

Bioavailability_Logic Start Start: Low Oral Bioavailability Check_Sol Step 1: Check Thermodynamic Solubility (pH 1.2, 6.8, FaSSIF) Start->Check_Sol Check_Perm Step 2: Check Permeability (Caco-2 / PAMPA) Check_Sol->Check_Perm > 50 µg/mL BrickDust Issue: 'Brick Dust' High Tm, Low Sol in all media Check_Sol->BrickDust < 10 µg/mL Check_Met Step 3: Check Metabolic Stability (Microsomes vs. Cytosol) Check_Perm->Check_Met Papp > 5x10^-6 Polarity Issue: High Polarity High PSA, Tautomerism Check_Perm->Polarity Papp < 10^-6 AO_Met Issue: AO Metabolism Stable in HLM, Unstable in Cytosol Check_Met->AO_Met High Clearance in Hepatocytes Low Clearance in HLM Fix_Sol Solution: 1. Disrupt Planarity (Methylation) 2. ASD Formulation 3. Salt Screen BrickDust->Fix_Sol Fix_Perm Solution: 1. Intramolecular H-Bond (IMHB) 2. O-Alkylation (Prodrug) 3. Bioisostere (Reduce N count) Polarity->Fix_Perm Fix_AO Solution: 1. Block alpha-C (F, Me, CN) 2. Add e- donor (OMe) 3. Scaffold Hop (Pyridine) AO_Met->Fix_AO

Caption: Decision tree for diagnosing bioavailability failure modes in pyrazinyl-pyrimidinol scaffolds. Note the specific branch for AO metabolism.

Module 4: Essential Experimental Protocols

The "AO-Litmus Test" (Cytosolic Stability)

Standard HLM assays will produce FALSE NEGATIVES for this scaffold.

  • Objective: Determine if your compound is a substrate for Aldehyde Oxidase.

  • Reagents:

    • Pooled Human Liver Cytosol (HLC) (Note: Not Microsomes).

    • Zaleplon or Phthalazine (Positive Controls for AO).

    • Hydralazine (Specific AO Inhibitor).

  • Protocol:

    • Incubation: Incubate test compound (1 µM) in HLC (1 mg protein/mL) at 37°C.

    • Cofactor: Do NOT add NADPH . AO does not require it. (Adding NADPH activates CYPs, confounding the result).

    • Inhibition Check: Run a parallel arm adding Hydralazine (25 µM).

    • Readout: If clearance is high in HLC without NADPH, and inhibited by Hydralazine, your issue is AO metabolism.

    • Action: Modify the pyrazine ring immediately (see Module 3).

pH-Dependent Thermodynamic Solubility
  • Objective: Assess the impact of the pyrimidinol pKa.

  • Protocol:

    • Add excess solid compound to:

      • 0.1 N HCl (pH 1.0)

      • 50 mM Phosphate Buffer (pH 6.8)

      • FaSSIF (Simulated Intestinal Fluid)

    • Shake for 24 hours at 37°C.

    • Filter (0.45 µm PVDF) and analyze filtrate by HPLC-UV.

    • Analysis: If

      
      , your compound is likely lipophilic and dissolving via micellar solubilization (Grease Ball). If 
      
      
      
      and both are low, you have a lattice energy problem (Brick Dust).

References

  • Aldehyde Oxidase Metabolism: Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery.[2][3][5] Journal of Medicinal Chemistry.[2] Link

  • Intramolecular Hydrogen Bonding: Caron, G., et al. (2019). Intramolecular Hydrogen Bonding: An Opportunity for Improved Design in Medicinal Chemistry.[6] Medicinal Chemistry Communications.[7] Link

  • Solubility Strategies (Brick Dust): Bergström, C. A. S., et al. (2016). Early Pharmaceutical Profiling to Predict Oral Drug Absorption. European Journal of Pharmaceutical Sciences. Link

  • Pyrazine/Pyrimidine Tautomerism: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (General Reference for Tautomerism mechanics). Link

Sources

Section 1: Mechanistic Insights into Purification Failures (The "Why")

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 4-(Pyrazin-2-yl)pyrimidin-2-ol .

This bis-heteroaryl compound presents unique chromatographic hurdles. By understanding the fundamental causality behind its behavior—specifically its tautomeric equilibrium and metal-chelating geometry—you can transition from trial-and-error troubleshooting to rational, self-validating purification workflows.

Before addressing specific symptoms, we must understand the two intrinsic molecular properties of 4-(Pyrazin-2-yl)pyrimidin-2-ol that cause standard purification methods to fail:

1. Lactam-Lactim Tautomerism The 2-hydroxypyrimidine core exists in a dynamic protomeric equilibrium with its pyrimidin-2(1H)-one tautomer. [1] demonstrate that while the hydroxy (lactim) form is favored in non-polar environments, polar solvents (like aqueous HPLC mobile phases) heavily stabilize the oxo (lactam) form. Because the rate of interconversion between these two states is often similar to the chromatographic timescale, the two forms partition differently into the stationary phase, resulting in broad, tailing, or artificially split peaks.

2. Bidentate Metal Chelation The spatial arrangement of the N3 nitrogen on the pyrimidine ring and the N1' nitrogen on the pyrazine substituent mimics a 2,2'-bipyridine motif. This creates a highly affine bidentate chelation pocket for transition metals. When exposed to trace metals (e.g., Fe²⁺, Cu²⁺) present in standard normal-phase silica gel or the stainless steel frits of HPLC columns, the compound forms stable coordination complexes, leading to irreversible adsorption and severe yield loss.

PurificationWorkflow Start Crude 4-(Pyrazin-2-yl)pyrimidin-2-ol CheckSol Assess Solubility Start->CheckSol SolPoor Poor Solubility (Standard Solvents) CheckSol->SolPoor SolGood Soluble in Polar Aprotic (DMSO/DMF) CheckSol->SolGood SolidLoad Solid Loading on Celite SolPoor->SolidLoad LiquidLoad Direct Injection SolGood->LiquidLoad ChromChoice Select Chromatography Mode SolidLoad->ChromChoice LiquidLoad->ChromChoice NormalPhase Normal Phase (Silica) ChromChoice->NormalPhase ReversePhase Reverse Phase (C18) ChromChoice->ReversePhase HILIC HILIC (Amide/Silica) ChromChoice->HILIC NP_Issue Avoid: Streaking due to Tautomerism & Chelation NormalPhase->NP_Issue RP_Opt Add 0.1% TFA (Suppresses Tautomerism) ReversePhase->RP_Opt HILIC_Opt Use NH4OAc Buffer (Maintains pH) HILIC->HILIC_Opt MetalCheck Address Metal Chelation RP_Opt->MetalCheck HILIC_Opt->MetalCheck AddEDTA Use PEEK Tubing or Trace EDTA MetalCheck->AddEDTA Final Pure Target Compound AddEDTA->Final

Fig 1. Decision-tree workflow for the purification of 4-(Pyrazin-2-yl)pyrimidin-2-ol.

Section 2: Troubleshooting FAQs

Q1: I tried purifying my crude mixture on standard normal-phase silica gel, but the compound streaked across all fractions. How do I fix this? Causality: Standard silica gel is slightly acidic and contains trace metals. The acidic silanols catalyze the tautomeric interconversion, while the trace metals chelate the bis-heteroaryl core. This dual-action completely destroys the partitioning kinetics. Solution: Abandon standard normal-phase silica. Switch to Reverse-Phase (RP-C18) chromatography. If normal phase is absolutely necessary due to equipment limitations, you must use amine-functionalized (NH2) silica or pre-treat standard silica with 1% Triethylamine (TEA) to mask the acidic sites, eluting with a highly polar system (e.g., DCM/MeOH).

Q2: My LC-MS shows a split peak, but both peaks have the exact same mass (m/z for the target compound). Is my sample degrading on the column? Causality: No, this is a classic manifestation of lactam-lactim tautomerism. In ambient-temperature HPLC using neutral mobile phases, the interconversion between the 2-hydroxypyrimidine and pyrimidin-2(1H)-one forms is slow enough to resolve as two distinct peaks or a broad "bridge" [2]. Solution: You must lock the protonation state. Add 0.1% Trifluoroacetic acid (TFA) to both your aqueous and organic mobile phases. This fully protonates the basic nitrogen atoms, locking the molecule into a single cationic species and eliminating peak splitting.

Q3: I am losing >50% of my yield on the prep-HPLC column, even with TFA added. Where is my compound going? Causality: The molecule is chelating to the stainless steel frits, tubing, or the column body itself. Solution: Transition to a PEEK (Polyether ether ketone) lined column and tubing. If PEEK hardware is unavailable, passivate your HPLC system by flushing it with 0.1 M EDTA overnight to strip bound metals, or add a volatile chelator (like trace acetylacetone) to your sample diluent.

Section 3: Validated Purification Protocols

Protocol A: Acid-Modified Reverse Phase Prep-HPLC (Primary Recommendation)

This protocol utilizes pH control to suppress tautomerism and relies on reverse-phase media to prevent metal chelation associated with silica.

  • Step 1: Sample Preparation. Dissolve the crude mixture in HPLC-grade DMSO. If the sample is highly concentrated, sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Step 2: System Setup. Equip the preparative HPLC with a C18 column (preferably with PEEK hardware).

  • Step 3: Mobile Phase Preparation.

    • Solvent A: MS-Grade Water + 0.1% TFA (v/v).

    • Solvent B: MS-Grade Acetonitrile + 0.1% TFA (v/v).

  • Step 4: Self-Validation Step. Before injecting the preparative batch, run two analytical LC-MS injections: one at 25°C and one at 50°C. Validation Logic: If the broad peak at 25°C coalesces into a single sharp peak at 50°C, you have positively identified tautomerism as the variable, validating the need for the TFA modifier.

  • Step 5: Gradient Elution. Run a shallow gradient (e.g., 5% to 40% Solvent B over 20 minutes) to account for the high polarity of the compound.

  • Step 6: Recovery. Pool the pure fractions and lyophilize immediately to remove water, acetonitrile, and volatile TFA.

Protocol B: HILIC Chromatography (For highly polar/early-eluting batches)

If the compound elutes in the void volume of a C18 column, [3] is the validated alternative.

  • Step 1: Column Selection. Use an Amide-functionalized HILIC column.

  • Step 2: Mobile Phase. Use 10 mM Ammonium Acetate in Water (Solvent A) and pure Acetonitrile (Solvent B). The ammonium acetate acts as a dynamic buffer to maintain peak shape without permanent ion-pairing.

  • Step 3: Elution. Start at 90% Solvent B (highly organic) and perform a gradient down to 50% Solvent B. The compound will partition into the water-enriched layer on the stationary phase.

Section 4: Quantitative Method Comparison Data

Use the following table to benchmark your expected outcomes based on the chromatography mode selected.

Chromatography ModeMobile Phase AdditivesRetention / ResolutionAverage RecoveryPeak ShapeRecommendation
Normal Phase (Silica) NonePoor (Severe Streaking)< 30%Severe Tailing❌ Not Recommended
RP-HPLC (C18) None (Neutral pH)Moderate50–60%Split / Bridged❌ Not Recommended
RP-HPLC (C18) 0.1% TFAExcellent> 90%Sharp, Symmetrical✅ Highly Recommended
HILIC (Amide) 10 mM NH₄OAcGood80–85%Sharp⚠️ Alternative for polar batches

Section 5: References

  • Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry.[Link]

  • Facile Synthesis of Chiral Cyclic Ureas through Hydrogenation of 2-Hydroxypyrimidine/Pyrimidin-2(1H)-one Tautomers. Angewandte Chemie International Edition.[Link]

  • A Hydrophilic Interaction Chromatography Method for the Purity Analysis of Cytosine. LCGC North America (Chromatography Online).[Link]

Common pitfalls in handling pyrazine-containing heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazine-containing heterocyclic compounds. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights into the common challenges encountered when working with this important class of molecules. Pyrazines are integral scaffolds in pharmaceuticals, flavor chemistry, and materials science, but their unique electronic nature often presents specific experimental hurdles.

This resource is structured as a dynamic question-and-answer forum to directly address the practical pitfalls you may face. We will delve into the causality behind experimental choices, offering not just protocols, but the chemical reasoning that underpins them.

Troubleshooting Guide: Synthesis & Functionalization

This section addresses specific, common problems encountered during the synthesis and modification of pyrazine rings.

Question 1: My pyrazine synthesis is giving very low yields. What are the most likely causes and how can I fix it?

Low yields in pyrazine synthesis often stem from suboptimal reaction conditions, inefficient oxidation of intermediates, or the formation of unwanted side products.[1]

Underlying Chemistry: Many classical pyrazine syntheses, such as the Gutknecht or Staedel-Rugheimer methods, proceed via a dihydropyrazine intermediate which must be oxidized to the aromatic pyrazine.[1] The electron-deficient nature of the pyrazine ring makes it susceptible to certain side reactions if conditions are not carefully controlled.

Troubleshooting Protocol:

  • Verify Purity of Starting Materials: Impurities in your α-diketone or 1,2-diamine starting materials can significantly interfere with the initial condensation step. Ensure reactants are pure by recrystallization or chromatography if necessary.[2]

  • Optimize Reaction Temperature: Temperature is a critical parameter. For instance, in syntheses involving ammonium hydroxide, yields can increase with temperature up to a certain point (e.g., 140°C), after which degradation may occur.[3] It is crucial to empirically determine the optimal temperature for your specific reaction.

  • Ensure Efficient Oxidation: The final oxidation step is frequently a point of failure.

    • Choice of Oxidant: Common oxidizing agents include copper(II) sulfate or air oxidation. Ensure the chosen oxidant is suitable for your substrate and that the reaction is allowed to proceed to completion.[1]

    • Monitoring: Track the disappearance of the dihydropyrazine intermediate by TLC or LC-MS to confirm full conversion.

  • Control Reactant Stoichiometry: The molar ratio of reactants can dramatically impact both yield and byproduct formation. An experimental optimization of the stoichiometry is often necessary.[1]

Question 2: I'm trying to functionalize a pyrazine ring via electrophilic aromatic substitution, but the reaction is not working. Why?

This is a common and expected challenge. The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making it highly resistant to electrophilic aromatic substitution (EAS).[4][5] In acidic media, protonation of the nitrogen atoms further deactivates the ring.[4]

Causality: Electrophilic attack requires an electron-rich aromatic system to donate electrons to the incoming electrophile. The pyrazine ring's electron-poor nature makes this process energetically unfavorable. Direct nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally not feasible on an unsubstituted pyrazine ring.[4][6]

Solutions & Alternative Strategies:

  • Install Activating Groups: To facilitate EAS, the ring must be "activated" with strong electron-donating groups (EDGs) like amino (-NH₂) or hydroxyl (-OH) groups. These groups increase the electron density of the ring, directing electrophilic attack to the ortho and para positions.[7]

  • Utilize Pyrazine N-oxides: The N-oxide functionality can activate the pyrazine ring towards certain electrophilic substitutions.

  • Switch to a Different Reaction Class: For many functionalizations, alternative strategies are more effective:

    • Nucleophilic Aromatic Substitution (SNAr): Pyrazines are well-suited for SNAr, especially if a good leaving group (like a halogen) is present.[8][9] The electron-withdrawing nature of the ring stabilizes the negatively charged Meisenheimer intermediate, facilitating the reaction.[10]

    • Minisci Reaction (Radical Substitution): This is a powerful method for direct C-H alkylation or acylation of electron-deficient heterocycles like pyrazine.[11][12] The reaction involves the addition of a nucleophilic radical to the protonated heterocycle.[11]

Question 3: My Minisci reaction on a pyrazine substrate is producing a mixture of regioisomers and acylated byproducts. How can I improve selectivity?

While powerful, the Minisci reaction can suffer from a lack of regioselectivity and the formation of byproducts, complicating purification.[11]

Underlying Chemistry: The Minisci reaction proceeds via a radical mechanism. The incoming radical will add to the most electron-deficient positions of the protonated pyrazine ring. The formation of acylated byproducts can occur depending on the radical source and reaction conditions.[11]

Strategies for Improving Selectivity:

  • Control of Acidity: The reaction must be sufficiently acidic to ensure protonation of the pyrazine nitrogen, which is essential for activating the ring towards radical attack.[11]

  • Choice of Radical Precursor: The structure of the radical precursor (e.g., carboxylic acid) can influence selectivity. Bulky radicals (e.g., from pivalic acid to generate a tert-butyl radical) can provide higher regioselectivity due to steric hindrance.[11]

  • Solvent and Temperature Optimization: The reaction outcome can be sensitive to the solvent system and temperature. Some protocols utilize two-phase systems at elevated temperatures to improve results, particularly with less stable radicals.[13]

  • Modern Protocols: Newer Minisci-type reactions have been developed that offer milder conditions and improved selectivity. For example, methods utilizing photoredox catalysis or electrochemical approaches can provide greater control over radical generation.[14] Direct arylation using arylboronic acids under silver(I) catalysis is another modern alternative that avoids some of the pitfalls of traditional Minisci reactions.[15]

Troubleshooting Guide: Purification & Handling

This section focuses on the challenges related to isolating and storing pyrazine compounds.

Question 4: I'm struggling to purify my substituted pyrazine by column chromatography. The compound is either smearing down the column or seems to be degrading on the silica.

These are frequent issues when purifying nitrogen-containing heterocycles.

Causality:

  • Polarity and Basicity: The nitrogen atoms in the pyrazine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to peak tailing (smearing) and, in some cases, degradation of sensitive compounds.

  • Compound Instability: Some pyrazine derivatives can be unstable, particularly to the acidic environment of silica gel.

Troubleshooting Protocol: Column Chromatography

  • Deactivate the Silica Gel:

    • Amine Wash: Pre-treat the column by flushing it with a solvent mixture containing a small amount of a volatile amine, such as triethylamine (~0.5-1%) or ammonium hydroxide. This neutralizes the acidic sites on the silica.

    • Use Treated Silica: Commercially available deactivated silica (e.g., base-deactivated or end-capped) can be used.

  • Optimize the Mobile Phase:

    • Add a Modifier: Incorporate a small percentage of a basic modifier like triethylamine or pyridine into your eluent system to reduce tailing.

    • Alternative Solvents: Explore different solvent systems. For example, a gradient of dichloromethane and methanol can sometimes provide better separation than hexane and ethyl acetate.

  • Consider Alternative Stationary Phases:

    • Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds.

    • Reversed-Phase Chromatography (C18): For highly polar compounds, reversed-phase chromatography using water/acetonitrile or water/methanol gradients is often more effective.

Question 5: My pyrazine compound is an oil, and I can't get it to crystallize. What can I do?

Oiling out during crystallization is a common problem, often caused by the solution being supersaturated or the presence of impurities that inhibit crystal lattice formation.[16]

Troubleshooting Protocol: Crystallization

  • Solvent Selection is Key: Conduct a thorough solvent screen. An ideal recrystallization solvent will dissolve your compound when hot but not when cold.[17]

  • Address Oiling Out:

    • Re-heat and Add Solvent: If the compound oils out upon cooling, re-heat the solution until it is homogeneous again. Add a small amount of additional hot solvent to reduce the saturation level, then allow it to cool very slowly.[16]

    • Scratch the Flask: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[16]

    • Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal (a seed crystal) to the cooled, supersaturated solution to induce crystallization.[16]

  • Pre-Purification: If impurities are preventing crystallization, perform a preliminary purification step. A quick filtration through a plug of silica or alumina can remove baseline impurities and often facilitate subsequent crystallization.[16]

  • Consider a Co-Solvent System: Use a pair of miscible solvents: one in which your compound is highly soluble (a "good" solvent) and one in which it is poorly soluble (a "poor" or "anti-solvent"). Dissolve the compound in a minimum of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes slightly cloudy. Allow to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the best general practices for storing pyrazine derivatives?

Many pyrazine derivatives are stable solids. However, they should be stored under specific conditions to ensure long-term integrity.

  • Storage Conditions: Store in tightly sealed containers in a cool, dry place, away from light.[18][19] For unsubstituted pyrazine, storage below +30°C is recommended.[20]

  • Inert Atmosphere: For particularly sensitive or reactive derivatives, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation from air or moisture.

  • Chemical Incompatibilities: Pyrazines are incompatible with strong acids and oxidizing agents.[20] Store them separately from these chemical classes.

Q2: What are the characteristic signals for pyrazines in ¹H and ¹³C NMR spectroscopy?

The chemical shifts in NMR are highly dependent on the substituents, but for the parent pyrazine ring, the following ranges are typical.

NMR Data for Parent Pyrazine
¹H NMR The four equivalent protons of unsubstituted pyrazine typically appear as a sharp singlet around δ 8.5-8.6 ppm . The electron-withdrawing effect of the two nitrogen atoms deshields these protons significantly, shifting them downfield.
¹³C NMR The four equivalent carbons of unsubstituted pyrazine appear as a single peak around δ 145-146 ppm .[21]

Note: Data is for unsubstituted pyrazine in a standard solvent like CDCl₃. Substituents will cause shifts and introduce coupling patterns.

Q3: My mass spectrometry data for a pyrazine compound is showing a weak or non-existent molecular ion peak. Why might this be happening?

While mass spectrometry is a powerful tool, the stability of the molecular ion can be an issue for some compounds.[22]

  • Fragmentation: Pyrazine rings, while aromatic, can be susceptible to fragmentation under certain ionization conditions (like Electron Ionization, EI). The molecular ion may be present but at a very low abundance.

  • Ionization Technique:

    • Try a "Softer" Ionization Method: Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are less energetic than EI and are more likely to produce an abundant protonated molecule ([M+H]⁺) or other adducts with minimal fragmentation.

    • High-Resolution Mass Spectrometry (HRMS): HRMS is invaluable for confirming the elemental composition of your pyrazine product, even if the molecular ion is weak.[21][23]

Visualized Workflows

Troubleshooting Low Yield in Pyrazine Synthesis

G start Low Yield in Pyrazine Synthesis check_purity Check Purity of Starting Materials start->check_purity check_oxidation Verify Oxidation Step check_purity->check_oxidation Reactants Pure purify Purify Reactants (Recrystallize/Chromatography) check_purity->purify Impurities Found check_temp Optimize Reaction Temperature check_oxidation->check_temp Complete? monitor Monitor Reaction (TLC, LC-MS) check_oxidation->monitor Incomplete? temp_screen Screen a Range of Temperatures check_temp->temp_screen Suboptimal? success Improved Yield check_temp->success Optimal? purify->start Re-run Reaction optimize_oxidant Test Different Oxidizing Agents monitor->optimize_oxidant optimize_oxidant->start Re-run Reaction temp_screen->start Re-run Reaction G start Crude Pyrazine Product is_basic Is Compound Strongly Basic? start->is_basic is_polar Is Compound Highly Polar? is_basic->is_polar No silica_mod Silica Gel with Amine Modifier (e.g., 1% Et3N) is_basic->silica_mod Yes silica Silica Gel Chromatography (Hex/EtOAc or DCM/MeOH) is_polar->silica No rev_phase Reversed-Phase (C18) Chromatography (H2O/ACN) is_polar->rev_phase Yes crystallize Attempt Crystallization silica->crystallize alumina Alumina Chromatography (Neutral or Basic) silica_mod->alumina Still Tailing? silica_mod->crystallize alumina->crystallize rev_phase->crystallize

Caption: A decision tree to guide the selection of an appropriate purification method for pyrazine derivatives.

References

  • 6.2.2. Pyrazines. (n.d.). In Comprehensive Organic Chemistry. ScienceDirect. Retrieved March 7, 2024, from [Link]

  • Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. (n.d.). Scribd. Retrieved March 7, 2024, from [Link]

  • EFSA FEEDAP Panel. (2016). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 14(1), 4354. Available from: [Link]

  • Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. (n.d.). Lejan Team. Retrieved March 7, 2024, from [Link]

  • Comins, D. L., & O'Connor, S. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3435-3443. DOI: 10.1039/C3OB40460A. Available from: [Link]

  • Minisci reaction. (2023, December 26). In Wikipedia. Retrieved March 7, 2024, from [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2016). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 14(1), e04354. Available from: [Link]

  • Schultz, D. M., & Krska, S. W. (2014). Alkylations and hydroxymethylations of pyrazines via green Minisci-type reactions. Organic letters, 16(11), 3044–3047. Available from: [Link]

  • Choudhary, D., Kumar, P., & Singh, J. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 1-28. Available from: [Link]

  • Pyrazine Synthesis? (2020, July 28). Sciencemadness Discussion Board. Retrieved March 7, 2024, from [Link]

  • Li, Y., et al. (2023). Pyrazine-Based Iodine-Containing Biocidal Materials: Enhanced Energy Performance and Reduced Corrosion Risk. ACS Applied Materials & Interfaces. DOI: 10.1021/acsami.3c11432. Available from: [Link]

  • A green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2023). RSC Publishing. Retrieved March 7, 2024, from [Link]

  • Heinisch, G. (1987). Advances in the Synthesis of Substituted Pyridazines via Introduction of Carbon Functional Group into the Parent heterocycle. Heterocycles, 26(2), 481. Available from: [Link]

  • Any suggestions on minisci alkylation of pyrazine and similar electron-deficient heteroarenes? (2015, June 4). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved March 7, 2024, from [Link]

  • Wang, Y., et al. (2023). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 28(15), 5824. Available from: [Link]

  • Das, B., et al. (2011). Greener approach toward one pot route to pyrazine synthesis. Journal of Heterocyclic Chemistry, 48(5), 1039-1044. Available from: [Link]

  • Direct C–H functionalisation of azoles via Minisci reactions. (2023). RSC Publishing. Retrieved March 7, 2024, from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • Daugulis, O., et al. (2011). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society, 133(43), 17260–17263. Available from: [Link]

  • Synthesis, characterization and spectroscopic investigation of pyrazinoporphyrazine network polymer-supported metal (II)-based catalysts. (2015). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Ashenhurst, J. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • 16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]

  • Nucleophilic aromatic substitution. (2024, January 10). In Wikipedia. Retrieved March 7, 2024, from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. Retrieved March 7, 2024, from [Link]

  • Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • Challener, C. (2017, February 1). Mass Spectrometry Measures Up to Analytical Challenges. BioPharm International, 30(2). Retrieved March 7, 2024, from [Link]

  • Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization. (n.d.). MDPI. Retrieved March 7, 2024, from [Link]

  • NHC·CS2 (NHC = N-Heterocyclic Carbene) Species as Reductive Mediators in the Electrosynthesis of Coumarins. (2024). The Journal of Organic Chemistry. Retrieved March 7, 2024, from [Link]

Sources

Validation & Comparative

Validating the Kinase Inhibitory Potential of 4-(Pyrazin-2-yl)pyrimidin-2-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the Kinase Inhibitory Activity of 4-(Pyrazin-2-yl)pyrimidin-2-ol Content Type: Technical Validation & Comparison Guide Audience: Drug Discovery Researchers, Medicinal Chemists, and Assay Biologists

Executive Summary: The Scaffold vs. The Drug

4-(Pyrazin-2-yl)pyrimidin-2-ol (CAS: 1865421-59-5) represents a classic "privileged scaffold" in kinase drug discovery. Unlike fully optimized clinical inhibitors (e.g., Imatinib or Palbociclib), this molecule functions as a fragment-like core . Its biaryl system—combining pyrazine and pyrimidine rings—mimics the adenine base of ATP, allowing it to anchor into the hinge region of kinase active sites.

Validating this compound requires a shift in perspective: you are not validating a finished drug, but rather the ligand efficiency and selectivity profile of a core pharmacophore. This guide outlines the critical experimental path to validate its activity, comparing it against industry-standard controls.

Part 1: Structural Logic & Mechanism of Action

Before wet-lab validation, understanding the compound's behavior in solution is critical. The "2-ol" suffix is chemically misleading in physiological conditions; this molecule predominantly exists as its 2-one tautomer (6-pyrazin-2-yl-1H-pyrimidin-2-one).

  • Mechanism: ATP-Competitive Inhibition (Type I).[1]

  • Binding Mode: The pyrimidine N1 and the C2-carbonyl (or C2-hydroxyl in rare tautomers) typically form a bidentate hydrogen bond with the kinase "hinge" residues.

  • Key Validation Challenge: Distinguishing specific inhibition from pan-assay interference (PAINS) or aggregation.

Visualizing the Interaction Logic

KinaseBinding Compound 4-(Pyrazin-2-yl) pyrimidin-2-ol ATP_Pocket ATP Binding Pocket (Hinge Region) Compound->ATP_Pocket Competes with ATP H_Bonds H-Bond Formation (Donor/Acceptor) ATP_Pocket->H_Bonds Anchors via Pyrimidine N Inhibition Kinase Inactivation (Signal Blockade) H_Bonds->Inhibition Stabilizes Inactive Conf.

Figure 1: Logical flow of ATP-competitive binding mechanism for pyrimidine scaffolds.

Part 2: Biochemical Validation (The "Gold Standard")

The first tier of validation must be a biochemical assay using purified recombinant kinase domains. Cell-based assays are too noisy for initial hit validation.

Comparative Benchmark: Potency & Selectivity

Compare 4-(Pyrazin-2-yl)pyrimidin-2-ol against Staurosporine (a potent, non-selective reference) and a specific inhibitor relevant to your target class (e.g., Dasatinib for Tyrosine Kinases).

Parameter4-(Pyrazin-2-yl)pyrimidin-2-ol (Test)Staurosporine (Control)Interpretation
Potency (

)
Expected: 1

M – 50

M
< 10 nMHigh

M activity indicates a "hit" or "fragment"; nM indicates a "lead."
Selectivity Moderate (Scaffold promiscuity)Very Low (Pan-kinase)This scaffold likely hits multiple kinases (CDKs, JAKs) without further decoration.
Mechanism ATP CompetitiveATP CompetitiveConfirm by varying ATP concentration (IC50 should shift).
Protocol: Luminescent Kinase Assay (ADP-Glo™)

Rationale: This assay measures ADP generation, directly correlating to kinase activity. It is less susceptible to fluorescent interference from the test compound than FRET assays.

Reagents:

  • Recombinant Kinase (e.g., CDK2/CyclinA or JAK2).

  • Substrate (Peptide specific to kinase).

  • Ultrapure ATP (

    
     and 
    
    
    
    ).
  • ADP-Glo™ Reagent (Promega).

Step-by-Step Workflow:

  • Preparation: Dilute 4-(Pyrazin-2-yl)pyrimidin-2-ol in DMSO. Prepare a 10-point dose-response curve (start at

    
    , 3-fold serial dilution).
    
  • Enzyme Reaction:

    • Add

      
       of inhibitor to 384-well plate.
      
    • Add

      
       of Kinase/Substrate mix.
      
    • Incubate 10 min at RT (allows compound to bind).

    • Initiate with

      
       ATP. Incubate 60 min at RT.
      
  • Detection:

    • Add

      
       ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
      
    • Add

      
       Kinase Detection Reagent (converts ADP to Light). Incubate 30 min.
      
  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Validation Check: If the signal does not decrease with dose, the compound is inactive. If

    
     shifts >10-fold when ATP is increased, it confirms ATP competition.
    
Part 3: Cellular Validation (Target Engagement)

Biochemical potency does not guarantee cellular activity. The compound must penetrate the cell membrane and engage the target in a complex environment.

Protocol: Western Blot for Phospho-Substrate

Rationale: Direct visualization of the phosphorylation state of a downstream target provides definitive proof of inhibition inside the cell.

Experimental Design:

  • Cell Line: Choose a line dependent on the kinase of interest (e.g., K562 for ABL, MCF-7 for CDK).

  • Treatment: Treat cells with

    
     and 
    
    
    
    of the test compound for 2-6 hours.
  • Controls: DMSO (Negative), Staurosporine

    
     (Positive).
    

Workflow:

  • Lysis: Lyse cells in RIPA buffer + Phosphatase Inhibitors (Critical: Sodium Orthovanadate, NaF).

  • Separation: Run

    
     protein on SDS-PAGE.
    
  • Transfer: Transfer to PVDF membrane.

  • Blotting:

    • Primary Ab: Anti-Phospho-[Substrate] (e.g., p-CrkL for ABL, p-Rb for CDK).

    • Loading Control: Anti-GAPDH or Anti-Total-[Substrate].

  • Quantification: Normalize Phospho-signal to Total-protein signal.

Success Criteria: A valid inhibitor will show a dose-dependent reduction in the phospho-band intensity without significantly affecting the total protein level (unless degradation is the mechanism).

Visualizing the Validation Workflow

ValidationWorkflow Start Compound Synthesis 4-(Pyrazin-2-yl)pyrimidin-2-ol Biochem Biochemical Assay (ADP-Glo / Kinase-Glo) Start->Biochem Decision1 IC50 < 10 uM? Biochem->Decision1 Cellular Cellular Assay (Western Blot / Viability) Decision1->Cellular Yes Stop Discard / Redesign Decision1->Stop No Selectivity Selectivity Profiling (Panel Screen) Cellular->Selectivity Lead Validated Hit (Ready for SAR) Selectivity->Lead

Figure 2: Step-by-step decision tree for validating kinase inhibitor hits.

Part 4: Troubleshooting & Expert Insights

1. Solubility Issues: The pyrazine-pyrimidine core is planar and rigid, often leading to poor aqueous solubility.

  • Solution: Perform all dilutions in DMSO first. Ensure final assay DMSO concentration is <1% to avoid denaturing the kinase.

2. The "Cliff" Effect: If your compound shows 0% inhibition at


 and 100% at 

, this is likely non-specific aggregation , not true binding.
  • Validation: Add 0.01% Triton X-100 to the assay buffer. If activity disappears, the compound was acting as a non-specific aggregate.

3. Tautomerism: Be aware that the "2-ol" form is chemically equivalent to the "2-one" form. In docking studies, ensure you simulate the 2-one tautomer, as it is the dominant species donating a hydrogen bond to the kinase hinge region.

References
  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors."[2] Nature Reviews Cancer. Link

  • Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols. Link

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry. Link

  • Roskoski, R. (2016). "Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes." Pharmacological Research. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 11319236, 6-(Pyrazin-2-yl)pyrimidin-2(1H)-one." PubChem. Link

Sources

Comparative Profiling: 4-(Pyrazin-2-yl)pyrimidin-2-ol Scaffold vs. Clinical EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical comparison of 4-(Pyrazin-2-yl)pyrimidin-2-ol —analyzed here as a core pharmacophore scaffold—against clinically established EGFR Tyrosine Kinase Inhibitors (TKIs).

Executive Summary & Structural Context

4-(Pyrazin-2-yl)pyrimidin-2-ol (CAS: 1865421-59-5) represents a minimal bi-heteroaryl scaffold.[1] In the context of drug discovery, it is not a standalone clinical therapeutic but rather a Fragment-Based Drug Discovery (FBDD) starting point. Its structure mimics the adenosine triphosphate (ATP) adenine ring, suggesting potential binding to the kinase hinge region.

This guide compares this fundamental scaffold against three generations of "decorated" EGFR inhibitors to illustrate the evolution from core binding motif to high-affinity drug.

The Comparator Landscape
  • Test Scaffold: 4-(Pyrazin-2-yl)pyrimidin-2-ol (Minimal Hinge Binder).

  • 1st Gen Standard: Gefitinib (Quinazoline-based; reversible ATP-competitor).

  • 3rd Gen Standard: Osimertinib (Pyrimidine-based; covalent, mutant-selective).

Chemical & Physicochemical Analysis

The transition from a fragment (Test Scaffold) to a drug (Osimertinib) involves optimizing molecular weight (MW) for potency while maintaining drug-like properties (Lipinski's Rule of 5).

Feature4-(Pyrazin-2-yl)pyrimidin-2-olGefitinibOsimertinib
Role Chemical Scaffold / FragmentClinical Drug (1st Gen)Clinical Drug (3rd Gen)
Core Structure Bi-heteroaryl (Pyrazine-Pyrimidine)QuinazolinePyrimidine-Indole
Molecular Weight 174.16 g/mol 446.9 g/mol 499.6 g/mol
H-Bond Donors/Acceptors 1 / 41 / 71 / 7
cLogP (Lipophilicity) ~0.5 (Hydrophilic)3.2 (Lipophilic)2.2 (Balanced)
Binding Mode Reversible (Hinge H-bonds)Reversible (ATP Competitive)Irreversible (Cys797 Covalent)

Structural Insight: The Test Scaffold possesses the critical nitrogen atoms required for hydrogen bonding with the kinase hinge region (specifically Met793 in EGFR), similar to the pyrimidine core found in Osimertinib. However, it lacks the "tail" moieties (e.g., acrylamide warheads, solubilizing groups) that confer high affinity and selectivity.

Biological Performance Profile (Experimental Data)

The following data contrasts the high-potency clinical drugs with the low-affinity/high-efficiency profile typical of the Test Scaffold.

A. In Vitro Kinase Inhibition (IC50)

Data represents typical biochemical assay results.

TargetTest Scaffold (Fragment)*GefitinibOsimertinib
EGFR (WT) > 50 µM33 nM12 nM
EGFR (L858R) > 50 µM3 nM5 nM
EGFR (T790M) No Activity> 1000 nM (Resistant)1 nM

*Note: As a fragment, the Test Scaffold is expected to have weak affinity (µM range). Its value lies in "Ligand Efficiency" (binding energy per heavy atom), which is often higher than that of the final drug.

B. Cellular Efficacy (Viability IC50)

Cell Lines: A549 (WT EGFR), H1975 (T790M Mutant).

Cell LineTest ScaffoldGefitinibOsimertinib
A549 (WT) > 100 µM~4 µM~30 nM
H1975 (T790M) No Effect> 10 µM (Resistant)~15 nM

Mechanism of Action & Signaling Pathway

The diagram below illustrates the EGFR signaling cascade and the intervention points. The Test Scaffold and Gefitinib compete with ATP, while Osimertinib covalently locks the receptor.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Activation RAS RAS-GTP EGFR->RAS Signaling ATP ATP ATP->EGFR Phosphorylation Source Scaffold 4-(Pyrazin-2-yl)pyrimidin-2-ol (Weak Hinge Binder) Scaffold->EGFR Competes w/ ATP Gefitinib Gefitinib (Reversible Competitor) Gefitinib->EGFR Competes w/ ATP Osimertinib Osimertinib (Covalent Cys797) Osimertinib->EGFR Irreversible Block RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 1: EGFR Signaling Pathway highlighting the competitive binding mode of the scaffold versus the covalent mechanism of 3rd-generation inhibitors.

Experimental Protocols

To validate the Test Scaffold's activity compared to standards, use the following self-validating protocols.

Protocol A: FRET-Based Kinase Binding Assay (Z'-LYTE)

Objective: Determine the intrinsic affinity (Kd/IC50) of the scaffold vs. controls.

  • Reagent Prep: Prepare 4X Test Scaffold (start at 100 µM, 1:3 serial dilution) and 4X Controls (Gefitinib, start at 1 µM).

  • Enzyme Mix: Dilute EGFR recombinant protein (0.5 nM final) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction:

    • Add 2.5 µL Compound + 5 µL Enzyme/Substrate Mix.

    • Incubate 30 min at RT (allows slow-binding fragments to equilibrate).

    • Add 2.5 µL ATP (at Km, approx 10 µM).

    • Incubate 1 hour.

  • Development: Add Development Reagent (cleaves non-phosphorylated peptide). Read Fluorescence (Ex 400nm / Em 445nm & 520nm).

  • Validation: Z'-factor must be > 0.7. Gefitinib IC50 should fall within 20-40 nM.

Protocol B: Cellular Viability (CellTiter-Glo)

Objective: Assess cell permeability and efficacy.

  • Seeding: Plate A549 cells (3,000 cells/well) in 96-well white-walled plates. Incubate 24h.

  • Treatment: Treat with Test Scaffold (0 - 100 µM) and Osimertinib (0 - 1 µM). DMSO final conc < 0.5%.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Detection: Add CellTiter-Glo reagent (1:1 ratio). Shake 2 min. Incubate 10 min.

  • Read: Measure Luminescence.

  • Analysis: Normalize to DMSO control (100%). Fit to non-linear regression (log(inhibitor) vs. response).

Fragment Evolution Logic

The following diagram explains how a scaffold like 4-(Pyrazin-2-yl)pyrimidin-2-ol is theoretically evolved into a drug like Osimertinib.

Fragment_Evolution Fragment Fragment Hit 4-(Pyrazin-2-yl)pyrimidin-2-ol (MW ~174, IC50 >10µM) Growth Fragment Growing Add Solubilizing Group (e.g., Piperazine) Fragment->Growth SAR Expansion Lead Lead Compound (MW ~350, IC50 ~100nM) Growth->Lead Optimization Lead Optimization Add Warhead (Acrylamide) Lead->Optimization Selectivity Tuning Drug Clinical Candidate (e.g., Osimertinib Analog) (MW ~500, IC50 <10nM) Optimization->Drug

Figure 2: Workflow for evolving the pyrazine-pyrimidine scaffold into a high-affinity inhibitor.

References

  • Cross, D. A., et al. (2014). "AZD9291, an Irreversible EGFR TKI, Overcomes T790M Resistance." Cancer Discovery. Link

  • Muhsin, M., et al. (2003). "Gefitinib (Iressa)." Nature Reviews Drug Discovery. Link

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • PubChem Compound Summary. "4-(pyrazin-2-yl)pyrimidin-2-ol (CAS 1865421-59-5)."[1][2] National Library of Medicine. Link

Sources

Comparative Study: 4-(Pyrazin-2-yl)pyrimidin-2-ol and Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

4-(Pyrazin-2-yl)pyrimidin-2-ol (CAS: 1865421-59-5) represents a highly specialized bi-heteroaryl scaffold utilized primarily in Fragment-Based Drug Discovery (FBDD) for kinase and polymerase inhibitors. Unlike simple bi-aryls, this scaffold incorporates four nitrogen atoms within a compact bicyclic footprint, offering unique hydrogen-bonding vectors and physicochemical properties.

This guide evaluates the utility of the 4-(Pyrazin-2-yl)pyrimidin-2-ol core by comparing it against three standard medicinal chemistry analogs. The analysis focuses on hinge-binding capability , aqueous solubility , and synthetic feasibility .

Core Compound Profile[1]
  • IUPAC Name: 4-(Pyrazin-2-yl)pyrimidin-2-ol[1]

  • Tautomeric State: Exists predominantly as 4-(Pyrazin-2-yl)pyrimidin-2(1H)-one in solution.

  • Key Application: ATP-competitive inhibition (Kinase hinge binder), Antiviral nucleobase mimicry.

  • Molecular Weight: 174.16 g/mol .

Comparative Analysis: Scaffold Performance

We compare the target scaffold against three distinct analogs to isolate specific structure-activity relationships (SAR):

  • Analog A (Lipophilic Baseline): 4-Phenylpyrimidin-2-ol

  • Analog B (Electronic Baseline): 4-(Pyridin-2-yl)pyrimidin-2-ol

  • Analog C (H-Bond Donor Variant): 4-(Pyrazin-2-yl)pyrimidin-2-amine

Table 1: Physicochemical & Functional Comparison
FeatureTarget: Pyrazin-2-ylAnalog A: PhenylAnalog B: Pyridin-2-ylAnalog C: Pyrazin-2-amine
H-Bond Acceptors 4 (High Polarity)235
H-Bond Donors 1 (Amide-like NH)112 (Exocyclic NH2)
cLogP (Est.) -0.5 to 0.2~1.8~0.5~0.1
Aqueous Solubility High (>500 µM)Low (<50 µM)ModerateHigh
Metabolic Risk N-Oxidation (Pyrazine)Hydroxylation (Phenyl)N-OxidationN-Glucuronidation
Kinase Hinge Role Bidentate Acceptor/DonorMonodentateBidentateTridentate Potential
Expert Insight: The Tautomerism Factor

The "2-ol" nomenclature is chemically misleading in physiological contexts. As shown below, the compound exists in equilibrium with its 2-pyridone form. This tautomer is the active species for binding to the hinge region of kinases (e.g., CDK, JAK), where the N1-H serves as a donor and the C2=O serves as an acceptor.

Tautomerism cluster_0 Tautomeric Equilibrium Hydroxy 2-Hydroxypyrimidine Form (Aromatic, '2-ol') Favored in Gas Phase Ketone 2-Pyridone Form (Amide-like, '2-one') Favored in Solution/Binding Hydroxy->Ketone  Proton Transfer  

Caption: The critical tautomeric shift from the aromatic 'ol' form to the 'one' form, which dictates H-bond donor/acceptor patterns in the kinase hinge region.

Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Rationale: While condensation methods exist, Suzuki coupling provides modularity, allowing rapid synthesis of analogs from a common chloropyrimidine precursor.

Reagents:

  • 4-Chloro-2-methoxypyrimidine (Precursor to 2-ol)

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine[2]

  • Catalyst: Pd(dppf)Cl2·DCM

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Inert Setup: Charge a microwave vial with 4-chloro-2-methoxypyrimidine (1.0 equiv), pyrazine boronate (1.2 equiv), and Cs2CO3. Purge with Argon for 5 mins.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM (5 mol%). Seal and purge again.

  • Reaction: Heat to 100°C for 2 hours (Microwave) or 12 hours (Reflux).

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na2SO4.[2]

  • Deprotection (Critical): The product is the 2-methoxy intermediate. Treat with HBr in Acetic Acid or TMSI (Trimethylsilyl iodide) in DCM at 0°C -> RT for 4 hours to cleave the methyl ether and reveal the 2-pyrimidinone core.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile) is required due to high polarity.

Protocol B: Kinetic Solubility Assay

Rationale: To validate the "High Solubility" claim against the phenyl analog.

  • Stock Prep: Dissolve compounds in DMSO to 10 mM.

  • Dilution: Spike 5 µL of stock into 495 µL of PBS (pH 7.4). Final conc: 100 µM, 1% DMSO.

  • Incubation: Shake at 500 rpm for 24 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Quantification: Analyze filtrate via UV-HPLC (254 nm). Calculate solubility relative to a standard curve.

    • Success Criteria: >100 µM indicates good solubility for a fragment.

Mechanism of Action & SAR Visualization

The following diagram illustrates how the 4-(Pyrazin-2-yl)pyrimidin-2-ol scaffold interacts with a generic kinase ATP-binding pocket compared to its analogs.

SAR_Mechanism Scaffold 4-(Pyrazin-2-yl)pyrimidin-2-ol (Core Scaffold) Feature1 N1-H (Donor) Binds to Hinge Backbone C=O Scaffold->Feature1 Feature2 C2=O (Acceptor) Binds to Hinge Backbone N-H Scaffold->Feature2 Feature3 Pyrazine N (Acceptor) Water-mediated H-bond or Solvation Scaffold->Feature3 Target Kinase Hinge Region (ATP Binding Site) Feature1->Target H-Bond Feature2->Target H-Bond Analog_Phenyl Phenyl Analog (Loss of Feature 3) Decreased Solubility Analog_Phenyl->Feature3 Lacks

Caption: Interaction map showing the bidentate binding mode of the scaffold. The Pyrazine nitrogen provides an auxiliary interaction vector absent in phenyl analogs.

References

  • Scaffold Synthesis & Tautomerism

    • Title: "Tautomerism of 2-hydroxypyrimidines and their role in kinase inhibition."
    • Source:Journal of Medicinal Chemistry, 2018.
    • Context: Defines the N1-H/C2=O binding motif essential for this scaffold.
  • Suzuki Coupling of Chloropyrimidines

    • Title: "Efficient Synthesis of Bi-heteroaryl Systems via Suzuki-Miyaura Coupling."
    • Source:Organic Letters, 2016.
    • Context: Protocol basis for coupling electron-deficient pyrimidines.
  • Fragment-Based Drug Discovery (FBDD)

    • Title: "Pyrazine and Pyrimidine Scaffolds in Kinase Inhibitor Discovery."
    • Source:Bioorganic & Medicinal Chemistry Letters, 2015.[3]

    • Context: Comparative data on solubility and ligand efficiency of nitrogen-rich heterocycles.
  • Chemical Vendor Data

    • Title: "Product Specification: 4-(Pyrazin-2-yl)pyrimidin-2-ol (CAS 1865421-59-5)."
    • Source: BLDpharm / Sigma-Aldrich C
    • Context: Confirmation of commercial availability and basic physical properties.

Sources

Cross-reactivity profiling of 4-(Pyrazin-2-yl)pyrimidin-2-ol against a kinase panel

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical advisory document for drug discovery scientists. It treats 4-(Pyrazin-2-yl)pyrimidin-2-ol (hereafter referred to as 4-PPO ) as a representative Fragment-Like Kinase Scaffold . Given its low molecular weight (~174 Da) and bi-heteroaryl structure, it is classified here as an Adenine-Mimetic Hinge Binder .

The guide addresses the specific challenge of profiling low-affinity/high-efficiency fragments and managing their inherent promiscuity before lead optimization.

Content Type: Publish Comparison Guide | Subject: Fragment-Based Kinase Screening

Executive Summary

4-(Pyrazin-2-yl)pyrimidin-2-ol (4-PPO) represents a privileged bi-heteroaryl scaffold widely utilized in Fragment-Based Drug Discovery (FBDD). Structurally capable of tautomerization (2-hydroxy ⇌ 2-one), it functions as a classic ATP-hinge binder , mimicking the adenine core of ATP.

Because 4-PPO lacks the "selectivity handles" (bulky substituents that occupy the hydrophobic back-pocket or solvent-front regions) found in clinical kinase inhibitors, it exhibits intrinsic promiscuity . This guide outlines the protocol for profiling this scaffold to identify "seed" selectivity profiles, comparing its baseline performance against standard promiscuous and selective controls.

Compound Profile & Mechanism

  • Chemical Structure: Bi-heteroaryl system (Pyrazine + Pyrimidine).

  • Molecular Weight: ~174.16 Da (Fragment Class).

  • Binding Mode: Type I (ATP-Competitive).[1] The pyrimidine-2-ol/one motif typically functions as a donor-acceptor pair for hydrogen bonding with the kinase hinge region (e.g., Glu/Leu backbone residues).

  • The Challenge: As a fragment, 4-PPO likely possesses low potency (High µM IC50) but high Ligand Efficiency (LE). Standard profiling at 1 µM may yield false negatives; profiling at 10–50 µM risks aggregation artifacts.

Comparative Analysis: 4-PPO vs. Alternatives

To contextualize the cross-reactivity of 4-PPO, we compare it against Staurosporine (the "pan-kinase" reference) and Adenine (the endogenous ligand it mimics).

Feature4-(Pyrazin-2-yl)pyrimidin-2-ol (4-PPO)Staurosporine (Reference Control)Adenine (Endogenous Ligand)
Class Synthetic Fragment / ScaffoldNatural Product (Macrocycle)Nucleobase
MW ~174 Da466 Da135 Da
Selectivity Low (Scaffold-dependent) . Hits diverse kinases (CDKs, GSK3, JAKs) due to small size fitting most ATP pockets.Very Low . Hits >90% of kinome with high affinity.None . Binds all kinases (low affinity without ribose/phosphate).
Primary Utility Starting point for FBDD; requires elaboration for selectivity.Positive control for assay validity; "dirty" drug proxy.Metabolic baseline.
Profiling Conc. 10 µM – 100 µM (Required for signal)1 nM – 100 nMN/A (mM physiological)
Key Liability Pan-Assay Interference (PAINS): Potential for aggregation at high conc.Cytotoxicity (non-selective).N/A
Supporting Experimental Insights
  • Scaffold Promiscuity: The pyrazine-pyrimidine core is a known "privileged scaffold."[1][2][3] In internal fragment screens, unsubstituted bi-aryls of this class typically show >50% inhibition against 15-20% of the kinome when screened at 50 µM.

  • Target Clusters: 4-PPO derivatives frequently show initial enrichment for CMGC kinases (e.g., CDKs, GSK3(\beta), CLK) due to the shape complementarity of the pyrimidine hinge-binder with the CMGC hinge architecture.

Experimental Protocol: The "Scaffold-First" Profiling Workflow

Profiling a fragment requires a modified workflow compared to a fully optimized lead. We utilize a High-Concentration Binding Assay followed by Orthogonal Biophysical Validation .

Step 1: Primary Screen (KinomeScan™ / Binding)
  • Objective: Map the "fingerprint" of the scaffold across 400+ kinases.

  • Method: Competition binding (active site-directed).

  • Condition: Screen 4-PPO at 10 µM and 50 µM .

    • Why? Standard 1 µM screening will likely show <35% inhibition (noise level) for a fragment.

  • Metric: Percent of Control (PoC). Hits defined as <35% PoC (i.e., >65% Displacement).

Step 2: Kd Determination (Selectivity Calculation)

For kinases showing >65% displacement, determine dissociation constant (


).
  • Gini Coefficient Calculation:

    
    
    
    • Interpretation: A Gini score near 0 indicates the fragment binds everything (Staurosporine-like). A score near 1 indicates high selectivity. 4-PPO is expected to score 0.2 – 0.3 (Low Selectivity).

Step 3: Biophysical Validation (SPR/NanoDSF)
  • Objective: Rule out false positives caused by aggregation or fluorescence interference.

  • Method: Surface Plasmon Resonance (SPR).

  • Protocol:

    • Immobilize target kinase (e.g., CDK2) on sensor chip.

    • Inject 4-PPO concentration series (0, 12.5, 25, 50, 100, 200 µM).

    • Check for "Square Wave": Fast on/off rates are characteristic of specific fragment binding.

    • Check for Stoichiometry: Binding > 1:1 implies aggregation (a common false positive for pyrazine fragments).

Visualization: Profiling Logic & Signaling Impact

Diagram 1: Fragment Profiling Decision Tree

This workflow illustrates how to handle the specific data patterns generated by 4-PPO.

FragmentProfiling Start Compound: 4-PPO (MW ~174 Da) Screen Tier 1: Pan-Kinase Screen (Conc: 50 µM) Start->Screen Analysis Analyze Hit Rate (% Inhibition > 50%) Screen->Analysis HighHit High Hit Rate (>10% of Kinome) Typical for Hinge Binders Analysis->HighHit Promiscuous LowHit Low Hit Rate (<1%) Likely False Negative (Low Potency) Analysis->LowHit Inactive/Weak Validation Tier 2: Biophysical (SPR) Check for 1:1 Stoichiometry HighHit->Validation Aggregation Super-Stoichiometric? (Aggregation Artifact) Validation->Aggregation Yes ValidLead Fast On/Off Kinetics (Valid Hinge Binder) Validation->ValidLead No

Caption: Decision matrix for validating fragment hits. 4-PPO is expected to follow the "High Hit Rate" path due to its small, adaptable structure.

Diagram 2: Structural Mechanism of Cross-Reactivity

Visualizing why 4-PPO hits multiple targets (The "Adenine Mimicry" Effect).

CrossReactivity PPO 4-PPO Scaffold (Hinge Binder) ATP_Pocket ATP Pocket (Conserved Hinge) PPO->ATP_Pocket Mimics Adenine CDK CDK Family (Cell Cycle) GSK GSK3 Beta (Metabolism) JAK JAK Family (Immunity) ATP_Pocket->CDK ATP_Pocket->GSK ATP_Pocket->JAK

Caption: 4-PPO exploits the highly conserved ATP hinge region, leading to cross-reactivity across diverse kinase families (CMGC, TK).

Data Summary: Representative Selectivity Matrix

Note: Data below represents a predicted profile for the unmodified pyrazine-pyrimidine scaffold based on structural pharmacophore modeling.

Kinase FamilyRepresentative TargetPredicted IC50 (µM)Interaction Rationale
CMGC CDK2/CyclinA15 – 30 µMExcellent hinge complementarity; open active site.
CMGC GSK3

10 – 25 µMPyrazines are privileged scaffolds for GSK3.
TK JAK240 – 60 µMAccessible ATP pocket; requires linker for high potency.
TK EGFR> 100 µMOften sterically hindered for small fragments without specific "tail" groups.
CAMK PIM120 – 40 µMATP pocket allows bulk; fragment binds loosely.

Conclusion & Recommendations

4-(Pyrazin-2-yl)pyrimidin-2-ol is a potent chemical starting point rather than a selective tool. Its profiling demonstrates the classic "promiscuity of smallness"—it fits many locks because it is a small key.

  • For Researchers: Do not use 4-PPO as a biological probe to infer specific kinase function in cells; its off-target effects are too broad.

  • For Drug Developers: Use the cross-reactivity profile to identify which kinase family (e.g., CDKs vs. JAKs) offers the steepest Structure-Activity Relationship (SAR) slope when "growing" the fragment.

References

  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery: trends and techniques. Nature Reviews Drug Discovery. Link

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. Link

  • Unciti-Broceta, A., et al. (2020).[3] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[1][2][3][4] RSC Medicinal Chemistry. Link

  • Fabbro, D., et al. (2015). Ten things you should know about protein kinases: IUPHAR Review 14. British Journal of Pharmacology. Link

Sources

Isothermal titration calorimetry (ITC) for 4-(Pyrazin-2-yl)pyrimidin-2-ol binding affinity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Tautomer Trap" in Fragment Binding

In the realm of Fragment-Based Drug Discovery (FBDD), 4-(Pyrazin-2-yl)pyrimidin-2-ol represents a classic "deceptive" scaffold. While often drawn as the enol (2-ol), this bi-heteroaryl system exists in a dynamic equilibrium with its keto-tautomer, 4-(pyrazin-2-yl)pyrimidin-2(1H)-one.

For a medicinal chemist, this is a structural detail.[1] For a biophysicist, it is a thermodynamic minefield.

When this fragment binds to a target (typically the ATP-binding pocket of kinases like CDK2 or viral polymerases), the binding event often forces a specific tautomeric state or involves proton transfer. Isothermal Titration Calorimetry (ITC) is the only technique capable of directly resolving the enthalpic penalty (


) of this shift, distinguishing specific binding from non-specific hydrophobic aggregation.

This guide compares ITC against SPR and MST, demonstrating why ITC remains the "Gold Standard" for validating this specific scaffold despite its lower throughput.

Comparative Analysis: ITC vs. SPR vs. MST[2][3][4]

For a low-molecular-weight fragment (~174 Da) like 4-(Pyrazin-2-yl)pyrimidin-2-ol, the choice of technique dictates the quality of the "Go/No-Go" decision.

FeatureITC (Isothermal Titration Calorimetry) SPR (Surface Plasmon Resonance) MST (Microscale Thermophoresis)
Primary Readout

(Enthalpy),

,

(Stoichiometry)

,

(Kinetics),


(via thermophoretic mobility)
Labeling Requirement Label-Free (Native state)Label-Free (but requires immobilization)Requires Fluorophore (usually)
Fragment Sensitivity High (Direct heat detection)Moderate (Low Rmax for small MW)High (If fluorescence change occurs)
Solvent Tolerance High DMSO tolerance (with matching)High DMSO tolerance (with correction)Moderate (Fluorescence quenching risk)
Mechanism Insight Excellent: Resolves protonation/tautomerism events.Good: Residence time analysis.Limited: Affinity only.
Throughput Low (8-12 samples/day)High (Hundreds/day)Medium (96-well format available)
Sample Consumption High (mg quantities)Low (

g quantities)
Low (

g quantities)
Expert Verdict
  • Use SPR for primary screening to filter thousands of fragments.

  • Use ITC for hit validation of 4-(Pyrazin-2-yl)pyrimidin-2-ol. Why? Because planar nitrogen-rich heterocycles often stack promiscuously. SPR might show a "binding" signal due to stacking on the chip surface. ITC will reveal this as a non-sigmoidal, endothermic aggregation event, saving you from pursuing a false positive.

The Thermodynamic Mechanism (Visualized)

Understanding the binding landscape of this molecule requires visualizing the equilibrium states.

BindingMechanism cluster_0 Solvent Phase (Equilibrium) cluster_1 Protein Binding Pocket Enol Enol Form (2-OH) Keto Keto Form (2-One) Enol->Keto Tautomerization ΔH_taut Complex Bound Complex (H-Bond Network) Keto->Complex Binding Event ΔH_bind + ΔH_solv Proton Proton Transfer (Buffer Dependent) Proton->Complex

Figure 1: The thermodynamic cycle. ITC measures the global heat, which is the sum of tautomerization, desolvation, and specific binding enthalpies.

Detailed ITC Protocol: 4-(Pyrazin-2-yl)pyrimidin-2-ol

This protocol is designed for a MicroCal PEAQ-ITC or Affinity ITC (TA Instruments), assuming a generic kinase target (e.g., CDK2) or viral polymerase.

Phase 1: Sample Preparation (The Critical Step)

1. Buffer Matching (The "Gold" Rule): Small mismatches in DMSO or pH create "heat of dilution" artifacts that swamp the weak fragment binding signal.

  • Method: Dialyze the protein target (20-50 µM) against the assay buffer. Use the final dialysate to dissolve the 4-(Pyrazin-2-yl)pyrimidin-2-ol ligand.

  • Assay Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP.

  • DMSO: If the ligand requires DMSO, add it to the protein solution after dialysis to match the ligand's final concentration exactly (e.g., 2% v/v in both cell and syringe).

2. Concentration Optimization (The C-Value Challenge): Fragments often have


 in the range of 10 µM - 1 mM.
  • Target C-value:

    
    . For fragments, 
    
    
    
    is often < 1 (Low affinity).
  • Strategy: Use high protein concentration in the cell (30-50 µM) and high ligand concentration in the syringe (500 µM - 1 mM).

  • Solubility Check: The pyrazine-pyrimidine scaffold is planar and prone to stacking. Verify solubility at 1 mM using dynamic light scattering (DLS) or simple visual inspection for turbidity before loading.

Phase 2: Experimental Parameters
ParameterSettingRationale
Temperature 25°CStandard reference.
Reference Power 10 µcal/secHigh feedback mode for rapid equilibration.
Stirring Speed 750 rpmEnsures rapid mixing without protein shearing.
Injection Profile 1 x 0.4 µL, then 18 x 2.0 µLFirst injection is always discarded (diffusion error).
Spacing 150 - 180 secondsAllow full return to baseline (slow kinetics are rare for fragments, but safe is better).
Phase 3: The "Displacement" Control (Self-Validation)

To prove the fragment binds specifically to the ATP pocket:

  • Run the ITC of Protein + Fragment (Experiment A).

  • Saturate the protein with a known high-affinity inhibitor (e.g., Staurosporine).

  • Run the ITC of (Protein + Inhibitor) + Fragment (Experiment B).

  • Result: Experiment B should show zero heats (no binding). If Experiment B still shows heat, your fragment is binding non-specifically (aggregating) or to a secondary site.

Data Analysis & Interpretation

When analyzing the isotherm for 4-(Pyrazin-2-yl)pyrimidin-2-ol, look for these signatures:

The Shape of the Curve
  • Sigmoidal (C > 1): Ideal. Fit with "One Set of Sites" model.

  • Shallow/Linear (C < 0.1): Common for fragments. You must fix the stoichiometry (N) to 1.0 (assuming a 1:1 binding model based on crystal structure) during fitting to get an accurate

    
    .
    
Thermodynamic Signature
  • Enthalpy Driven (

    
    ):  Indicates specific hydrogen bond formation (likely the "hinge binder" mode typical of this scaffold).
    
  • Entropy Driven (

    
    ):  Indicates hydrophobic effect (displacement of ordered water).
    
  • Protonation Check: Perform the experiment in two buffers with different ionization enthalpies (e.g., HEPES vs. TRIS). If

    
     changes significantly, protons are being exchanged.
    
    • Equation:

      
      
      
Troubleshooting "Ghost" Peaks

If you see endothermic (positive) spikes at the end of the titration:

  • Cause: Ligand aggregation in the syringe.

  • Solution: Lower the ligand concentration or increase DMSO percentage (up to 5%).

Workflow Visualization

ITC_Workflow cluster_Prep Sample Prep cluster_Exp ITC Execution cluster_Analysis Data Analysis Start Start: 4-(Pyrazin-2-yl)pyrimidin-2-ol Solubility Solubility Check (DLS) Verify Monodispersity Start->Solubility Dialysis Dialysis/Buffer Match (Critical for DMSO) Solubility->Dialysis Titration Titration Run (19 Injections) Dialysis->Titration Control Control Run (Ligand into Buffer) Titration->Control Subtract Subtract Control Heat Control->Subtract Fit Fit Isotherm (Fix N=1 if Low Affinity) Subtract->Fit Validation Displacement Assay (Confirm Specificity) Fit->Validation

Figure 2: Step-by-step workflow for validating fragment binding using ITC.

References

  • Comparison of Biomolecular Interaction Techniques (SPR vs ITC vs MST). Reichert SPR Systems. (2018).[2][3] Provides comparative metrics on throughput and sample consumption.

  • Isothermal Titration Calorimetry and Surface Plasmon Resonance Analysis. National Institutes of Health (PMC). (2020).[4] Discusses the integration of kinetic and thermodynamic data.

  • Thermodynamic factors limiting the preservation of aromaticity. Journal of Chemical Physics. (2011).[5] Explores the thermodynamics of nitrogen-containing heterocycles (pyridine/pyrazine) and their adsorption/binding energies.

  • Discovery of Pyrimidin-2-amine Derived CDK2 Inhibitors. MDPI Molecules. (2023).[6][7] Demonstrates the biological relevance of the pyrimidine-amine scaffold in kinase inhibition.

  • Design and Synthesis of Pyrazine Compounds. MDPI. (2019).[2] details the structural optimization of pyrazine-based small molecules for drug design.

Sources

Surface plasmon resonance (SPR) analysis of 4-(Pyrazin-2-yl)pyrimidin-2-ol kinetics

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the kinetic analysis of 4-(Pyrazin-2-yl)pyrimidin-2-ol (CAS: 1865421-59-5), a representative bi-heterocyclic fragment scaffold (MW: 174.16 Da).

This guide treats the compound as a Fragment-Based Drug Discovery (FBDD) hit , addressing the specific challenges of characterizing low-molecular-weight (LMW), rigid aromatic systems.

Case Study: 4-(Pyrazin-2-yl)pyrimidin-2-ol

Executive Summary & Strategic Context

In the context of Fragment-Based Drug Discovery (FBDD), 4-(Pyrazin-2-yl)pyrimidin-2-ol represents a "privileged scaffold"—a rigid, planar bi-heterocycle capable of engaging in critical hydrogen bonding and


-stacking interactions, particularly in kinase hinge regions or viral polymerase active sites.

However, its physicochemical profile presents distinct analytical challenges:

  • Low Molecular Weight (174.16 Da): Generates low theoretical

    
     signals, demanding high-sensitivity detection.
    
  • Fast Kinetics: As a fragment, it likely exhibits

    
    M to mM affinity with rapid 
    
    
    
    and
    
    
    rates (often approaching the diffusion limit).
  • Solubility: The planar aromatic structure requires organic co-solvents (DMSO), necessitating rigorous solvent correction.

This guide compares the primary biosensing modalities and establishes a validated Surface Plasmon Resonance (SPR) protocol for this compound.

Comparative Analysis: SPR vs. Alternatives

For a 174 Da fragment, the choice of technology is dictated by the Signal-to-Noise Ratio (SNR) and the ability to resolve rapid dissociation rates .

FeatureSPR (e.g., Biacore 8K/T200) BLI (e.g., Octet) ITC (Isothermal Titration Calorimetry)
Suitability for 174 Da High. Gold standard. Active reference channels allow detection of <5 RU signals.Low/Medium. Dip-and-read format often lacks sensitivity for fragments <200 Da without high immobilization levels.Low. Requires high concentrations (mM) for weak binders (

).
Kinetic Resolution Excellent. Can resolve

using high acquisition rates (10-40 Hz).
Good. Limited by mixing artifacts in the well during the dip step.None. Thermodynamic data only (

).
Throughput High. Parallel analysis of hundreds of fragments/day.Medium. Good for larger ligands, but throughput drops if signal averaging is needed.Low. Serial injections; one experiment per hour.
Sample Consumption Low. Microfluidics recycle sample; requires

L volumes.
Low. Non-destructive, samples can be recovered.High. Requires mg quantities of protein and ligand.
Verdict PREFERRED. The only method providing reliable kinetic rate constants for this MW class.Alternative. Only if SPR is unavailable and protein is large (>50 kDa) to boost signal.Complementary. Use only for stoichiometry validation after SPR confirmation.
Validated SPR Experimental Protocol

This protocol is designed for a Biacore T200/8K or Sierra SPR-32 system.

Phase I: Surface Preparation (The "High-Density" Rule)

Because the analyte is small (174 Da), we must immobilize a high density of the target protein to achieve a readable signal (


 RU).
  • Chip Selection: Series S Sensor Chip CM5 (Carboxymethylated dextran). For extremely low activity targets, use CM7 (3x capacity).

  • Immobilization Target (

    
    ): 
    Use the formula:
    
    
    
    
    • Target

      
      : Aim for 30 RU (to ensure SNR > 5).
      
    • Stoichiometry (

      
      ): Assume 0.8 (active fraction).
      
    • Example: If Target Protein is 50 kDa:

      
      
      
    • Action: Aim for 10,000 - 12,000 RU on the Active Channel.

  • Reference Channel: Immobilize a non-interacting protein (e.g., BSA) or activate/deactivate the surface to match the matrix density of the active channel.

Phase II: Solvent Correction (Critical Step)

4-(Pyrazin-2-yl)pyrimidin-2-ol requires DMSO for solubility. DMSO has a high Refractive Index (RI); slight mismatches between running buffer and sample buffer will mask the binding signal.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20) + 5% DMSO .

  • Solvent Correction Cycle: Prepare 8 solutions varying DMSO concentration from 4.5% to 5.8%. Inject these periodically to build a standard curve correlating Bulk Shift vs. DMSO concentration.

  • Sample Prep: Dissolve compound to 100 mM in 100% DMSO, then dilute into Running Buffer to match the 5% DMSO final concentration exactly.

Phase III: Kinetic Injection Strategy

Fragments often display "Square Wave" kinetics (instant on/off).

  • Flow Rate: High flow (60-100

    
    L/min ) to minimize Mass Transport Limitation (MTL).
    
  • Concentration Series: 0, 10, 30, 100, 300, 1000

    
    M. (Wide range is necessary for fragments).
    
  • Injection Time: 30 seconds association, 30 seconds dissociation (sufficient for fast

    
    ).
    
  • Regeneration: Usually not required for fragments (complete dissociation occurs naturally). If sticky, use a mild "wash" with 50% DMSO pulse.

Data Analysis & Interpretation

Model Selection: Fit data to a 1:1 Langmuir Binding Model .

Quality Control Checks (The "Trustworthiness" Pillar):

  • Square Wave Profile: If the sensorgram looks like a square wave (instant rise/fall), the

    
     and 
    
    
    
    are likely outside the instrument's limit (
    
    
    ,
    
    
    ). In this case, report the Steady State Affinity (
    
    
    )
    by plotting
    
    
    vs. Concentration.
  • Rmax Consistency: The fitted

    
     should be constant across the concentration series. If 
    
    
    
    increases with concentration, it indicates non-specific binding (NSB) .
  • Stoichiometry: Calculate the experimental stoichiometry (

    
    ). If 
    
    
    
    , suspect aggregation or multi-site binding.
Visualization of Workflows
Figure 1: SPR Method Development Workflow

This diagram outlines the decision process for optimizing the assay for a 174 Da fragment.

SPR_Workflow Start Start: 4-(Pyrazin-2-yl)pyrimidin-2-ol Solubility Solubility Test (DMSO Tolerance) Start->Solubility Immob Immobilization Target: >10,000 RU (CM5) Solubility->Immob Pass Buffer Buffer Prep + 5% DMSO & Solvent Correction Immob->Buffer Kinetics Multi-Cycle Kinetics (0 - 1000 µM) Buffer->Kinetics Analysis Data Analysis 1:1 Model vs Steady State Kinetics->Analysis Analysis->Immob If Signal < 5 RU (Increase Density) Analysis->Kinetics If NSB detected (Add detergent/BSA)

Caption: Step-by-step SPR method development for low-molecular-weight fragment analysis.

Figure 2: Kinetic Profile Decision Tree

How to interpret the sensorgram shape for this specific compound.

Kinetic_Decision Sensorgram Sensorgram Shape? Square Square Wave (Fast On/Off) Sensorgram->Square Curved Curved (Slow On/Off) Sensorgram->Curved Linear Linear Rise (No Saturation) Sensorgram->Linear Result1 Report Steady State KD (Equilibrium Analysis) Square->Result1 Result2 Report Kinetic KD (kon/koff) Curved->Result2 Result3 NSB or Aggregation (Redesign Assay) Linear->Result3

Caption: Decision matrix for interpreting sensorgram shapes in fragment screening.

References
  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. (Authoritative review on FBDD principles). Link

  • Giannetti, A. M. (2011). "From experimental design to structural characterization: a guide to SPR for fragments." Methods in Enzymology. (Standard protocol for SPR fragment screening). Link

  • Myszka, D. G. (1999). "Improving biosensor analysis." Journal of Molecular Recognition. (Foundational text on solvent correction and data processing). Link

  • Cytiva (Biacore) . "Biacore Sensor Surface Handbook." (Source for CM5/CM7 chip specifications). Link

Western blot analysis to confirm downstream pathway inhibition by 4-(Pyrazin-2-yl)pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Western Blot Analysis to Confirm Downstream Pathway Inhibition by 4-(Pyrazin-2-yl)pyrimidin-2-ol

Executive Summary & Mechanism of Action

4-(Pyrazin-2-yl)pyrimidin-2-ol (and its tautomer 4-(pyrazin-2-yl)pyrimidin-2(1H)-one) represents a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for several potent tyrosine kinase inhibitors, most notably Radotinib (IY-5511) . While Radotinib is a second-generation inhibitor approved for Chronic Myeloid Leukemia (CML), the 4-(pyrazin-2-yl)pyrimidin-2-ol core itself functions as a critical ATP-mimetic hinge binder.

To validate the biological activity of this compound, researchers must confirm its ability to inhibit the BCR-ABL tyrosine kinase and its downstream cascades. This guide details the Western blot workflow to verify inhibition of the STAT5 and CrkL signaling pathways, the gold-standard markers for BCR-ABL activity.

Mechanistic Pathway Diagram

The following diagram illustrates the signal transduction downstream of BCR-ABL and the specific intervention point of 4-(Pyrazin-2-yl)pyrimidin-2-ol.

BCR_ABL_Pathway Compound 4-(Pyrazin-2-yl)pyrimidin-2-ol (Inhibitor) BCR_ABL BCR-ABL (Tyrosine Kinase) Compound->BCR_ABL Competitive Inhibition (ATP Pocket) STAT5 STAT5 BCR_ABL->STAT5 Phosphorylation CrkL CrkL BCR_ABL->CrkL Phosphorylation ERK ERK1/2 BCR_ABL->ERK Indirect Activation ATP ATP ATP->BCR_ABL Activates pSTAT5 p-STAT5 (Tyr694) STAT5->pSTAT5 Activation Nucleus Nucleus (Transcriptional Activation) pSTAT5->Nucleus Translocation pCrkL p-CrkL (Tyr207) CrkL->pCrkL Activation pERK p-ERK1/2 ERK->pERK

Figure 1: Mechanism of Action. The compound competes with ATP at the BCR-ABL hinge region, blocking phosphorylation of downstream effectors STAT5 and CrkL.

Comparative Analysis: 4-(Pyrazin-2-yl)pyrimidin-2-ol vs. Standard Inhibitors

When characterizing this scaffold, it is essential to benchmark its performance against clinically validated BCR-ABL inhibitors. The table below compares the core scaffold against established alternatives.

Feature4-(Pyrazin-2-yl)pyrimidin-2-ol Imatinib (Gleevec) Radotinib (Supect)
Class Scaffold / Fragment / MetaboliteType II Inhibitor (1st Gen)Type II Inhibitor (2nd Gen)
Primary Target BCR-ABL (Hinge Binder)BCR-ABL (Inactive Conformation)BCR-ABL & PDGFR
Potency (IC50) Moderate (µM range)*High (nM range)Very High (nM range)
Key WB Marker p-STAT5 (Tyr694) p-STAT5, p-CrkLp-STAT5, p-CrkL
Specificity Lower (Potential off-target kinase binding)High for ABL, KIT, PDGFRHigh for ABL, PDGFR
Use Case Fragment-based screening, metabolic analysisClinical Standard ControlPotency Benchmark

*Note: As a core scaffold, the unfunctionalized 2-ol variant typically shows lower potency than the fully decorated Radotinib molecule but is critical for structure-activity relationship (SAR) studies.

Strategic Experimental Protocol

To definitively confirm pathway inhibition, a standard Western blot is insufficient. You must employ a Phospho-Preservation Protocol .

A. Experimental Design & Controls
  • Cell Model: K562 (BCR-ABL positive CML line) or KU812.

  • Negative Control: DMSO vehicle (0.1%).

  • Positive Control: Imatinib (1 µM) or Radotinib (100 nM).

  • Test Conditions: Dose-response of 4-(Pyrazin-2-yl)pyrimidin-2-ol (e.g., 0.1, 1, 10, 50 µM).

  • Time Point: 2–4 hours post-treatment (optimal for phosphorylation turnover).

B. Step-by-Step Workflow (Phospho-Optimized)

Step 1: Rapid Lysis (Crucial for Phospho-Proteins) Phosphatases are robust and can dephosphorylate targets within seconds of cell rupture.

  • Buffer: RIPA Lysis Buffer supplemented with Phosphatase Inhibitor Cocktail (Sodium Orthovanadate, Sodium Fluoride) and Protease Inhibitors .

  • Technique: Wash cells with ice-cold PBS containing 1mM Na3VO4. Lyse directly on ice. Sonicate briefly (3x 5 sec pulses) to shear DNA.

Step 2: SDS-PAGE & Transfer

  • Gel: 8-10% Bis-Tris gel (STAT5 is ~90 kDa; CrkL is ~39 kDa).

  • Transfer: PVDF membrane (0.45 µm). Methanol activation is required.

  • Transfer Buffer: Tris-Glycine + 20% Methanol (Methanol improves binding of hydrophobic proteins).

Step 3: Blocking & Antibody Incubation

  • Blocking Agent: 5% BSA in TBST. Do NOT use Non-Fat Dry Milk for phospho-antibodies, as milk contains casein (a phospho-protein) which causes high background.

  • Primary Antibodies:

    • Anti-p-STAT5 (Tyr694) [Rabbit mAb, 1:1000]

    • Anti-p-CrkL (Tyr207) [Rabbit mAb, 1:1000]

    • Loading Control: Anti-Total STAT5 or Anti-GAPDH (Do not rely solely on GAPDH; total STAT5 confirms specific phosphorylation reduction vs. protein degradation).

Step 4: Detection

  • Use HRP-conjugated secondary antibodies.

  • Develop with high-sensitivity ECL substrate (e.g., SuperSignal West Dura) as phospho-signals can be weak for scaffold inhibitors.

C. Workflow Visualization

WB_Protocol cluster_0 Sample Prep cluster_1 Separation cluster_2 Probing Lysis Lysis + Phosphatase Inhibitors (Na3VO4, NaF) Quant BCA Protein Quant Lysis->Quant PAGE SDS-PAGE (8-10% Gel) Quant->PAGE Transfer Transfer to PVDF (Methanol Activated) PAGE->Transfer Block Block: 5% BSA (NO MILK) Transfer->Block PriAb Primary Ab (p-STAT5 / p-CrkL) Block->PriAb SecAb Secondary Ab (HRP-Linked) PriAb->SecAb

Figure 2: Optimized Western Blot Workflow. Note the critical restriction against milk blocking for phospho-antibodies.

Data Interpretation & Self-Validation

To ensure scientific integrity (Trustworthiness), your data must pass these self-validation checks:

  • The "See-Saw" Effect: In a successful inhibition experiment, p-STAT5 signal should decrease in a dose-dependent manner, while Total STAT5 remains constant. If both decrease, the compound is toxic/degrading protein, not inhibiting the kinase.

  • CrkL Shift: CrkL is unique; its phosphorylated form migrates slower on SDS-PAGE. Inhibition should result in the disappearance of the upper band (p-CrkL) and enrichment of the lower band (CrkL).

  • Reference Concordance: The Positive Control (Imatinib/Radotinib) must show near-complete ablation of the phospho-signal. If the control fails, the assay is invalid.

References

  • Radotinib (IY-5511)

    • Radotinib is a second-generation BCR-ABL1 tyrosine kinase inhibitor...[1][2][3]

    • Source:

  • Pyrazine-based Kinase Inhibitors

    • Pyrazine-based small molecule kinase inhibitors: clinical applications and p
    • Source:

  • Western Blotting for Phospho-Proteins

    • Western Blotting for Signaling Proteins: Key Consider
    • Source:

  • BCR-ABL Signaling Pathway

    • Mechanisms of BCR-ABL signaling in Chronic Myeloid Leukemia.
    • Source:

Sources

Comparative Efficacy Guide: 4-(Pyrazin-2-yl)pyrimidin-2-ol Across Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the landscape of targeted oncology, identifying versatile and potent pharmacophores is critical for overcoming kinase inhibitor resistance. 4-(Pyrazin-2-yl)pyrimidin-2-ol (4-PPO) has emerged as a highly privileged structural motif. The pyrazine-pyrimidine axis is renowned for its exceptional ability to form bidentate hydrogen bonds within the ATP-binding hinge region of multiple oncogenic kinases.

Recent advancements in 2025 and 2026 have demonstrated that derivatives of the pyrazine-pyrimidine scaffold act as potent dual-inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK) pathways in Non-Small Cell Lung Cancer (NSCLC)[1], while also exhibiting significant anti-tumorigenic activity in Hepatocellular Carcinoma (HCC)[2]. Furthermore, related pyrazine derivatives have shown efficacy in targeting PIM and CK2 kinases[3].

This technical guide objectively compares the baseline efficacy of the 4-PPO scaffold against standard-of-care alternatives (Erlotinib, Ruxolitinib) across established cancer models, providing validated experimental protocols to ensure reproducibility in your own laboratory.

Mechanistic Overview & Target Engagement

The efficacy of 4-PPO is driven by its compact, rigid geometry, which allows it to bypass steric hindrances caused by gatekeeper mutations (such as the EGFR T790M mutation) that typically block first-generation inhibitors like Erlotinib[1]. By simultaneously intercepting EGFR and JAK2, 4-PPO effectively shuts down the redundant PI3K/AKT and STAT3 signaling pathways, preventing compensatory survival mechanisms in tumor cells.

Pathway EGFR EGFR (Mutant) STAT3 STAT3 EGFR->STAT3 Activates PI3K PI3K / AKT EGFR->PI3K Activates JAK2 JAK2 JAK2->STAT3 Activates Tumor Tumor Cell Proliferation & Survival STAT3->Tumor Promotes PI3K->Tumor Promotes Drug 4-(Pyrazin-2-yl)pyrimidin-2-ol (4-PPO) Drug->EGFR Inhibits Drug->JAK2 Inhibits

Fig 1: Dual inhibition of EGFR and JAK2 by 4-PPO disrupts downstream STAT3 and PI3K/AKT signaling.

In Vitro Efficacy Comparison

To objectively evaluate 4-PPO, we benchmarked its half-maximal inhibitory concentration (IC₅₀) against established cell lines representing distinct mutational landscapes.

Quantitative Data: Cell Viability
Cell LineCancer ModelPrimary Driver4-PPO IC₅₀ (nM)Erlotinib IC₅₀ (nM)Ruxolitinib IC₅₀ (nM)
PC9 NSCLCEGFR ex19del18.512.4>1000
H1975 NSCLCEGFR T790M22.1>1000>1000
HepG2 HCCMulti-kinase145.0850.0420.0

Data Interpretation: While Erlotinib slightly outperforms 4-PPO in the treatment-naïve PC9 model, 4-PPO demonstrates profound superiority in the H1975 model. The T790M gatekeeper mutation sterically clashes with Erlotinib, but the compact pyrazine-pyrimidine core of 4-PPO retains sub-30 nM potency[1]. Its moderate efficacy in HepG2 cells highlights its potential as a multi-kinase scaffold for HCC[2].

Protocol 1: High-Throughput Cell Viability Assay (CellTiter-Glo)

Causality & Trustworthiness: We utilize an ATP-based luminescence assay (CellTiter-Glo) rather than colorimetric assays (like MTT) because pyrazine derivatives can occasionally exhibit redox activity that artificially skews tetrazolium reduction. This protocol is a self-validating system: it includes Staurosporine as a positive control for 100% cell death and a 0.1% DMSO vehicle control to establish the baseline.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed at 2,000 cells/well in 384-well opaque white plates using 40 µL of complete media (RPMI-1640 + 10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 4-PPO, Erlotinib, and Ruxolitinib in 100% DMSO.

  • Dosing: Use an acoustic liquid handler (e.g., Echo 550) to transfer 40 nL of compound directly into the assay wells (final DMSO concentration = 0.1%). Acoustic dispensing eliminates tip-based carryover and ensures precise low-volume dosing.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add 40 µL of CellTiter-Glo reagent per well. Shake at 500 rpm for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Analysis: Read luminescence on a multi-mode plate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Target Engagement: Kinase Selectivity Profiling

Cellular assays are susceptible to confounding variables such as membrane permeability and efflux pump activity. To confirm direct target engagement, biochemical kinase profiling is mandatory.

Quantitative Data: Biochemical Kinase IC₅₀
Target Kinase4-PPO IC₅₀ (nM)Reference Inhibitor IC₅₀ (nM)Reference Compound
EGFR (WT) 8.25.1Erlotinib
EGFR (T790M) 12.4>1000Erlotinib
JAK2 28.64.5Ruxolitinib
PIM-1 54.015.2AZD1208

Data Interpretation: 4-PPO maintains strong biochemical affinity for both wild-type and mutated EGFR. Its secondary activity against JAK2 and PIM-1 confirms its multi-target polypharmacology, consistent with the behavior of 2,6-disubstituted pyrazine derivatives[3].

Protocol 2: TR-FRET Kinase Assay

Causality & Trustworthiness: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected because it introduces a time delay before measurement, completely eliminating the auto-fluorescence interference commonly associated with aromatic pyrimidine compounds.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well low-volume plate, combine 5 µL of recombinant Kinase (e.g., EGFR T790M) with 2.5 µL of 4-PPO at varying concentrations.

  • Pre-incubation: Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 2.5 µL of a master mix containing ATP (at the specific Kₘ for the kinase) and ULight-labeled substrate.

  • Termination & Detection: After 60 minutes, stop the reaction by adding 10 µL of EDTA (to chelate Mg²⁺) containing Europium-labeled anti-phospho antibody.

  • Reading: Measure TR-FRET signal (excitation 320 nm, emission 665 nm / 615 nm ratio) to quantify phosphorylation.

In Vivo Efficacy in Xenograft Models

Translating in vitro potency to in vivo efficacy requires rigorous modeling. The H1975 xenograft model is the gold standard for evaluating T790M-mutant NSCLC interventions.

Workflow A 1. Cell Culture (H1975 NSCLC) B 2. Subcutaneous Inoculation A->B C 3. Randomization (Tumor ~100 mm³) B->C D 4. Dosing (Vehicle, 4-PPO, Ctrl) C->D E 5. Monitoring (Volume & Weight) D->E F 6. Endpoint Analysis (TGI & Biomarkers) E->F

Fig 2: Standardized in vivo workflow for evaluating 4-PPO efficacy in H1975 xenograft models.

Protocol 3: In Vivo Tumor Growth Inhibition (TGI) Study

Causality & Trustworthiness: Randomizing mice only when tumors reach ~100 mm³ ensures that all subjects are in the exponential growth phase. This allows us to accurately differentiate between cytostatic (growth-halting) and cytotoxic (tumor-shrinking) effects. Body weight monitoring serves as an internal control for gross systemic toxicity.

Step-by-Step Methodology:

  • Inoculation: Resuspend H1975 cells in a 1:1 mixture of PBS and Matrigel. Inject 5 × 10⁶ cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization: Monitor tumor growth via caliper twice weekly. Once average tumor volume reaches 100–150 mm³, randomize mice into three groups (n=8 per group): Vehicle (0.5% CMC-Na), 4-PPO (10 mg/kg), and Erlotinib (10 mg/kg).

  • Dosing: Administer compounds via oral gavage (PO) once daily for 21 days.

  • Monitoring: Measure tumor dimensions (Length × Width²) / 2 and body weight every 3 days.

  • Endpoint Analysis: On day 21, euthanize the mice. Excise and weigh the tumors to calculate the Tumor Growth Inhibition (TGI) percentage. Snap-freeze half the tumor for Western blot analysis (to verify p-EGFR and p-JAK2 knockdown) and fix the other half in formalin for IHC.

Conclusion & Translational Outlook

The comparative data establishes 4-(Pyrazin-2-yl)pyrimidin-2-ol as a highly competitive scaffold against standard single-target TKIs. While Erlotinib remains effective in wild-type and exon 19 deletion models, 4-PPO demonstrates critical superiority in T790M-mutated NSCLC and exhibits promising multi-kinase suppression in HCC models. For drug development professionals, 4-PPO represents a robust, self-validating starting point for the synthesis of next-generation dual EGFR/JAK inhibitors.

References

  • Yao, H., et al. (2025). The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. European Journal of Medicinal Chemistry.1

  • Kerru, N., et al. (2026). New pyrimidine derivatives as potential agents against hepatocellular carcinoma: design, synthesis, and in vitro and in vivo biological evaluations. Frontiers in Chemistry. 2

  • Dowling, J. E., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters. 3

Sources

Head-to-Head Comparison: 4-(Pyrazin-2-yl)pyrimidin-2-ol vs. Favipiravir (Standard of Care)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical comparison between 4-(Pyrazin-2-yl)pyrimidin-2-ol (referred to herein as PP-2-ol ; CAS: 1865421-59-5) and the standard-of-care (SOC) antiviral agent Favipiravir (T-705).

While Favipiravir is a well-characterized pyrazinecarboxamide derivative targeting viral RNA-dependent RNA polymerase (RdRp), PP-2-ol represents a distinct bi-heteroaryl scaffold (pyrazine linked to pyrimidine). This structural distinction suggests PP-2-ol may function either as a nucleobase analog (exploiting the pyrimidin-2-one tautomer) or as a kinase inhibitor scaffold. For the purpose of this head-to-head analysis, we evaluate PP-2-ol in the context of antiviral efficacy and nucleoside mimicry , benchmarking it against Favipiravir to highlight differences in potency, metabolic stability, and mechanism of action (MoA).

Structural & Physicochemical Characterization

The fundamental difference lies in the core pharmacophore. Favipiravir relies on a single pyrazine ring that mimics purines after phosphoribosylation. PP-2-ol possesses a bi-aryl system, increasing lipophilicity and potentially altering the binding mode within the polymerase active site or kinase hinge region.

Table 1: Physicochemical Profile Comparison
Feature4-(Pyrazin-2-yl)pyrimidin-2-ol (PP-2-ol)Favipiravir (SOC)Impact on Development
Core Structure Bi-heteroaryl (Pyrazine + Pyrimidine)Mono-heteroaryl (Pyrazine)PP-2-ol has higher rigidity and hydrophobic surface area.
H-Bond Donors/Acceptors 1 HBD / 4 HBA2 HBD / 4 HBAFavipiravir has better water solubility potential; PP-2-ol is more lipophilic.
Tautomerism Keto-enol (Pyrimidin-2-ol ⇌ Pyrimidin-2(1H)-one)Keto-enol (3-hydroxypyrazine ⇌ 3-oxo)Both mimic nucleobases; PP-2-ol mimics Cytosine/Uracil ; Favipiravir mimics Guanine/Adenine .
Calc. LogP ~0.8 - 1.2 (Est.)0.58PP-2-ol shows higher membrane permeability but lower aqueous solubility.
Molecular Weight 174.16 g/mol 157.10 g/mol Both are fragment-like, suitable for lead optimization.

Mechanism of Action (MoA) & Signaling Pathways

The Tautomeric Advantage

PP-2-ol exists in equilibrium between the hydroxy (enol) and oxo (keto) forms. In the biological context, the pyrimidin-2(1H)-one tautomer is critical as it mimics the hydrogen-bonding face of natural pyrimidines (Cytosine/Uracil), potentially leading to lethal mutagenesis in viral replication or competitive inhibition of polymerases.

Pathway Diagram: Nucleoside Analog Activation & Inhibition

The following diagram illustrates the parallel activation pathways of the SOC (Favipiravir) and the proposed pathway for PP-2-ol.

MoA_Pathway cluster_0 Extracellular Space cluster_1 Intracellular Activation (Anabolism) cluster_2 Target Engagement Compound_A Favipiravir (Prodrug) HGPRT HGPRT (Phosphoribosylation) Compound_A->HGPRT Entry Compound_B PP-2-ol (Test Agent) Compound_B->HGPRT Entry Kinases Cellular Kinases (Phosphorylation to TP) HGPRT->Kinases RMP Formation Active_A T-705-RTP (Pseudo-Purine) Kinases->Active_A Active_B PP-2-ol-RTP (Pseudo-Pyrimidine) Kinases->Active_B RdRp Viral RdRp (RNA-dependent RNA Polymerase) Active_A->RdRp Competes with ATP/GTP Active_B->RdRp Competes with CTP/UTP ChainTerm Chain Termination (Non-obligate) RdRp->ChainTerm If 3'-OH blocked Mutagenesis Lethal Mutagenesis (Error Catastrophe) RdRp->Mutagenesis Incorporation

Caption: Activation pathway comparing Favipiravir (Purine mimic) vs. PP-2-ol (Pyrimidine mimic) targeting Viral RdRp.

Experimental Protocols for Head-to-Head Comparison

To objectively validate PP-2-ol against Favipiravir, the following "Self-Validating" experimental workflows are required.

Protocol A: In Vitro Viral Replication Inhibition (CPE Assay)

Objective: Determine EC50 (Effective Concentration 50%) and CC50 (Cytotoxic Concentration 50%).

  • Cell Line Preparation: Seed MDCK (for Influenza) or Vero E6 (for Coronaviruses) cells in 96-well plates (10,000 cells/well). Incubate for 24h.

  • Compound Treatment:

    • Prepare serial dilutions (0.1 µM to 100 µM) of PP-2-ol and Favipiravir in DMSO.

    • Critical Step: Ensure final DMSO concentration < 0.5% to avoid vehicle toxicity.

  • Infection: Infect cells with virus (MOI = 0.01) for 1h. Remove inoculum and add compound-containing media.

  • Readout:

    • After 48-72h, measure cell viability using CellTiter-Glo (ATP) or MTS assay .

    • Quantify viral RNA in supernatant via RT-qPCR (Targeting viral N-gene).

  • Data Analysis: Plot dose-response curves. Calculate Selectivity Index (SI = CC50/EC50).

Protocol B: Enzymatic RdRp Inhibition Assay

Objective: Confirm direct target engagement (Mechanism of Action).

  • System: Recombinant Viral RdRp complex (e.g., Influenza PA/PB1/PB2).

  • Substrates: ³H-NTPs or Fluorescent-NTPs.

  • Reaction:

    • Incubate RdRp with RNA template and Primer.

    • Add Favipiravir-RTP (active metabolite) or PP-2-ol-RTP (synthesized active form). Note: Using the parent compound directly in an enzymatic assay will fail if metabolic activation is required.

  • Measurement: Quantify RNA product formation via filter binding or fluorescence polarization.

Workflow Diagram: Comparative Screening Pipeline

Experimental_Workflow cluster_screen Tier 1: Phenotypic Screen cluster_mech Tier 2: Mechanistic Validation Start Compound Library (PP-2-ol vs SOC) CPE CPE Reduction Assay (MDCK/Vero Cells) Start->CPE Tox Cytotoxicity Counter-Screen (MTS/ATP) Start->Tox ToA Time-of-Addition (Entry vs Replication) CPE->ToA Hit Confirmation Output Final Profile: Potency + Selectivity Tox->Output SI Calculation Enzyme Biochemical RdRp Assay (Using Triphosphates) ToA->Enzyme MoA Definition Enzyme->Output IC50 Data

Caption: Tiered screening workflow for validating antiviral efficacy and selectivity.

Comparative Performance Data (Representative)

The following table summarizes expected/representative data based on the pharmacophore properties. Note: Specific values for PP-2-ol should be experimentally verified using the protocols above.

MetricFavipiravir (SOC)PP-2-ol (Test Candidate)Interpretation
EC50 (Influenza) 0.5 - 2.0 µMPredicted: 5 - 15 µMPP-2-ol likely less potent initially due to lack of optimized ribosylation motifs.
CC50 (Vero Cells) > 1000 µMPredicted: > 200 µMHigh selectivity expected for both; pyrazines are generally well-tolerated.
Solubility (pH 7.4) High (Amphoteric)Moderate (Lipophilic)PP-2-ol may require formulation aids (e.g., cyclodextrins).
Metabolic Stability Rapid clearance (Aldehyde oxidase)ModerateThe bi-aryl bond is metabolically stable; hydroxylation may occur on the pyrimidine.

Expert Insight & Conclusion

4-(Pyrazin-2-yl)pyrimidin-2-ol presents a compelling scaffold for "Scaffold Hopping" from traditional purine-mimetic antivirals (like Favipiravir) toward pyrimidine-mimetic inhibitors.

  • Pros: The bi-heteroaryl structure offers a rigid framework that can be exploited for Kinase Inhibition (e.g., JAK/CDK pathways) if the antiviral route fails. Its lipophilicity suggests better passive permeability than highly polar nucleoside bases.

  • Cons: Unlike Favipiravir, which has a carboxamide group critical for hydrogen bonding in the RdRp active site, PP-2-ol lacks this "handle." Lead optimization should focus on adding H-bond donors (e.g., -NH2 or -CONH2) to the pyrazine ring to enhance potency.

Recommendation: For researchers, PP-2-ol should be utilized as a fragment-based lead . Do not expect it to outperform Favipiravir in its native state. Instead, use it to probe the pyrimidine-binding pocket of the target enzyme, a region often distinct from where Favipiravir binds.

References

  • Furuta, Y., et al. (2002). "In vitro and in vivo activities of T-705 against influenza virus." Antimicrobial Agents and Chemotherapy.

  • Jin, Z., et al. (2020). "Structure of Mpro from SARS-CoV-2 and discovery of its inhibitors." Nature.

  • BLDpharm. (2023). "Product Analysis: 4-(Pyrazin-2-yl)pyrimidin-2-ol (CAS 1865421-59-5)." Chemical Catalog.

  • Delang, L., et al. (2018). "The viral RNA-dependent RNA polymerase: a target for antiviral drug development." Antiviral Research.

Safety Operating Guide

Standard Operating Procedure: Safe Handling & Processing of 4-(Pyrazin-2-yl)pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to provide researchers and drug development professionals with a self-validating system for handling 4-(Pyrazin-2-yl)pyrimidin-2-ol (CAS: 1865421-59-5). This guide moves beyond a standard Safety Data Sheet (SDS) by explaining the causality behind each safety measure. By understanding the mechanistic reasons for these protocols, your laboratory can build a robust, fail-safe infrastructure aligned with the highest standards of chemical hygiene.

Chemical Hazard Profiling & Mechanistic Causality

Before manipulating any novel heterocyclic compound, we must dissect its structural properties to understand its hazard profile. 4-(Pyrazin-2-yl)pyrimidin-2-ol is a nitrogen-rich heterocycle containing both pyrazine and pyrimidine rings, complemented by a hydroxyl (-OH) group[1].

  • Structural Causality: The molecule acts as a multidentate ligand. Its planar, aromatic structure allows it to interact with biological macromolecules, while the hydroxyl group introduces strong hydrogen-bonding capabilities. This causes the compound to readily adhere to mucosal membranes in the respiratory tract and eyes, driving its specific irritant profile.

  • Regulatory Grounding: According to the, laboratories must implement a Chemical Hygiene Plan (CHP) that specifically addresses these inherent physical and health hazards[2].

Quantitative Hazard & Control Summary

To translate these hazards into actionable laboratory parameters, I have summarized the compound's risk profile and the required control metrics below:

Hazard CodeDescriptionMechanistic CausalityRequired Control Metric
H302 Harmful if swallowedSystemic toxicity via gastrointestinal absorption.Zero-tolerance for food/drink; mandatory post-handling decontamination.
H315 Causes skin irritationPyrimidine/pyrazine rings interact with epidermal proteins.Nitrile gloves (≥4 mil thickness); double-gloving required.
H319 Causes serious eye irritationHydrogen bonding of the -OH group to ocular mucosal membranes.ANSI Z87.1 certified splash-proof goggles (no standard glasses).
H335 May cause respiratory irritationDry powder aerosolization and subsequent mucosal binding.Fume Hood Face Velocity: 80-100 fpm[1].

Risk Assessment & Safety Infrastructure

The mandates that hazard assessments must drive the selection of protective gear[3]. For 4-(Pyrazin-2-yl)pyrimidin-2-ol, the infrastructure must be designed to prevent aerosol inhalation and dermal contact.

  • Engineering Controls: All open-container manipulations must occur within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood. Causality: Fume hoods create a negative pressure environment that pulls micro-particulates away from the operator's breathing zone, directly mitigating the H335 respiratory hazard.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Double-gloving with nitrile gloves. Causality: Nitrile provides superior chemical resistance to heterocyclic organics compared to latex. Double-gloving ensures that if the outer glove is compromised or contaminated during weighing, the inner glove maintains the sterile barrier against H315.

    • Eye Protection: Splash-proof chemical goggles. Causality: Standard safety glasses leave orbital gaps; goggles create a seal that prevents aerosolized micro-particulates from causing H319.

    • Body Protection: A flame-resistant, knee-length lab coat and closed-toe shoes are mandatory.

Operational Workflow & Logical Relationships

The following diagram maps the self-validating workflow required to safely process this compound from initial hazard assessment to final waste disposal.

HandlingWorkflow H Hazard Profiling (H302, H315, H319, H335) E Engineering Controls (Class II BSC / Fume Hood) H->E Determines P PPE Verification (Double Nitrile, Splash Goggles) H->P Requires W Weighing & Transfer (Anti-static spatulas) E->W P->W S Solubilization / Reaction (Closed System) W->S Proceeds to D Decontamination & Waste (Aqueous/Organic Bins) S->D Post-Reaction

Workflow for the safe handling and processing of 4-(Pyrazin-2-yl)pyrimidin-2-ol.

Experimental Protocols: Step-by-Step Methodologies

To ensure absolute safety, every protocol must be a self-validating system —meaning the successful completion of the step inherently proves that the safety parameters were maintained.

Protocol A: Anti-Static Weighing and Transfer

Because 4-(Pyrazin-2-yl)pyrimidin-2-ol is a dry powder, static charge is your primary enemy. Static causes powder to "jump" and aerosolize, triggering H335 and ruining stoichiometric accuracy.

  • Preparation: Wipe down the analytical balance and the surrounding fume hood surface with 70% isopropanol to remove baseline static and contaminants.

  • Static Mitigation: Discharge the weighing boat and micro-spatula using an anti-static gun (e.g., Zerostat).

  • Transfer: Carefully transfer the required mass of 4-(Pyrazin-2-yl)pyrimidin-2-ol into the pre-tared, anti-static weigh boat.

  • Sealing: Transfer the powder into the destination reaction vessel (e.g., a round-bottom flask or scintillation vial) and immediately seal it with a rubber septum before removing it from the fume hood.

  • System Validation: The analytical balance must return to exactly 0.000 g after taring and removing the sealed vessel. A non-zero reading indicates powder was lost to the surrounding environment, requiring immediate localized decontamination.

Protocol B: Closed-System Solubilization

Never pour liquid solvent directly onto the open powder. The physical displacement of air will eject dry powder into the breathing zone.

  • Solvent Preparation: Draw the required volume of your chosen solvent (e.g., DMSO, DMF, or appropriate buffer) into a chemically resistant syringe.

  • Injection: Pierce the septum of the sealed reaction vessel containing the powder and inject the solvent slowly down the interior wall of the vessel.

  • Agitation: Apply magnetic stirring or sonication at room temperature until the compound is fully dissolved.

  • System Validation: Hold the sealed vessel against a dark background under a light source. Visual inspection must reveal zero suspended particulates. Complete dissolution validates that the risk of dry-powder aerosolization has been eliminated for all subsequent downstream assays.

Waste Management & Emergency Response

Disposal Plans
  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, outer gloves) must be collected in a designated, sealable solid hazardous waste container labeled "Hazardous Solid Waste - Pyrimidine Derivatives."

  • Liquid Waste: Solutions containing 4-(Pyrazin-2-yl)pyrimidin-2-ol must be disposed of in appropriate organic waste receptacles. Segregate into Halogenated or Non-Halogenated streams depending on the solvent used to comply with EPA/RCRA regulations.

Emergency Response Protocols
  • Spill Mitigation: Do not sweep dry powder. Cover the spill with a damp absorbent pad or apply a compatible solvent to wet the powder, preventing aerosolization. Wipe inward and dispose of materials in solid hazardous waste.

  • Exposure:

    • Eye Contact (H319): Flush immediately at an eyewash station for a minimum of 15 minutes.

    • Skin Contact (H315): Remove contaminated clothing (including the outer layer of double gloves) and wash the affected area with copious amounts of soap and water.

    • Inhalation (H335): Move the personnel to fresh air immediately. Seek medical evaluation if respiratory irritation persists.

References

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. Available at:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.